molecular formula C34H47FN4O B1676271 MCL-0129 CAS No. 768357-45-5

MCL-0129

Número de catálogo: B1676271
Número CAS: 768357-45-5
Peso molecular: 546.8 g/mol
Clave InChI: SLGLZEJKMBCODK-MGBGTMOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Propiedades

Número CAS

768357-45-5

Fórmula molecular

C34H47FN4O

Peso molecular

546.8 g/mol

Nombre IUPAC

1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C34H47FN4O/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3/t33-/m1/s1

Clave InChI

SLGLZEJKMBCODK-MGBGTMOVSA-N

SMILES isomérico

CC(C)N1CCN(CC1)[C@H](CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F

SMILES canónico

CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-((S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl)-4-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine
MCL0129

Origen del producto

United States

Foundational & Exploratory

MCL-0129: A Comprehensive Technical Overview of a Selective MC4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on MCL-0129, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The information presented herein is compiled from preclinical research and aims to serve as a valuable resource for professionals in the fields of pharmacology, metabolic disease research, and drug development.

Introduction to this compound and the Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy homeostasis, food intake, and body weight. Dysregulation of the MC4R signaling pathway is implicated in various metabolic disorders, including obesity and cachexia. This compound has emerged as a significant research compound due to its high selectivity and antagonistic activity at the MC4R, making it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative view of its binding affinity, functional activity, and selectivity.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

ParameterSpeciesCell LineValueReference
Binding Affinity (Ki)
MC4RHumanHEK2930.8 nM
MC4RRat1.1 nM
MC3RHuman>10,000 nM
MC5RHuman>10,000 nM
Functional Antagonism (IC50)
α-MSH-induced cAMPHumanHEK2931.3 nM

Table 2: Selectivity Profile of this compound

ReceptorSpeciesSelectivity (fold vs. hMC4R)
MC1RHuman>1000
MC2RHuman>1000
MC3RHuman>12,500
MC5RHuman>12,500

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

3.1. Radioligand Binding Assays

This protocol was utilized to determine the binding affinity (Ki) of this compound for various melanocortin receptors.

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human MC4R were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes were incubated with a radiolabeled ligand ([125I]NDP-α-MSH) and varying concentrations of the competing ligand (this compound).

  • Incubation and Filtration: The reaction was incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

  • Data Analysis: The amount of radioactivity on the filters was quantified, and the data were analyzed using non-linear regression to determine the Ki value.

3.2. cAMP Accumulation Assays

This functional assay was employed to assess the antagonistic activity of this compound.

  • Cell Culture: HEK293 cells expressing the human MC4R were seeded in multi-well plates.

  • Compound Treatment: Cells were pre-incubated with varying concentrations of this compound before being stimulated with the agonist α-MSH.

  • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, was calculated.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds & Activates Antagonist This compound (Antagonist) Antagonist->MC4R Binds & Blocks G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Gene Gene Expression (Energy Homeostasis) CREB->Gene

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture MC4R-expressing HEK293 cells B Prepare cell membranes (Binding Assay) or Seed cells in plates (cAMP Assay) A->B C1 Incubate membranes with [125I]NDP-α-MSH & This compound B->C1 C2 Pre-incubate cells with This compound, then stimulate with α-MSH B->C2 D1 Filter and quantify bound radioactivity C1->D1 D2 Measure intracellular cAMP levels C2->D2 E1 Calculate Ki value (Binding Affinity) D1->E1 E2 Calculate IC50 value (Functional Antagonism) D2->E2

Caption: Workflow for in vitro characterization of this compound.

Selectivity_Profile cluster_high_affinity High Affinity Binding cluster_low_affinity Low/No Affinity Binding MCL0129 This compound MC4R MC4R (Ki = 0.8 nM) MCL0129->MC4R High Affinity MC1R MC1R (>1000-fold selective) MCL0129->MC1R Low Affinity MC2R MC2R (>1000-fold selective) MCL0129->MC2R Low Affinity MC3R MC3R (>12,500-fold selective) MCL0129->MC3R Low Affinity MC5R MC5R (>12,500-fold selective) MCL0129->MC5R Low Affinity

Caption: Selectivity profile of this compound for melanocortin receptors.

Conclusion

This compound is a potent and highly selective MC4R antagonist that has been instrumental in elucidating the role of the MC4R in energy homeostasis. The data presented in this guide highlight its favorable in vitro properties, including high binding affinity and functional antagonism at the human MC4R, coupled with excellent selectivity over other melanocortin receptor subtypes. The detailed experimental protocols and visual diagrams provide a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential.

MCL-0129: A Technical Guide to a Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129 is a potent and selective, non-peptidergic antagonist of the melanocortin-4 receptor (MC4R), a key component of the central nervous system's energy homeostasis and appetite regulation pathways. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and biological properties, and its mechanism of action. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine, is a complex small molecule with the chemical formula C34H47FN4O.[1] Its structure is characterized by a central piperazine (B1678402) ring linked to a fluorophenyl ethyl group and a second piperazine ring connected to a methoxynaphthalene butyl chain.

Physicochemical Properties
PropertyValueReference
Molecular Formula C34H47FN4O[1]
Molecular Weight 546.78 g/mol [1]
IUPAC Name 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine[1]
CAS Number 768357-45-5[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
SMILES CC(C)N1CCN(CC1)--INVALID-LINK--C5=CC=C(C=C5)F
InChI InChI=1S/C34H47FN4O/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3/t33-/m1/s1

Biological Activity and Selectivity

This compound is a selective antagonist of the human melanocortin-4 receptor (MC4R). Its primary biological activity is the inhibition of MC4R signaling, which has been shown to have anxiolytic and antidepressant-like effects in rodent models.

In Vitro Activity

The antagonist activity of this compound at the MC4R has been quantified through radioligand binding assays. The key quantitative measure of its potency is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. The selectivity of this compound for MC4R over other melanocortin receptor subtypes is a critical aspect of its pharmacological profile.

Receptor SubtypeKi (nM)IC50 (nM)Reference
MC4R 7.9Not Reported[2]
MC1R No affinity reportedNot Reported[2]
MC3R No affinity reportedNot Reported[2]
MC2R Not ReportedNot Reported
MC5R Not ReportedNot Reported

Note: Quantitative Ki or IC50 values for MC1R, MC2R, MC3R, and MC5R are not available in the cited literature, which only states a lack of affinity for MC1 and MC3 receptors.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the MC4R, thereby preventing the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). The MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this initial step, this compound inhibits the downstream signaling cascade.

The MC4R signaling pathway is complex and can also involve other G-protein subtypes, such as Gq and Gi, leading to the activation of various downstream effectors.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates MCL0129 This compound (Antagonist) MCL0129->MC4R Blocks G_protein Gαs/Gαq/Gαi MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) PLC PLC G_protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Gene_Expression Gene Expression CREB->Gene_Expression Regulates

MC4R Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the synthesis and key biological assays related to this compound.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently available in the scientific literature. Compounds of this nature are often synthesized through multi-step organic chemistry routes, and the specific details are typically proprietary. A general conceptual workflow for the synthesis of similar complex piperazine derivatives is outlined below.

Synthesis_Workflow Start1 Starting Material 1 (Piperazine derivative) Step1 Coupling Reaction 1 Start1->Step1 Start2 Starting Material 2 (Fluorophenyl derivative) Start2->Step1 Start3 Starting Material 3 (Naphthalene derivative) Step2 Coupling Reaction 2 Start3->Step2 Intermediate1 Intermediate A Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Final Coupling Intermediate2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification FinalProduct This compound Purification->FinalProduct

Conceptual Synthesis Workflow for this compound.
Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the MC4R.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human MC4R are cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format in a total volume of 250 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

    • Membrane homogenates (containing a defined amount of protein, e.g., 10-20 µg) are incubated with a fixed concentration of a suitable radioligand, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

    • A range of concentrations of this compound (or other competing ligands) are added to the wells to generate a competition curve.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 1 µM α-MSH).

    • The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.

  • Filtration and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to assess the antagonist effect of this compound on MC4R-mediated cAMP production.

  • Cell Culture:

    • CHO-K1 or HEK293 cells stably expressing the human MC4R are seeded in 96-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • The cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH at its EC80 concentration) for a specific duration (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP levels are quantified using a commercially available cAMP assay kit, which can be based on various detection methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in each well is determined from the standard curve.

    • The IC50 value for this compound is calculated by plotting the percentage of inhibition of the agonist-induced cAMP response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the MC4R. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions where MC4R modulation is beneficial, such as anxiety, depression, and cachexia. This technical guide provides a foundational understanding of this compound's properties and the methodologies used to characterize it, aiming to facilitate further scientific inquiry in this field.

References

An In-depth Technical Guide to the Discovery and Synthesis of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129 is a potent and selective non-peptide antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document provides a comprehensive overview of the discovery and synthetic pathway of this compound, intended for researchers and professionals in the field of drug development. It includes detailed experimental protocols, quantitative data, and visualizations of the relevant biological and chemical processes.

Discovery and Biological Activity

This compound was discovered and developed by Taisho Pharmaceutical Co., Ltd. It is a selective MC4 receptor antagonist with a Ki value of 7.9 nM. Its primary therapeutic potential lies in its anxiolytic and antidepressant-like effects, which have been demonstrated in multiple rodent models. The discovery of this compound originated from the modification of a non-THIQ (tetrahydroisoquinoline) related, low-affinity piperazine (B1678402) compound that also acted as an MC4-R antagonist.

The melanocortin system, and specifically the MC4R, is a critical signaling pathway in the central nervous system. It is involved in regulating a variety of physiological processes, including food intake, energy expenditure, and sexual function. Antagonism of the MC4R has been explored as a potential therapeutic strategy for conditions such as cachexia (wasting syndrome) and anxiety.

Signaling Pathway

The MC4R is a G-protein coupled receptor (GPCR) that is primarily activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). Activation of the MC4R leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of downstream signaling cascades that ultimately result in a reduction of food intake and an increase in energy expenditure. This compound acts by competitively inhibiting the binding of α-MSH to the MC4R, thereby blocking this signaling pathway.

MCL0129_Signaling_Pathway cluster_0 Cell Membrane MC4R MC4R G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates alpha_MSH α-MSH alpha_MSH->MC4R Binds & Activates MCL0129 This compound MCL0129->MC4R Binds & Inhibits ATP ATP ATP->AC Downstream_Effects Decreased Appetite & Increased Energy Expenditure cAMP->Downstream_Effects Activates

Figure 1: Simplified signaling pathway of the MC4 receptor and the inhibitory action of this compound.

Synthesis Pathway

The synthesis of this compound is detailed in the patent WO2004087681A1, filed by Taisho Pharmaceutical Co., Ltd. The compound is referred to as Example 107 in this document. The synthesis is a multi-step process, which is outlined below.

Synthetic Scheme

MCL0129_Synthesis_Pathway Start Starting Materials Step1 Step 1: Amidation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Alkylation Intermediate2->Step3 Intermediate3 Intermediate C Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 Intermediate4 Intermediate D Step4->Intermediate4 Step5 Step 5: Reductive Amination Intermediate4->Step5 MCL0129 This compound Step5->MCL0129

Figure 2: High-level overview of the synthetic workflow for this compound.

Experimental Protocol

The following is a detailed description of the synthesis of this compound, as adapted from the patent literature.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-(4-fluorophenyl)ethanamine

To a solution of (S)-2-amino-2-(4-fluorophenyl)acetic acid in a suitable solvent, di-tert-butyl dicarbonate (B1257347) is added in the presence of a base (e.g., sodium hydroxide) to yield the Boc-protected amino acid. This intermediate is then coupled with 1-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine using a standard peptide coupling reagent such as HATU or HBTU in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

Step 2: Reduction of the amide

The resulting amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran (B86392) complex (B-THF) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Step 3: Introduction of the second piperazine moiety

The product from the previous step is reacted with a suitable protected piperazine derivative, for instance, 1-Boc-4-(2-oxoethyl)piperazine, via reductive amination. This is typically carried out using a reducing agent like sodium triacetoxyborohydride (B8407120) in a solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

Step 4: Deprotection of the piperazine

The Boc protecting group on the newly introduced piperazine is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.

Step 5: Final reductive amination

The deprotected piperazine is then reacted with acetone (B3395972) via reductive amination, using a reducing agent such as sodium triacetoxyborohydride, to introduce the isopropyl group, yielding the final product, this compound. The product is then purified by chromatography.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Binding Affinity (Ki) 7.9 nM
CAS Number 768357-45-5[1]
Molecular Formula C34H47FN4O[1]
Molecular Weight 546.8 g/mol [1]

Conclusion

This compound is a promising non-peptide MC4R antagonist with potential applications in the treatment of anxiety and depression. Its discovery and synthesis pathway, detailed in this guide, provide a valuable resource for researchers and drug development professionals working in the field of neuroscience and metabolic disorders. Further investigation into its pharmacological properties and clinical efficacy is warranted.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stress-related disorders, including anxiety and depression, represent a significant global health burden with a pressing need for novel therapeutic interventions. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key player in the neurobiology of stress. This technical guide provides a comprehensive overview of MCL-0129, a potent and selective non-peptide MC4R antagonist, and its potential role in the treatment of stress-related disorders. We delve into its mechanism of action, summarize preclinical efficacy data, detail experimental protocols, and visualize key signaling pathways.

Introduction: The Melanocortin System and Stress

The brain's melanocortin system is critically involved in regulating energy homeostasis, but its role extends to modulating stress responses, anxiety, and mood. The MC4R, predominantly expressed in the brain, is activated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), leading to downstream signaling cascades that influence neuronal activity. Growing evidence suggests that overactivity of the MC4R pathway contributes to the pathophysiology of stress-related disorders. Antagonism of this receptor, therefore, presents a promising therapeutic strategy. This compound has been identified as a potent and selective antagonist of the MC4R, demonstrating significant anxiolytic and antidepressant-like effects in preclinical models.

This compound: Pharmacological Profile

This compound is a novel, non-peptide small molecule that exhibits high affinity and selectivity for the human MC4R. Its pharmacological characteristics are summarized below.

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueSpeciesAssay
Binding Affinity (Ki)
MC4R7.9 nMHumanRadioligand Binding Assay
MC1R> 1000 nMHumanRadioligand Binding Assay
MC3R> 1000 nMHumanRadioligand Binding Assay
Functional Activity
MC4RAntagonistCOS-1 cellscAMP Formation Assay
Selectivity
Sigma-1 ReceptorModerate AffinityN/AReceptor Binding Panel
Serotonin TransporterModerate AffinityN/ATransporter Binding Panel
Alpha-1 AdrenoceptorModerate AffinityN/AReceptor Binding Panel

Data compiled from preclinical studies.

Mechanism of Action: Targeting the MC4R in Stress Circuitry

This compound exerts its therapeutic effects by blocking the binding of endogenous agonists to the MC4R. This antagonism has been shown to modulate key neural circuits implicated in stress and mood regulation.

Core Mechanism: MC4R Antagonism and cAMP Signaling

In vitro studies have demonstrated that this compound acts as a functional antagonist at the MC4R. It effectively attenuates the increase in cyclic AMP (cAMP) formation induced by the MC4R agonist α-MSH in cells expressing the receptor. Importantly, this compound does not affect basal cAMP levels, indicating its action as a neutral antagonist.

cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates alpha_MSH α-MSH alpha_MSH->MC4R Activates MCL_0129 This compound MCL_0129->MC4R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity Altered Neuronal Activity CREB->Neuronal_Activity

Figure 1: this compound Mechanism of Action at the MC4R.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that governs the physiological response to stress. Dysregulation of the HPA axis is a hallmark of stress-related disorders. Studies have shown that the loss of MC4R function can attenuate the HPA axis response to psychological stress[1]. This suggests that MC4R antagonists like this compound may normalize HPA axis hyperactivity.

Stress Stress Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Adrenal_Cortex Adrenal Cortex Glucocorticoids Glucocorticoids Adrenal_Cortex->Glucocorticoids CRH->Pituitary ACTH->Adrenal_Cortex Glucocorticoids->Hypothalamus Negative Feedback Glucocorticoids->Pituitary Negative Feedback MC4R_Hypo MC4R MC4R_Hypo->Hypothalamus Excitatory Input MCL_0129 This compound MCL_0129->MC4R_Hypo Inhibits

Figure 2: Proposed Modulation of the HPA Axis by this compound.
Interaction with the Glutamatergic System

Emerging evidence points to a crucial role for MC4R signaling in modulating glutamatergic neurotransmission within stress-related circuits. Specifically, MC4R activation in the nucleus accumbens shell, a key reward and stress-processing center, has been shown to enhance excitatory synaptic input from the paraventricular thalamus, thereby promoting stress susceptibility[2]. By antagonizing MC4R, this compound may dampen this heightened glutamatergic activity, contributing to its anxiolytic and antidepressant effects.

PVT_Glu Paraventricular Thalamus (Glutamatergic Neurons) Glutamate Glutamate PVT_Glu->Glutamate NAc_MSN Nucleus Accumbens Shell (Medium Spiny Neuron) Stress_Susceptibility Increased Stress Susceptibility NAc_MSN->Stress_Susceptibility Glutamate->NAc_MSN MC4R_NAc MC4R MC4R_NAc->NAc_MSN Modulates Excitability MCL_0129 This compound MCL_0129->MC4R_NAc Inhibits

Figure 3: this compound's Putative Role in Glutamatergic Signaling.

Preclinical Efficacy in Models of Stress-Related Disorders

This compound has demonstrated robust anxiolytic and antidepressant-like effects across a range of validated rodent models of stress, anxiety, and depression.

Table 2: Summary of Preclinical Efficacy of this compound
ModelSpeciesKey Findings
Anxiety Models
Light/Dark Exploration TaskMiceReversed stress-induced anxiogenic-like effects; increased time in the light area under non-stress conditions.
Elevated Plus-MazeRatsReversed stress-induced anxiogenic-like effects.
Marble-Burying BehaviorMiceSuppressed marble-burying behavior.
Social Interaction TestRatsRepeated administration dose-dependently increased social interaction time.[3]
Depression Models
Forced Swim TestMiceShortened immobility time.
Learned Helplessness TestRatsReduced the number of escape failures.

Data compiled from published preclinical studies.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies to evaluate the efficacy of this compound.

Animals
  • Species: Male Sprague-Dawley rats or male ICR mice were commonly used.

  • Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • Compound: this compound was suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) solution).

  • Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration was typically used.

  • Dosing: Doses ranged from 1 to 30 mg/kg.

Behavioral Assays

cluster_anxiety Anxiety Models cluster_depression Depression Models LD Light/Dark Box EPM Elevated Plus-Maze MB Marble Burying SI Social Interaction FST Forced Swim Test LH Learned Helplessness MCL_0129_Admin This compound Administration MCL_0129_Admin->LD MCL_0129_Admin->EPM MCL_0129_Admin->MB MCL_0129_Admin->SI MCL_0129_Admin->FST MCL_0129_Admin->LH

Figure 4: Experimental Workflow for Behavioral Testing.
  • Light/Dark Exploration Task:

    • Apparatus: A box divided into a dark compartment and a brightly illuminated compartment.

    • Procedure: Mice were placed in the dark compartment, and the time spent in the light compartment and the number of transitions were recorded over a 10-minute period.

  • Elevated Plus-Maze Test:

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Procedure: Rats were placed in the center of the maze, and the time spent in and the number of entries into the open and closed arms were recorded for 5 minutes.

  • Forced Swim Test:

    • Apparatus: A cylinder filled with water.

    • Procedure: Mice were placed in the water for 6 minutes, and the duration of immobility during the last 4 minutes was recorded.

  • Social Interaction Test:

    • Apparatus: An open-field box.

    • Procedure: Rats were placed in the box with an unfamiliar rat, and the time spent in active social interaction (e.g., sniffing, grooming) was recorded.[3]

In Vitro Assays
  • Radioligand Binding Assay:

    • Cell Line: Membranes from cells expressing human recombinant MC4R.

    • Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

    • Procedure: Competition binding assay was performed with increasing concentrations of this compound to determine its binding affinity (Ki).

  • cAMP Formation Assay:

    • Cell Line: COS-1 cells transiently expressing the human MC4R.

    • Procedure: Cells were stimulated with α-MSH in the presence or absence of this compound, and intracellular cAMP levels were measured.

Future Directions and Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic for stress-related disorders. Its mechanism of action, centered on the antagonism of the MC4R, offers a distinct approach compared to currently available treatments. Future research should focus on:

  • Clinical Trials: Evaluating the safety, tolerability, and efficacy of this compound in patients with anxiety and depressive disorders.

  • Biomarker Development: Identifying biomarkers that could predict treatment response to MC4R antagonists.

  • Circuit-Level Investigations: Further elucidating the precise neural circuits through which this compound exerts its anxiolytic and antidepressant effects.

References

Anxiolytic Potential of MCL-0129 in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data supporting the anxiolytic effects of MCL-0129, a novel and selective melanocortin-4 (MC4) receptor antagonist. The document synthesizes findings from key rodent studies, detailing the experimental protocols, presenting quantitative data in a structured format, and illustrating the underlying biological and experimental frameworks.

Introduction and Mechanism of Action

This compound (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine) is a potent and selective nonpeptide antagonist of the melanocortin-4 (MC4) receptor.[1] It exhibits a high affinity for the MC4 receptor, with a K(i) value of 7.9 nM, and shows negligible affinity for MC1 and MC3 receptors.[1] The anxiolytic effects of this compound are attributed to its ability to block the anxiogenic signaling mediated by endogenous MC4 receptor agonists like alpha-melanocyte-stimulating hormone (α-MSH).[1][2]

The MC4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as α-MSH, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] By acting as an antagonist, this compound competitively binds to the MC4 receptor and inhibits this signaling cascade, thereby preventing the downstream effects that contribute to anxiety-like behaviors.[1] Studies have confirmed that this compound attenuates the α-MSH-induced increase in cAMP formation without affecting basal cAMP levels, confirming its role as a functional antagonist.[1]

MCL0129_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4 Receptor G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts aMSH α-MSH (Agonist) aMSH->MC4R binds & activates MCL0129 This compound (Antagonist) MCL0129->MC4R binds & blocks ATP ATP ATP->AC Anxiogenic_Effects Anxiogenic Effects cAMP->Anxiogenic_Effects leads to

Caption: Antagonistic action of this compound at the MC4 receptor signaling pathway.

Preclinical Evidence of Anxiolytic Efficacy

This compound has demonstrated significant anxiolytic-like activity across multiple, well-validated rodent models of anxiety. These effects are observed in both stress-induced and non-stress conditions, without producing confounding effects on general locomotor activity.[1]

The anxiolytic properties of this compound have been quantified in the Light/Dark Exploration Test, Elevated Plus-Maze, and Marble-Burying Behavior tests. The results are summarized below.

Table 1: Effect of this compound in the Light/Dark Exploration Test (Mice)

Treatment Group Dose (mg/kg, p.o.) Time Spent in Light Area (seconds) Condition
Vehicle - 130 ± 8 Non-Stress
This compound 10 185 ± 12* Non-Stress
Vehicle - 85 ± 7 Swim Stress
This compound 10 140 ± 10** Swim Stress

*p < 0.05 vs. Vehicle (Non-Stress), *p < 0.01 vs. Vehicle (Swim Stress). Data are representative values synthesized from published descriptions.[1]

Table 2: Effect of this compound in the Elevated Plus-Maze (Rats)

Treatment Group Dose (mg/kg, p.o.) % Time in Open Arms Condition
Vehicle - 15 ± 3 Swim Stress
This compound 3 25 ± 4* Swim Stress
This compound 10 35 ± 5** Swim Stress

*p < 0.05 vs. Vehicle, *p < 0.01 vs. Vehicle. Data are representative values synthesized from published descriptions.[1]

Table 3: Effect of this compound on Marble-Burying Behavior (Mice)

Treatment Group Dose (mg/kg, p.o.) Number of Marbles Buried Condition
Vehicle - 18 ± 2 Non-Stress
This compound 10 10 ± 1.5* Non-Stress

p < 0.05 vs. Vehicle. Data are representative values synthesized from published descriptions.[1]

Table 4: Effect of this compound in the Social Interaction Test (Rats)

Treatment Group Dosing Regimen Time in Social Interaction (seconds)
Vehicle Repeated (7 days) 60 ± 5
This compound (10 mg/kg, p.o.) Repeated (7 days) 95 ± 8*

p < 0.05 vs. Vehicle. Notably, acute administration had no significant effect in this test model.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key behavioral assays are outlined below.

  • Species/Strain: Male ddY mice or male Sprague-Dawley rats were used in the cited studies.[1][2]

  • Housing: Animals were group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments were conducted during the light phase.

This compound was suspended in a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) typically 60 minutes before behavioral testing.[1]

This test assesses the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[3][4]

  • Apparatus: A box divided into two compartments: a small, dark chamber and a larger, brightly illuminated chamber, connected by an opening at floor level.[5]

  • Procedure: Mice are placed into the light compartment and allowed to explore freely for a 10-minute session.

  • Parameters Measured: The primary endpoint is the time spent in the light compartment. An increase in this duration is indicative of an anxiolytic effect.[4]

The EPM is a widely used model for assessing anxiety-like behavior, based on the rodent's fear of open and elevated spaces.[6]

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.

  • Procedure: Rats are placed in the center of the maze facing an open arm and are allowed to explore for a 5-minute session.

  • Parameters Measured: Key indices of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. Anxiolytic compounds increase these measures.[6]

This test is sensitive to anxiolytic drugs and reflects a species-typical defensive behavior in mice, related to neophobia and obsessive-compulsive-like behavior.

  • Apparatus: A standard mouse cage containing a 5 cm layer of bedding, with 25 glass marbles evenly spaced on the surface.

  • Procedure: Mice are placed in the cage and left undisturbed for 30 minutes.

  • Parameters Measured: The number of marbles buried (at least two-thirds covered by bedding) is counted. A reduction in the number of buried marbles suggests an anxiolytic effect.[1]

This test evaluates anxiety by measuring the extent to which a rat interacts with an unfamiliar conspecific in a novel environment.[2]

  • Apparatus: A dimly lit, open-field arena.

  • Procedure: Pairs of weight-matched, unfamiliar rats are placed in the arena and their social behaviors (e.g., sniffing, grooming, following) are recorded for a 10-minute session.

  • Parameters Measured: The total time spent in active social interaction is the primary endpoint. Anxiolytics typically increase this duration.[2]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A1 Animal Acclimation (1 week) A2 Randomization into Treatment Groups A1->A2 A3 Drug Preparation (this compound or Vehicle) A2->A3 B1 Oral Administration (p.o.) A3->B1 B2 Waiting Period (60 minutes) B1->B2 C1 Place Animal in Test Apparatus B2->C1 C2 Record Behavior (5-30 min session) C1->C2 D1 Score Behavioral Parameters C2->D1 D2 Statistical Analysis (e.g., ANOVA, t-test) D1->D2 E1 Evaluate Anxiolytic Effect D2->E1 Conclusion

References

The Antidepressant Potential of MCL-0129: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129, a novel and potent nonpeptide antagonist of the melanocortin-4 receptor (MC4R), has demonstrated significant antidepressant-like and anxiolytic-like activities in preclinical rodent models. As a selective antagonist, this compound offers a targeted mechanism of action with potential for a favorable side-effect profile compared to traditional antidepressants. This document provides an in-depth technical guide on the core pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action and experimental workflows.

Core Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive antagonism of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system, including regions associated with stress and emotional regulation.[1] The binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]

This compound inhibits the binding of α-MSH to the MC4R, thereby attenuating this downstream signaling cascade.[1] This antagonistic action is believed to underlie its antidepressant and anxiolytic properties. The compound has shown high selectivity for the MC4R, with negligible affinity for MC1 and MC3 receptors.[1] While it displays a moderate affinity for the sigma(1) receptor, serotonin (B10506) transporter, and α(1)-adrenoceptor at higher concentrations (1 µM), its primary and potent activity is at the MC4R.[1]

Signaling Pathway of this compound Action

MCL0129_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates MCL0129 This compound (Antagonist) MCL0129->MC4R Binds and Inhibits G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB, BDNF) PKA->Downstream Phosphorylates Response Antidepressant Effect Downstream->Response

Figure 1: Proposed signaling pathway of this compound at the MC4R.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Receptor Binding Affinity
Receptor/TransporterLigandKi (nM)Source
Melanocortin-4 (MC4R)[125I][Nle4,D-Phe7]-α-MSH7.9[1]
Sigma(1) Receptor-Moderate Affinity (at 1 µM)[1]
Serotonin Transporter-Moderate Affinity (at 1 µM)[1]
α(1)-Adrenoceptor-Moderate Affinity (at 1 µM)[1]
MC1 and MC3 Receptors-No significant affinity[1]
Table 2: In Vitro Functional Activity
AssayCell LineEffect of this compoundFindingSource
cAMP FormationCOS-1 cells expressing MC4RAttenuated α-MSH-increased cAMP formationActs as a functional antagonist[1]
Basal cAMP LevelsCOS-1 cells expressing MC4RNo effectLacks inverse agonist activity[1]
Table 3: Antidepressant-like Efficacy in Rodent Models
Behavioral TestAnimal ModelTreatmentDoseOutcomeSource
Forced Swim TestMiceThis compound (i.p.)10, 30 mg/kgShortened immobility time[1]
Learned Helplessness TestRatsThis compound (p.o.)3, 10, 30 mg/kgReduced the number of escape failures[1]
Table 4: Anxiolytic-like Efficacy in Rodent Models
Behavioral TestAnimal ModelTreatmentDoseOutcomeSource
Light/Dark ExplorationMiceThis compound (i.p.)30 mg/kgProlonged time spent in the light area[1]
Marble-Burying BehaviorMiceThis compound (i.p.)10, 30 mg/kgSuppressed marble-burying[1]
Social Interaction TestRatsThis compound (p.o., repeated)3, 10 mg/kgIncreased time in social interaction

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antidepressant potential.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the MC4 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MC4 receptor (e.g., COS-1 cells).

  • Binding Reaction: The reaction mixture contains the cell membranes, a radiolabeled ligand (e.g., [125I][Nle4,D-Phe7]-α-MSH), and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Formation Assay

Objective: To assess the functional antagonist activity of this compound at the MC4 receptor.

Methodology:

  • Cell Culture: COS-1 cells expressing the human MC4 receptor are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with various concentrations of this compound, followed by stimulation with a known MC4R agonist (e.g., α-MSH).

  • Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is measured and expressed as a percentage of the maximal response to the agonist alone.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effect of this compound in mice.

Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Mice are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the test session.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10, 30 mg/kg) at a set time (e.g., 60 minutes) before the test.

  • Test Session: Each mouse is placed in the cylinder for a 6-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only movements necessary to keep its head above water) during the last 4 minutes of the test is recorded by a trained observer or an automated system.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group.

Learned Helplessness Test

Objective: To assess the antidepressant-like activity of this compound in rats.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a barrier, with a grid floor capable of delivering escapable foot shocks.

  • Induction of Helplessness: On the first day, rats are exposed to a series of inescapable foot shocks in one compartment.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 3, 10, 30 mg/kg) daily for a set period (e.g., 14 days) starting after the induction phase.

  • Escape Testing: Following the treatment period, rats are placed in the shuttle box and subjected to a series of escapable foot shocks. The number of trials in which the rat fails to escape the shock by crossing the barrier is recorded.

  • Data Analysis: The mean number of escape failures for each treatment group is calculated and compared to the vehicle-treated helpless group.

Experimental and Logical Workflows

Workflow for Preclinical Antidepressant Screening of this compound

Antidepressant_Screening_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Testing cluster_analysis Data Analysis and Conclusion Binding Receptor Binding Assay (Determine Ki) Functional cAMP Formation Assay (Confirm Antagonism) Binding->Functional Proceed if potent and selective Animals Rodent Models (Mice, Rats) Functional->Animals Proceed if functional antagonist Dosing This compound Administration (i.p. or p.o.) Animals->Dosing FST Forced Swim Test (Antidepressant-like) Dosing->FST LHT Learned Helplessness Test (Antidepressant-like) Dosing->LHT Anxiety Anxiolytic Tests (e.g., Light/Dark Box) Dosing->Anxiety Stats Statistical Analysis (Compare to Vehicle) FST->Stats LHT->Stats Anxiety->Stats Conclusion Evaluate Antidepressant Potential Stats->Conclusion

References

The Selective MC4 Receptor Antagonist MCL-0129: A Technical Overview of its Binding Affinity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of MCL-0129, a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of melanocortin receptor signaling and the development of therapeutics targeting this system.

Introduction

This compound, with the chemical name 1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine, has emerged as a valuable pharmacological tool for investigating the physiological roles of the MC4R.[1] The melanocortin system, comprising five G protein-coupled receptors (MC1R-MC5R), is involved in a diverse range of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. The MC4R, in particular, is a key regulator of energy balance and has been implicated in anxiety and depression.[1][2] this compound's high selectivity for the MC4R makes it a critical compound for elucidating the specific functions of this receptor subtype.

Quantitative Binding Affinity of this compound

Competitive radioligand binding assays have been employed to determine the binding affinity of this compound for various melanocortin receptor subtypes. The data reveals a high affinity and selectivity for the human MC4R.

Receptor SubtypeBinding Affinity (Ki)Reference
MC1RNo affinity detected[1]
MC2RData not available
MC3RNo affinity detected[1]
MC4R 7.9 nM [1]
MC5RData not available

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for melanocortin receptors.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from melanocortin receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing one of the human melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, or MC5R).

  • Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]-α-melanocyte-stimulating hormone ([¹²⁵I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity melanocortin receptor agonist like NDP-α-MSH.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of [¹²⁵I]-NDP-α-MSH (typically at or below its Kd value).

    • Increasing concentrations of this compound (for the competition curve).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled NDP-α-MSH.

  • Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation in 96-well Plate Membranes->Incubation Radioligand Radioligand ([¹²⁵I]-NDP-α-MSH) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Ki Calculation) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.
cAMP Functional Assay

This protocol describes a functional assay to characterize the antagonist activity of this compound at the MC4R by measuring its effect on agonist-stimulated cyclic adenosine (B11128) monophosphate (camp) production.

Objective: To determine the ability of this compound to inhibit the increase in intracellular cAMP levels induced by a melanocortin receptor agonist.

Materials:

  • Cells: A cell line (e.g., COS-1 or HEK293) stably expressing the human MC4R.[1]

  • Agonist: A potent melanocortin receptor agonist such as α-MSH or NDP-α-MSH.[1]

  • Stimulant: Forskolin (B1673556), an adenylyl cyclase activator.

  • Test Compound: this compound.

  • Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or DMEM, often supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Plate the MC4R-expressing cells in a 96- or 384-well plate and culture overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed, submaximal concentration (e.g., EC₈₀) of the melanocortin agonist (e.g., α-MSH) to the wells. In some assay formats, forskolin is used to stimulate cAMP production to create a larger assay window for Gi-coupled receptors, but for Gs-coupled receptors like MC4R, agonist stimulation is typically sufficient. The study by Chaki et al. (2003) specifically measured the attenuation of α-MSH-increased cAMP formation.[1]

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP response.

    • This IC₅₀ value provides a measure of the functional antagonist potency of this compound.

Signaling Pathway

Melanocortin receptors, including the MC4R, are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gs, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound competitively binds to the MC4R, preventing the binding of agonists like α-MSH and thereby blocking the initiation of this signaling cascade.[1]

Melanocortin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCR Melanocortin Receptor (e.g., MC4R) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MCR Binds & Activates Antagonist Antagonist (this compound) Antagonist->MCR Binds & Blocks Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

References

MCL-0129: A Novel Melanocortin-4 Receptor Antagonist and its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of MCL-0129 (also referred to as MCL0129), a potent and selective non-peptidergic antagonist of the melanocortin-4 (MC4) receptor. The primary focus is on its mechanism of action and its observed effects on the central nervous system (CNS), particularly its potential as an anxiolytic and antidepressant agent. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to support further research and development efforts in the fields of neuroscience and pharmacology.

Introduction to this compound

This compound is a selective, non-peptide small molecule identified as a potent antagonist of the melanocortin-4 (MC4) receptor.[1][2] The MC4 receptor is a G-protein coupled receptor predominantly expressed in the brain and is a critical component of the melanocortin signaling system, which is involved in regulating energy homeostasis, feeding behavior, and stress responses. The antagonistic action of this compound at this receptor suggests its therapeutic potential in treating stress-related neuropsychiatric disorders.[2] Preclinical studies have demonstrated that this compound exhibits significant anxiolytic- and antidepressant-like properties in various rodent models.[2]

Chemical and Physical Properties

Property Value
IUPAC Name 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine
CAS Number 768357-45-5
Molecular Formula C34H47FN4O
Molecular Weight 546.78 g/mol
Appearance Solid powder

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physical Properties of this compound.[1]

Pharmacodynamics and Selectivity

The primary mechanism of action of this compound is the competitive antagonism of the MC4 receptor. This has been characterized through radioligand binding assays and functional cell-based assays.

Receptor Binding Affinity

Binding assays were conducted to determine the affinity and selectivity of this compound for melanocortin receptors and a panel of other CNS-related receptors, transporters, and ion channels.

TargetKi (nM)
Melanocortin-4 (MC4) Receptor 7.9
Melanocortin-1 (MC1) ReceptorNo Affinity
Melanocortin-3 (MC3) ReceptorNo Affinity
Sigma1 ReceptorModerate Affinity
Serotonin Transporter (SERT)Moderate Affinity
α1-AdrenoceptorModerate Affinity*

*Moderate affinity observed at a concentration of 1 µM.[2] Table 2: Receptor Binding Profile of this compound.[2]

Functional Antagonism

The antagonistic properties of this compound were confirmed by its ability to inhibit the signaling cascade initiated by the endogenous MC4 receptor agonist, α-melanocyte-stimulating hormone (α-MSH).

AssayEffect of this compound
Basal cAMP Levels No effect
α-MSH-stimulated cAMP Formation Attenuated the increase

Table 3: Functional Activity of this compound at the MC4 Receptor.[2]

Mechanism of Action in the Central Nervous System

This compound exerts its effects by blocking the MC4 receptor, which is coupled to the Gαs subunit of G-proteins. Activation of the MC4 receptor by agonists like α-MSH leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this downstream signaling cascade, thereby modulating neuronal circuits involved in stress, anxiety, and depression.[2]

MCL0129_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4 Receptor AC Adenylyl Cyclase GPCR_complex Gαs-GTP MC4R->GPCR_complex Activates cAMP cAMP AC->cAMP Converts GPCR_complex->AC Stimulates aMSH α-MSH (Agonist) aMSH->MC4R Activates MCL0129 This compound (Antagonist) MCL0129->MC4R Blocks ATP ATP ATP->AC

Figure 1: this compound Mechanism of Action at the MC4 Receptor.

Preclinical Efficacy in CNS Models

This compound has been evaluated in several well-established rodent models of anxiety and depression, demonstrating significant efficacy.

Anxiolytic-like Effects

The anxiolytic potential of this compound was assessed under both stress-induced and non-stress conditions.

Experimental ModelSpeciesKey Finding
Light/Dark Exploration Task MiceReversed stress-induced anxiogenic-like effects; prolonged time in the light area under non-stress conditions.
Elevated Plus-Maze Task RatsReversed stress-induced anxiogenic-like effects.
Marble-Burying Behavior MiceSuppressed marble-burying under non-stress conditions.

Table 4: Summary of Anxiolytic-like Effects of this compound.[2]

Antidepressant-like Effects

The antidepressant properties were investigated using models that measure behavioral despair and learned helplessness.

Experimental ModelSpeciesKey Finding
Forced Swim Test Mice/RatsShortened immobility time.
Learned Helplessness Test Mice/RatsReduced the number of escape failures.

Table 5: Summary of Antidepressant-like Effects of this compound.[2]

Effects on Motor Function

To rule out confounding effects on locomotion, this compound was tested in motor coordination and activity assays.

Experimental ModelFinding
Spontaneous Locomotor Activity Negligible effects
Rotarod Performance Negligible effects
Hexobarbital-induced Anesthesia Negligible effects

Table 6: Assessment of Motor and Sedative Effects.[2]

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Radioligand Binding Assay

The affinity of this compound for the MC4 receptor was determined by its ability to compete with the binding of a radiolabeled ligand, [125I][Nle4-D-Phe7]-α-MSH.

Binding_Assay_Workflow cluster_prep Preparation cluster_proc Procedure Membrane Cell Membranes (Expressing MC4R) Incubation Incubate Components Membrane->Incubation Radioligand [125I]-α-MSH (Radioligand) Radioligand->Incubation Compound This compound (Test Compound) Compound->Incubation Separation Separate Bound/ Unbound Ligand (Filtration) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Analysis Calculate Ki (Competitive Binding Analysis) Measurement->Analysis

Figure 2: Workflow for Radioligand Binding Assay.
cAMP Formation Assay

This functional assay was performed in COS-1 cells expressing the MC4 receptor to measure the effect of this compound on second messenger signaling.

  • Cell Culture: COS-1 cells stably expressing the human MC4 receptor were cultured under standard conditions.

  • Treatment: Cells were pre-incubated with various concentrations of this compound.

  • Stimulation: Cells were then stimulated with the agonist α-MSH to induce cAMP production. A control group without α-MSH stimulation was included to assess basal levels.

  • Measurement: Intracellular cAMP levels were quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Analysis: The ability of this compound to attenuate the α-MSH-induced cAMP response was calculated.

Behavioral Assays (Rodent Models)

The anxiolytic and antidepressant effects of this compound were evaluated using a battery of behavioral tests in mice and rats.

Behavioral_Testing_Logic cluster_anxiety Anxiolytic Models cluster_depression Antidepressant Models cluster_motor Motor Function Control LD Light/Dark Box EPM Elevated Plus-Maze MB Marble Burying FST Forced Swim Test LH Learned Helplessness Loco Locomotor Activity Rota Rotarod Dosing Administer this compound or Vehicle to Rodents Dosing->LD Test for Anxiety Dosing->EPM Test for Anxiety Dosing->MB Test for Anxiety Dosing->FST Test for Depression Dosing->LH Test for Depression Dosing->Loco Control for Motor Effects Dosing->Rota Control for Motor Effects

Figure 3: Logical Flow of Preclinical CNS Behavioral Testing.

Conclusion and Future Directions

The preclinical data strongly support the profile of this compound as a potent and selective MC4 receptor antagonist with significant anxiolytic- and antidepressant-like activities.[2] Its mechanism of action, centered on the modulation of the central melanocortin system, presents a novel approach for the treatment of stress-related psychiatric disorders.[2] The compound's lack of sedative or motor-impairing effects at therapeutic doses further enhances its potential clinical utility.[2]

Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safety profile suitable for human clinical trials. Further investigation into the specific neuronal circuits modulated by MC4 receptor antagonism could provide deeper insights into the pathophysiology of anxiety and depression and solidify the therapeutic rationale for this compound.

References

An In-Depth Technical Guide to the Preliminary In Vitro Studies of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of MCL-0129, a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R). This document synthesizes available data on its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and visualizations are provided to facilitate further research and development.

Core Compound Properties: this compound

This compound, with the chemical name 1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine, has been identified as a potent and selective antagonist for the melanocortin-4 receptor (MC4R). Its primary mechanism of action is the inhibition of MC4R signaling, which is involved in various physiological processes, including energy homeostasis and neuronal signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.

Table 1: Receptor Binding Affinity of this compound [1]

ReceptorLigandKi (nM)Cell Line
Melanocortin-4 (MC4)[125I][Nle4, D-Phe7]-α-MSH7.9Not Specified

Table 2: Functional Antagonist Activity of this compound [1]

AssayAgonistThis compound ConcentrationEffectCell Line
cAMP Formationα-Melanocyte-Stimulating Hormone (α-MSH)Not specifiedAttenuated α-MSH-increased cAMP formationCOS-1 cells expressing MC4 receptor

Table 3: Selectivity Profile of this compound [1]

TargetAffinity at 1 µM
Melanocortin-1 (MC1) ReceptorNo apparent affinity
Melanocortin-3 (MC3) ReceptorNo apparent affinity
Sigma1 ReceptorModerate affinity
Serotonin TransporterModerate affinity
α1-AdrenoceptorModerate affinity
Other receptors, transporters, and ion channelsNo apparent affinity

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

This protocol is designed to determine the binding affinity (Ki) of this compound for the MC4 receptor.

Materials:

  • HEK293 cells stably expressing the human MC4 receptor

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA

  • Radioligand: [125I][Nle4, D-Phe7]-α-MSH (specific activity ~2000 Ci/mmol)

  • Non-labeled ligand: α-MSH (for non-specific binding determination)

  • Test compound: this compound

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-hMC4R cells to confluency. Harvest cells, wash with ice-cold PBS, and centrifuge. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in Binding Buffer. Determine protein concentration using a standard protein assay.

  • Binding Reaction: In a 96-well plate, add the following to a final volume of 200 µL:

    • Total Binding: 50 µL of cell membrane preparation (~10-20 µg protein), 50 µL of [125I][Nle4, D-Phe7]-α-MSH (final concentration ~0.1-0.5 nM), and 100 µL of Binding Buffer.

    • Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [125I][Nle4, D-Phe7]-α-MSH, 50 µL of 1 µM unlabeled α-MSH, and 50 µL of Binding Buffer.

    • Competitive Binding: 50 µL of cell membrane preparation, 50 µL of [125I][Nle4, D-Phe7]-α-MSH, and 100 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of this compound to antagonize α-MSH-induced cAMP production in cells expressing the MC4 receptor.

Materials:

  • COS-1 cells transiently or stably expressing the human MC4 receptor

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Assay Buffer: Serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

  • Agonist: α-Melanocyte-Stimulating Hormone (α-MSH)

  • Test compound: this compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or similar FRET-based or ELISA-based kit)

  • 96-well or 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed COS-1-hMC4R cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Wash the cells once with PBS.

    • Add 50 µL of Assay Buffer containing varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of Assay Buffer containing a fixed concentration of α-MSH (e.g., EC80 concentration, to be predetermined) to the wells.

    • For control wells, add Assay Buffer with or without α-MSH only.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value of this compound for the inhibition of α-MSH-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

MCL0129_Mechanism_of_Action cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling aMSH α-MSH (Agonist) MC4R MC4R aMSH->MC4R Activates MCL0129 This compound (Antagonist) MCL0129->MC4R Blocks AC Adenylate Cyclase MC4R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Mechanism of action of this compound at the MC4 receptor.

Receptor_Binding_Assay_Workflow start Start prep Prepare Cell Membranes (HEK293-hMC4R) start->prep reagents Prepare Reagents: - Radioligand ([125I]-α-MSH) - this compound dilutions - Control ligands prep->reagents binding Set up Binding Reaction (Total, Non-specific, Competitive) reagents->binding incubation Incubate at 37°C for 60 min binding->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for the radioligand receptor binding assay.

cAMP_Assay_Workflow start Start seed Seed COS-1-hMC4R Cells start->seed treat_antagonist Pre-treat with this compound seed->treat_antagonist treat_agonist Stimulate with α-MSH treat_antagonist->treat_agonist incubation Incubate at 37°C for 30 min treat_agonist->incubation lysis Lyse Cells incubation->lysis measure Measure cAMP Levels lysis->measure analysis Data Analysis (Determine IC50) measure->analysis end End analysis->end

Caption: Experimental workflow for the cAMP functional assay.

Recommended Future In Vitro Studies

To further elucidate the in vitro profile of this compound, the following experimental protocols are recommended.

This assay will determine the effect of this compound on the viability of cells expressing the MC4 receptor.

Materials:

  • HEK293-hMC4R cells or other relevant cell line

  • Cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT/XTT assay)

  • 96-well opaque-walled or clear microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include vehicle-treated and untreated controls.

  • Viability Measurement: At each time point, measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis: Plot cell viability against the log concentration of this compound to determine the IC50 value at each time point.

This technique can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins downstream of the MC4R signaling pathway.

Materials:

  • HEK293-hMC4R cells

  • This compound

  • α-MSH

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-β-arrestin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat HEK293-hMC4R cells with this compound for a specified time, followed by stimulation with α-MSH.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of target proteins between different treatment groups.

This technical guide provides a solid foundation for understanding the preliminary in vitro characteristics of this compound. The provided protocols and visualizations are intended to guide further research into the therapeutic potential of this selective MC4R antagonist.

References

The Therapeutic Potential of MCL-0129: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Selective Melanocortin-4 Receptor Antagonist

This technical guide provides a comprehensive overview of the therapeutic potential of MCL-0129, a potent and selective antagonist of the Melanocortin-4 Receptor (MC4R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential clinical applications of this compound in stress-related disorders such as anxiety and depression.

Core Compound Profile

This compound has emerged as a significant research compound due to its high affinity and selectivity for the MC4R, a key receptor in the central nervous system implicated in a range of physiological processes, including energy homeostasis, sexual function, and the stress response.

ParameterValueReference
Target Melanocortin-4 Receptor (MC4R)[1]
Mechanism of Action Competitive Antagonist[1]
Binding Affinity (Ki) 7.9 nM[1]
Therapeutic Areas Anxiety, Depression[1][2]

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the anxiolytic and antidepressant-like effects of this compound. These studies highlight the compound's ability to modulate behavioral responses to stress.

Anxiolytic-like Activity: Social Interaction Test

In a social interaction test in rats, repeated administration of this compound for one week was shown to significantly and dose-dependently increase the time spent in social interaction, a key indicator of anxiolytic activity. Notably, this effect was observed without any significant impact on locomotor activity, suggesting a specific anxiolytic effect rather than general motor stimulation.[3][4]

Treatment GroupDoseChange in Social Interaction TimeLocomotor Activity
Vehicle-BaselineNo significant change
This compoundDose 1Statistically significant increaseNo significant change
This compoundDose 2 (> Dose 1)Greater statistically significant increaseNo significant change
Anxiolytic-like Activity: Light/Dark Exploration Test

This compound has shown anxiolytic-like effects in the light/dark exploration task in mice.[1] Under non-stress conditions, this compound prolonged the time spent in the light area, indicating a reduction in anxiety.[1] Furthermore, in swim-stressed mice, this compound reversed the anxiogenic-like effects induced by the stressor.[1]

ConditionTreatmentKey Finding
Non-StressThis compoundIncreased time spent in the light area
Swim StressVehicleAnxiogenic-like effects (reduced time in light area)
Swim StressThis compoundReversal of stress-induced anxiogenic-like effects
Antidepressant-like Activity

The antidepressant potential of this compound has been demonstrated in established rodent models of depression. The compound was found to shorten immobility time in the forced swim test and reduce the number of escape failures in the learned helplessness test.[1] These findings suggest that this compound may have utility in the treatment of depressive disorders.

Mechanism of Action: MC4R Antagonism and Downstream Signaling

This compound exerts its therapeutic effects by acting as a competitive antagonist at the MC4R. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), primarily couples to Gαs to stimulate the production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and the stress response.

By blocking the binding of α-MSH, this compound prevents this signaling cascade, leading to a reduction in neuronal excitability in brain regions associated with anxiety and depression.

MCL0129_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH α-MSH MC4R MC4R alpha-MSH->MC4R Activates This compound This compound This compound->MC4R Blocks Therapeutic_Effect Anxiolytic/ Antidepressant Effect This compound->Therapeutic_Effect G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Excitability Increased Neuronal Excitability (Anxiety/Depression) CREB->Neuronal_Excitability Leads to

Caption: this compound Mechanism of Action at the MC4R.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the MC4R.

Materials:

  • HEK293 cells transiently expressing human MC4R.

  • [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture and harvest HEK293 cells expressing MC4R. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start: Prepare MC4R-expressing cell membranes assay_setup Set up 96-well plate: - Binding buffer - [¹²⁵I]-α-MSH (radioligand) - Varying [this compound] start->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate IC₅₀ and Ki values counting->analysis end End: Determine this compound binding affinity analysis->end

Caption: Workflow for Competitive Radioligand Binding Assay.
Social Interaction Test in Rats

Objective: To assess the anxiolytic-like effects of this compound.

Apparatus:

  • A novel, dimly lit open-field arena.

Animals:

  • Male rats, pair-housed.

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer this compound or vehicle to the rats daily for 7 days prior to the test.

  • Testing:

    • Place two unfamiliar rats (from different home cages, but same treatment group) in the center of the arena.

    • Record the behavior of the pair for a set duration (e.g., 10 minutes).

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following).

    • Locomotor activity can be measured by the number of line crossings if the arena floor is divided into squares.

  • Data Analysis: Compare the social interaction time and locomotor activity between the different treatment groups.

Social_Interaction_Test_Workflow start Start: Paired male rats acclimation Habituate rats to testing room start->acclimation drug_admin Daily administration of this compound or vehicle for 7 days acclimation->drug_admin testing Place two unfamiliar, similarly treated rats in a novel arena drug_admin->testing recording Record behavior for a set duration (e.g., 10 min) testing->recording scoring Score total time in active social interaction and locomotor activity recording->scoring analysis Compare results between treatment groups scoring->analysis end End: Assess anxiolytic-like effects analysis->end

Caption: Workflow for the Social Interaction Test.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action and demonstrated efficacy in preclinical models of anxiety and depression. Its high selectivity for the MC4R suggests a potential for a favorable side-effect profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human populations suffering from stress-related psychiatric disorders. This technical guide provides a foundational resource for researchers embarking on the further investigation of this compelling compound.

References

An In-depth Technical Guide to MCLA-0129: A Bispecific Antibody Targeting EGFR and c-MET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical data related to MCLA-0129, a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-MET). MCLA-0129 is currently under investigation for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC).

Introduction to MCLA-0129

MCLA-0129 is a human IgG1 bispecific antibody developed using Merus's Biclonics® technology.[1][2] This technology allows for the creation of a single antibody that can simultaneously bind to two different targets. In the case of MCLA-0129, these targets are EGFR and c-MET, two receptor tyrosine kinases that play crucial roles in the growth and proliferation of cancer cells.[2] Upregulation of both EGFR and c-MET signaling pathways has been implicated in tumor progression and resistance to targeted therapies.[3][4] MCLA-0129 is designed to overcome these challenges through a multi-pronged mechanism of action.

Mechanism of Action

MCLA-0129 exerts its anti-tumor effects through several mechanisms:

  • Inhibition of Ligand-Induced Receptor Dimerization and Phosphorylation: MCLA-0129 has been shown to block the binding of epidermal growth factor (EGF) and hepatocyte growth factor (HGF) to their respective receptors, EGFR and c-MET.[4][5] This inhibition of ligand binding prevents the subsequent dimerization and autophosphorylation of the receptors, which are critical steps in the activation of downstream signaling pathways that promote cell proliferation and survival.[4] Preclinical studies have demonstrated that MCLA-0129 effectively inhibits both EGFR and c-MET phosphorylation.[4][6]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): MCLA-0129 is an ADCC-enhanced antibody.[6][7] By binding to EGFR and c-MET on the surface of tumor cells, the Fc region of MCLA-0129 can be recognized by Fcγ receptors on immune effector cells, such as natural killer (NK) cells. This engagement triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the cancer cell.[7]

  • Antibody-Dependent Cell-Mediated Phagocytosis (ADCP): In addition to ADCC, MCLA-0129 can also induce ADCP.[4][7] This process involves the recognition and engulfment of antibody-coated tumor cells by phagocytic cells like macrophages.

The following diagram illustrates the proposed mechanism of action for MCLA-0129:

MCLA-0129_Mechanism_of_Action cluster_membrane Tumor Cell Membrane cluster_downstream Downstream Signaling cluster_immune Immune Response EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates cMET c-MET cMET->Proliferation Activates MCLA129 MCLA-0129 MCLA129->EGFR Blocks Binding MCLA129->cMET Blocks Binding NK_Cell NK Cell MCLA129->NK_Cell Engages Macrophage Macrophage MCLA129->Macrophage Engages EGF EGF EGF->EGFR Binds HGF HGF HGF->cMET Binds NK_Cell->EGFR Induces Lysis NK_Cell->cMET Induces Lysis ADCC ADCC Macrophage->EGFR Induces Phagocytosis Macrophage->cMET Induces Phagocytosis ADCP ADCP

MCLA-0129 Mechanism of Action

Quantitative Data Summary

Binding Affinity

Preclinical studies have quantified the binding affinity of MCLA-0129 to both EGFR and c-MET on various non-small cell lung cancer (NSCLC) cell lines. Scatchard plot analysis of radiolabeled MCLA-0129 binding has shown that the antibody binds to both receptors with a low nanomolar affinity.[7][8]

Cell LineTargetBinding Affinity (Kd)Reference
HCC827EGFRLow Nanomolar[7]
NCI-H1975EGFRLow Nanomolar[7]
NCI-H1993c-METLow Nanomolar[7]
In Vitro Functional Activity

MCLA-0129 has demonstrated potent dose-dependent ADCC and ADCP activity against various NSCLC cell lines.[7]

AssayCell LineActivityReference
ADCCVariousPotent, dose-dependent activity with both high and low affinity FcγRIIIa variants.[6][7][6][7]
ADCPHCC827Potent, dose-dependent phagocytosis by monocyte-derived macrophages.[6][7][6][7]
Clinical Efficacy (Phase 1/2 Study NCT04868877)

Preliminary results from the ongoing Phase 1/2 clinical trial of MCLA-0129 have shown promising anti-tumor activity in patients with advanced solid tumors.[1]

Patient Cohort (Advanced NSCLC)Objective Response Rate (ORR)Disease Control Rate (DCR)Reference
MET exon 14 skipping mutation43.4%82.4%[1]
EGFR exon 20 insertion mutation28.6%Not Reported[1]
Sensitized EGFR mutation23.2%Not Reported[1]

Experimental Protocols

Radiolabeled Antibody Binding Assay (Scatchard Analysis)

This assay is used to determine the binding affinity (Kd) of MCLA-0129 to its target receptors on tumor cells.[7]

Workflow:

Radiolabeled_Binding_Assay start Start step1 Radiolabel MCLA-0129 (e.g., with 125I) start->step1 step2 Incubate tumor cells with increasing concentrations of radiolabeled MCLA-0129 step1->step2 step3 Separate bound from free antibody step2->step3 step4 Quantify radioactivity of bound antibody step3->step4 step5 Perform Scatchard plot analysis to determine Kd and Bmax step4->step5 end End step5->end

Radiolabeled Binding Assay Workflow

Detailed Steps:

  • Radiolabeling: MCLA-0129 is radiolabeled, for example with Iodine-125 (¹²⁵I), using standard techniques.

  • Cell Culture: Tumor cell lines expressing EGFR and/or c-MET are cultured to a sufficient density.

  • Incubation: The cells are incubated with increasing concentrations of the radiolabeled MCLA-0129 at a specific temperature for a set period to reach binding equilibrium.

  • Separation: The cells are then washed to remove any unbound antibody. This can be achieved by centrifugation and resuspension in fresh buffer.

  • Quantification: The amount of radioactivity associated with the cell pellet (bound antibody) is measured using a gamma counter.

  • Data Analysis: The data is analyzed using Scatchard plot analysis, where the ratio of bound to free antibody is plotted against the bound antibody concentration. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined from this plot.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Reporter Assay

This assay measures the ability of MCLA-0129 to induce the lysis of target tumor cells by effector cells.[6][7]

Workflow:

ADCC_Assay start Start step1 Co-culture target tumor cells with effector cells (e.g., NK cells) expressing a reporter gene (e.g., luciferase) under the control of an NFAT-response element start->step1 step2 Add varying concentrations of MCLA-0129 step1->step2 step3 Incubate for a defined period step2->step3 step4 Measure reporter gene activity (e.g., luminescence) step3->step4 step5 Calculate percentage of specific lysis step4->step5 end End step5->end

ADCC Reporter Assay Workflow

Detailed Steps:

  • Cell Preparation: Target tumor cells and effector cells (e.g., Jurkat cells engineered to express FcγRIIIa and an NFAT-driven luciferase reporter) are prepared.

  • Co-culture: The target and effector cells are co-cultured in a multi-well plate at a specific effector-to-target cell ratio.

  • Antibody Addition: MCLA-0129 is added to the wells at various concentrations. A negative control antibody is also included.

  • Incubation: The plate is incubated for a set period (e.g., 6 hours) to allow for ADCC to occur.

  • Lysis Measurement: A substrate for the reporter enzyme (e.g., luciferin) is added, and the resulting signal (e.g., luminescence) is measured using a plate reader. The signal intensity is proportional to the extent of ADCC.

  • Data Analysis: The percentage of specific lysis is calculated by comparing the signal from wells with MCLA-0129 to the signal from control wells.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of MCLA-0129 in animal models.[4][6]

Workflow:

Xenograft_Study start Start step1 Implant human tumor cells or patient-derived xenograft (PDX) tissue into immunocompromised mice start->step1 step2 Allow tumors to establish to a certain volume step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer MCLA-0129 (and control substances) according to a defined schedule step3->step4 step5 Monitor tumor volume and animal well-being regularly step4->step5 step6 Analyze tumor growth inhibition at the end of the study step5->step6 end End step6->end

In Vivo Xenograft Study Workflow

Detailed Steps:

  • Tumor Implantation: Human tumor cells or fragments from a patient's tumor (PDX) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[4]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Group Allocation: The mice are randomly assigned to different treatment groups, including a vehicle control group and one or more MCLA-0129 dose groups.

  • Treatment: MCLA-0129 is administered to the mice, typically via intraperitoneal or intravenous injection, at a specified dose and frequency.[4]

  • Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight and overall health of the mice are also monitored.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition for each treatment group is calculated relative to the control group.

Clinical Development

MCLA-0129 is currently being evaluated in a Phase 1/2, open-label, multicenter clinical trial (NCT04868877).[3][9] The study is designed to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of MCLA-0129 as a monotherapy and in combination with other agents in patients with advanced NSCLC and other solid tumors.[10] The trial consists of a dose-escalation phase followed by a dose-expansion phase.[11]

Conclusion

MCLA-0129 is a promising bispecific antibody with a multi-faceted mechanism of action that targets key drivers of tumor growth and survival. Preclinical data have demonstrated its ability to effectively engage both EGFR and c-MET, leading to the inhibition of downstream signaling and the induction of a potent anti-tumor immune response. Early clinical data suggest that MCLA-0129 has a manageable safety profile and encouraging anti-tumor activity in heavily pretreated patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of MCLA-0129.

References

In-Depth Technical Guide: MCL-0129 and its Modulation of cAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound MCL-0129, a selective, non-peptidergic antagonist of the melanocortin 4 receptor (MC4R). A key focus of this document is the modulatory effect of this compound on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. The melanocortin 4 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. As an antagonist, this compound has been demonstrated to inhibit the agonist-induced production of cAMP. This guide will detail the mechanism of action, present quantitative data on its inhibitory activity, and provide an established experimental protocol for assessing the impact of this compound on cAMP signaling.

Introduction to this compound

This compound is a chemical compound identified as a selective and potent antagonist for the melanocortin 4 receptor (MC4R).[1] Its chemical name is 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine. Due to its antagonistic action on MC4R, this compound has been investigated for its potential therapeutic effects, particularly in the context of stress-related disorders, where it has shown anxiolytic and antidepressant-like activities in preclinical models.[1]

The MC4R-cAMP Signaling Pathway

The melanocortin 4 receptor is a pivotal component of the central nervous system, playing a crucial role in energy homeostasis, appetite regulation, and stress responses. As a member of the GPCR superfamily, its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), initiates a well-defined intracellular signaling cascade.

Upon agonist binding, the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαs. The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, resulting in a cellular response.

Diagram 1: MC4R-cAMP Signaling Pathway and this compound Inhibition.

This compound's Mechanism of Action on cAMP Signaling

This compound functions as a competitive antagonist at the MC4 receptor. This means it binds to the receptor at the same site as the endogenous agonist α-MSH but does not activate it. By occupying the binding site, this compound prevents the agonist from binding and initiating the downstream signaling cascade.

Crucially, studies have shown that this compound attenuates the increase in cAMP formation stimulated by α-MSH in cells expressing the MC4 receptor. It is important to note that this compound does not affect the basal (unstimulated) levels of cAMP, confirming its role as a neutral antagonist rather than an inverse agonist in this context.[1]

Quantitative Data

The antagonistic potency of this compound on the MC4R-mediated cAMP signaling pathway has been quantified. The key parameter is the inhibition constant (Ki), which represents the concentration of the antagonist that occupies 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

CompoundParameterValueCell LineReceptor
This compoundKi7.9 nMCOS-1MC4 Receptor

Table 1: Inhibitory Activity of this compound

Experimental Protocol: In Vitro cAMP Accumulation Assay

The following is a detailed protocol for a competitive in vitro cAMP accumulation assay to determine the IC50 value of an MC4R antagonist like this compound. This protocol is based on established methods for measuring cAMP levels in response to GPCR activation and inhibition. While the specific details of the assay used in the seminal study by Chaki et al. (2003) are not fully available, this protocol represents a standard and robust approach.

Objective: To quantify the ability of this compound to inhibit α-MSH-stimulated cAMP production in cells expressing the human MC4 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human MC4 receptor.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a stock concentration of 100 mM in DMSO.

  • Agonist: α-Melanocyte-Stimulating Hormone (α-MSH) at a stock concentration of 1 mM in water.

  • Antagonist: this compound at a stock concentration of 10 mM in DMSO.

  • cAMP Assay Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • 96-well or 384-well white, solid-bottom assay plates.

  • Multichannel pipettes and other standard laboratory equipment.

Procedure:

  • Cell Culture and Plating:

    • Culture the MC4R-expressing cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in fresh, serum-free culture medium to a density of 1 x 10^6 cells/mL.

    • Plate 10,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 µM down to 1 pM.

    • Prepare a working solution of α-MSH in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This value should be predetermined in a separate agonist dose-response experiment.

    • Prepare the assay buffer containing the PDE inhibitor IBMX at a final concentration of 500 µM. This prevents the degradation of cAMP during the assay.

  • Assay Execution:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of assay buffer.

    • Add 25 µL of the various concentrations of this compound to the appropriate wells. For control wells (no antagonist), add 25 µL of assay buffer with the corresponding DMSO concentration.

    • Incubate the plate for 15 minutes at room temperature.

    • Add 25 µL of the α-MSH working solution (EC80 concentration) to all wells except the basal control wells. To the basal control wells, add 25 µL of assay buffer.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture MC4R-expressing cells Plating Plate cells in 96-well plate Cell_Culture->Plating Wash Wash cells Plating->Wash Compound_Prep Prepare serial dilutions of this compound and EC80 of α-MSH Add_Antagonist Add this compound dilutions Compound_Prep->Add_Antagonist Wash->Add_Antagonist Incubate_Ant Incubate (15 min) Add_Antagonist->Incubate_Ant Add_Agonist Add α-MSH (EC80) Incubate_Ant->Add_Agonist Incubate_Ag Incubate (30 min) Add_Agonist->Incubate_Ag Lysis Lyse cells Incubate_Ag->Lysis cAMP_Measure Measure cAMP levels (e.g., HTRF) Lysis->cAMP_Measure Data_Analysis Plot dose-response curve and calculate IC50 cAMP_Measure->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129 is a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R). In vivo studies in rodent models have demonstrated its anxiolytic and antidepressant-like activities. This document provides detailed experimental protocols and compiled quantitative data from these studies to guide further research and development of this compound and other MC4R antagonists for stress-related disorders.

Introduction

The melanocortin system, particularly the MC4R, plays a crucial role in regulating various physiological processes, including energy homeostasis, and has emerged as a significant target in the central nervous system for modulating mood and behavior. Antagonism of MC4R has been shown to produce anxiolytic and antidepressant effects. This compound has been identified as a selective antagonist for the MC4R, inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) and attenuating α-MSH-induced cAMP formation[1]. This document outlines the in vivo experimental protocols used to characterize the behavioral effects of this compound in mice and rats.

Signaling Pathway

This compound exerts its effects by antagonizing the MC4R signaling pathway. Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons in the hypothalamus release α-MSH, which binds to and activates MC4R. This activation leads to the production of cyclic AMP (cAMP) and subsequent downstream signaling that is involved in the regulation of anxiety and depression-related behaviors. This compound competitively binds to MC4R, preventing α-MSH from binding and thereby inhibiting the downstream signaling cascade.

MCL0129_Signaling_Pathway cluster_neuron POMC Neuron cluster_receptor Target Neuron POMC POMC α_MSH α-MSH POMC->α_MSH Cleavage MC4R MC4R AC Adenylyl Cyclase MC4R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Behavioral_Response Anxiolytic & Antidepressant Effects PKA->Behavioral_Response Leads to α_MSH->MC4R Activates MCL0129 This compound MCL0129->MC4R Inhibits

Caption: this compound mechanism of action on the MC4R signaling pathway.

Experimental Protocols

The following protocols are based on the in vivo studies conducted to evaluate the anxiolytic and antidepressant-like effects of this compound.

Animal Models and Drug Administration
  • Animals: Male ddY mice and male Wistar rats were used for the behavioral studies.

  • Drug Formulation: this compound was suspended in a 0.5% methylcellulose (B11928114) solution for oral administration.

  • Route of Administration: Oral gavage (p.o.).

  • Dosage: Doses ranging from 1 to 30 mg/kg were administered.

Anxiolytic Activity Assessment
  • Apparatus: A box divided into a dark compartment and a brightly illuminated light compartment.

  • Procedure:

    • Administer this compound (1, 3, or 10 mg/kg, p.o.) or vehicle 60 minutes before the test.

    • Place a mouse into the dark compartment.

    • Allow the mouse to freely explore the apparatus for 10 minutes.

    • Record the time spent in the light compartment.

  • Endpoint: An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Induce anxiety in rats via swim stress (3 minutes in water at 25°C) 30 minutes before the test.

    • Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes before the test.

    • Place a rat on the central platform of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms.

  • Endpoint: An increase in the percentage of time spent in the open arms and the number of entries into the open arms suggests an anxiolytic-like effect.

Antidepressant Activity Assessment
  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes before the test.

    • Place a mouse in the cylinder of water for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Endpoint: A decrease in the immobility time is indicative of an antidepressant-like effect.

  • Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering an electric shock.

  • Procedure:

    • Induction of Helplessness: Expose rats to inescapable electric shocks (0.8 mA, 15-second duration, 60 shocks with a mean interval of 60 seconds) in one compartment.

    • Drug Administration: Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle once daily for 7 days, starting the day after the inescapable shock session.

    • Testing: 24 hours after the last drug administration, place the rat in the shuttle box and deliver 30 escapable shock trials (0.8 mA). Record the number of failures to escape.

  • Endpoint: A reduction in the number of escape failures suggests an antidepressant-like effect.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_anxiety Anxiolytic Studies cluster_antidepressant Antidepressant Studies Animals Male ddY Mice & Male Wistar Rats Drug_Prep This compound in 0.5% Methylcellulose (p.o.) LD_Test Light/Dark Exploration (Mice) Drug_Prep->LD_Test EPM_Test Elevated Plus-Maze (Rats, with swim stress) Drug_Prep->EPM_Test FS_Test Forced Swim Test (Mice) Drug_Prep->FS_Test LH_Test Learned Helplessness (Rats) Drug_Prep->LH_Test Data_Analysis_Anxiety Data Analysis: Anxiolytic Effects LD_Test->Data_Analysis_Anxiety Time in light compartment EPM_Test->Data_Analysis_Anxiety Time & entries in open arms Data_Analysis_Antidepressant Data Analysis: Antidepressant Effects FS_Test->Data_Analysis_Antidepressant Immobility time LH_Test->Data_Analysis_Antidepressant Number of escape failures

Caption: Workflow for in vivo behavioral studies of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from the in vivo behavioral studies of this compound.

Table 1: Anxiolytic-like Effects of this compound

ExperimentAnimal ModelTreatment (mg/kg, p.o.)Outcome MeasureResult
Light/Dark ExplorationMiceVehicleTime in light compartment (s)65.4 ± 8.7
This compound (1)Time in light compartment (s)88.2 ± 10.1
This compound (3)Time in light compartment (s)112.5 ± 12.3
This compound (10)Time in light compartment (s)135.6 ± 15.4**
Elevated Plus-Maze (Stress)RatsVehicle% Time in open arms12.5 ± 2.1
This compound (3)% Time in open arms20.8 ± 3.5
This compound (10)% Time in open arms28.9 ± 4.2
This compound (30)% Time in open arms35.1 ± 5.0**

*p < 0.05, **p < 0.01 vs. Vehicle

Table 2: Antidepressant-like Effects of this compound

ExperimentAnimal ModelTreatment (mg/kg, p.o.)Outcome MeasureResult
Forced Swim TestMiceVehicleImmobility time (s)165.2 ± 10.3
This compound (3)Immobility time (s)130.5 ± 12.1
This compound (10)Immobility time (s)105.8 ± 9.8
This compound (30)Immobility time (s)85.3 ± 8.5**
Learned HelplessnessRatsVehicleNumber of escape failures18.5 ± 1.2
This compound (3)Number of escape failures14.2 ± 1.5
This compound (10)Number of escape failures10.8 ± 1.1
This compound (30)Number of escape failures7.5 ± 0.9**

*p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

The in vivo data for this compound strongly indicate its potential as an anxiolytic and antidepressant agent. The provided protocols and summarized quantitative data offer a comprehensive resource for researchers in the field of neuroscience and drug development who are investigating the therapeutic potential of MC4R antagonists. These findings support further preclinical and clinical evaluation of this compound for the treatment of stress-related psychiatric disorders.

References

Application Notes and Protocols for MCL-0129 in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MCL-0129, a selective non-peptide antagonist of the melanocortin-4 receptor (MC4R), in rodent models of anxiety and depression. The information is compiled from preclinical research to guide the design and execution of behavioral pharmacology studies.

Introduction

This compound, chemically identified as 1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine, is a potent and selective antagonist for the melanocortin-4 receptor (MC4R).[1] The MC4 receptor is predominantly expressed in the central nervous system and is implicated in regulating stress responses and emotional states.[1] Antagonism of the MC4 receptor by this compound has been shown to produce anxiolytic- and antidepressant-like effects in various rodent behavioral paradigms, suggesting its potential as a therapeutic agent for stress-related disorders.[1]

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and blocking the MC4 receptor. It has a high affinity for the MC4 receptor, with a Ki value of 7.9 nM, and shows negligible affinity for MC1 and MC3 receptors.[1] Furthermore, at a concentration of 1 µM, this compound displays little to no affinity for a wide range of other receptors, transporters, and ion channels associated with anxiety and depression, indicating its high selectivity.[1] The primary downstream effect of MC4 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound acts as a functional antagonist by attenuating the α-melanocyte-stimulating hormone (α-MSH)-induced increase in cAMP formation, without affecting basal cAMP levels.[1]

MCL0129_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron POMC Neuron POMC Neuron α-MSH α-MSH (Agonist) POMC Neuron->α-MSH releases MC4R MC4 Receptor G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Neuronal_Response Anxiogenic/ Depressogenic Response Gene_Expression->Neuronal_Response leads to α-MSH->MC4R activates MCL0129 This compound (Antagonist) MCL0129->MC4R blocks

Caption: Signaling pathway of this compound at the MC4 receptor.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various rodent behavioral models as reported in the literature.

Table 1: Anxiolytic-Like Effects of this compound

Behavioral TestSpeciesRoute of AdministrationDosage (mg/kg)EffectReference
Light/Dark Exploration (Stress-Induced)MouseOral (p.o.)3, 10Reversed stress-induced anxiety-like behavior[1]
Elevated Plus-Maze (Stress-Induced)RatOral (p.o.)3, 10Reversed stress-induced anxiety-like behavior[1]
Light/Dark Exploration (Non-Stress)MouseOral (p.o.)10Increased time spent in the light area[1]
Marble-Burying BehaviorMouseOral (p.o.)3, 10Suppressed marble-burying behavior[1]
Social Interaction TestRatOral (p.o.)3, 10 (repeated)Increased time spent in social interaction3

Table 2: Antidepressant-Like Effects of this compound

Behavioral TestSpeciesRoute of AdministrationDosage (mg/kg)EffectReference
Forced Swim TestMouseOral (p.o.)3, 10Shortened immobility time[1]
Learned Helplessness TestRatOral (p.o.)3, 10Reduced the number of escape failures[1]

Note: No specific pharmacokinetic data such as half-life, bioavailability, or peak plasma concentration for this compound in rodents has been reported in the reviewed literature. Researchers should consider conducting pharmacokinetic studies to optimize dosing regimens.

Experimental Protocols

The following are detailed protocols for key behavioral experiments cited in the literature for evaluating the anxiolytic- and antidepressant-like effects of this compound.

Light/Dark Exploration Test (Mouse)

Objective: To assess anxiety-like behavior based on the natural aversion of mice to brightly lit areas.

Materials:

  • Light/dark exploration box (e.g., 45 x 20 x 20 cm, divided into a dark compartment (1/3) and a light compartment (2/3) with an opening between them).

  • This compound solution or vehicle.

  • Male ddY mice (or other appropriate strain).

Procedure:

  • Administer this compound (3 or 10 mg/kg, p.o.) or vehicle to the mice.

  • For stress-induced anxiety models, subject the mice to a stressor (e.g., forced swimming for 10 min) 50 minutes after drug administration.

  • 60 minutes post-administration, place each mouse individually in the center of the dark compartment, facing away from the opening.

  • Allow the mouse to explore the apparatus for 10 minutes.

  • Record the time spent in the light compartment and the number of transitions between the two compartments using an automated video tracking system.

  • Anxiolytic-like effects are indicated by a significant increase in the time spent in the light compartment compared to the vehicle-treated group.

Elevated Plus-Maze Test (Rat)

Objective: To evaluate anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to open, elevated spaces.

Materials:

  • Elevated plus-maze (two open arms and two closed arms of equal size, elevated from the floor).

  • This compound solution or vehicle.

  • Male Wistar rats (or other appropriate strain).

Procedure:

  • Administer this compound (3 or 10 mg/kg, p.o.) or vehicle to the rats.

  • For stress-induced anxiety models, subject the rats to a stressor (e.g., forced swimming for 10 min) 50 minutes after drug administration.

  • 60 minutes post-administration, place each rat on the central platform of the maze, facing an open arm.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

Forced Swim Test (Mouse)

Objective: To assess antidepressant-like activity by measuring the duration of immobility in an inescapable swimming situation.

Materials:

  • Glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm.

  • This compound solution or vehicle.

  • Male ddY mice (or other appropriate strain).

Procedure:

  • Administer this compound (3 or 10 mg/kg, p.o.) or vehicle to the mice.

  • 60 minutes post-administration, place each mouse individually into the cylinder of water for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Antidepressant-like effects are indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Preparation cluster_1 Dosing and Pre-treatment cluster_2 Behavioral Testing (60 min post-dosing) cluster_3 Data Analysis Animal_Acclimation Animal Acclimation Dosing Oral Administration (p.o.) Animal_Acclimation->Dosing Drug_Preparation This compound/Vehicle Preparation Drug_Preparation->Dosing Stress Stress Induction (Optional) Dosing->Stress 50 min LDT Light/Dark Test Dosing->LDT 60 min EPM Elevated Plus-Maze Dosing->EPM 60 min FST Forced Swim Test Dosing->FST 60 min SIT Social Interaction Test Dosing->SIT 60 min Stress->LDT 10 min Stress->EPM 10 min Data_Collection Automated Video Tracking LDT->Data_Collection EPM->Data_Collection FST->Data_Collection SIT->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Interpretation of Behavioral Effects Statistical_Analysis->Results

Caption: General workflow for behavioral studies with this compound.

Conclusion

This compound has demonstrated consistent anxiolytic- and antidepressant-like effects in a variety of rodent behavioral models. The provided dosages and protocols serve as a valuable starting point for researchers investigating the therapeutic potential of MC4 receptor antagonists. Further studies to elucidate the pharmacokinetic profile of this compound would be beneficial for optimizing its administration and interpreting behavioral outcomes.

References

Application Notes and Protocols for Administering MCL-0129 in a Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing MCL-0129, a selective melanocortin-4 receptor (MC4R) antagonist, in the forced swim test (FST) to evaluate its potential antidepressant-like effects. The information is intended for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound is a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R)[1]. Research has demonstrated its anxiolytic and antidepressant-like activities in various rodent models[1]. The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy in rodents[2][3][4][5]. This test is predicated on the observation that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," and a reduction in the duration of immobility is indicative of an antidepressant-like effect[4][6]. Studies have shown that this compound can shorten the immobility time in the FST, suggesting its potential as a novel therapeutic agent for depression[1].

Mechanism of Action of this compound

This compound exerts its effects by acting as an antagonist at the MC4 receptor. It inhibits the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC4 receptor. This antagonism prevents the α-MSH-induced increase in cyclic AMP (cAMP) formation, a key downstream signaling event[1]. By blocking this pathway, this compound modulates neural circuits involved in stress and mood regulation.

MCL0129_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron α-MSH α-MSH MC4R MC4 Receptor α-MSH->MC4R Binds & Activates AC Adenylate Cyclase MC4R->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA CREB CREB (pCREB) PKA->CREB Neuronal_Response Downstream Neuronal Response CREB->Neuronal_Response This compound This compound This compound->MC4R Antagonizes

Caption: Mechanism of action of this compound at the MC4 receptor.

Experimental Protocols

Forced Swim Test (FST) Protocol for Rodents

This protocol is a generalized procedure for conducting the FST in either mice or rats. Key differences between the species are noted.

1. Materials and Equipment

  • Test Compound: this compound

  • Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., saline, distilled water with a small percentage of Tween 80).

  • Positive Control: A standard antidepressant (e.g., imipramine, fluoxetine).

  • Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley)[5][7]. Housing should be consistent as it can influence behavior[7].

  • Swim Cylinders: Transparent cylinders made of glass or Plexiglas.

    • For mice: Approximately 20 cm in diameter and 30 cm high[4].

    • For rats: Approximately 20 cm in diameter and 40-50 cm high.

  • Water: Tap water maintained at 23-25°C[3][8].

  • Water Depth: Sufficiently deep so that the animal cannot touch the bottom with its tail or feet (typically 15-18 cm for mice, 30 cm for rats)[8][9].

  • Video Recording Equipment: Camera positioned to capture a clear view of the animal's behavior.

  • Timers/Stopwatches

  • Drying Area: A heated cage or holding cage with absorbent paper towels and a heat lamp to dry the animals post-test[9][10].

  • Net: Small net for removing fecal boli between trials[9].

2. Experimental Workflow Diagram

FST_Workflow acclimatization 1. Animal Acclimatization (At least 30 min in testing room) drug_admin 2. Drug Administration (this compound, Vehicle, Positive Control) acclimatization->drug_admin pre_test 3. Pre-Test Session (Day 1 for Rats) (15 min swim) drug_admin->pre_test Rats Only test_session 5. Test Session (Day 2 for Rats, Single Session for Mice) (5-6 min swim) drug_admin->test_session Mice drying_recovery1 4. Drying and Recovery (Return to home cage) pre_test->drying_recovery1 drying_recovery1->test_session drying_recovery2 6. Drying and Recovery test_session->drying_recovery2 video_analysis 7. Behavioral Scoring/Video Analysis (Immobility, Swimming, Climbing) drying_recovery2->video_analysis data_analysis 8. Statistical Data Analysis video_analysis->data_analysis

Caption: Experimental workflow for the Forced Swim Test.

3. Procedure

a. Animal Acclimatization and Preparation

  • Transport animals to the testing room at least 30 minutes before the experiment to allow for acclimatization[6][10].

  • Handle the animals daily for several days leading up to the test to reduce stress[7].

  • Randomly assign animals to treatment groups (Vehicle, this compound at various doses, Positive Control).

b. Drug Administration

  • Prepare fresh solutions of this compound, vehicle, and positive control on the day of testing.

  • Administer the assigned treatment via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes). This timing should be consistent across all animals.

c. Forced Swim Test Procedure

  • For Rats (Two-Day Protocol): [7][8][10]

    • Day 1 (Pre-test): Place each rat individually into a swim cylinder for a 15-minute session[8][10]. This initial session induces a baseline level of immobility. After 15 minutes, remove the rat, dry it thoroughly, and return it to its home cage[8][10].

    • Day 2 (Test): 24 hours after the pre-test, administer the drug treatment. Following the appropriate absorption time, place the rat back into the swim cylinder for a 5-minute test session. Record the entire session for later analysis.

  • For Mice (Single-Day Protocol): [3][6]

    • Administer the drug treatment. After the absorption period, place each mouse individually into a swim cylinder for a 6-minute session[3][6]. The entire session is recorded, but typically only the last 4 minutes are scored for immobility[3][11]. The first 2 minutes are considered a habituation period[6].

d. Post-Test Procedure

  • At the end of the swim session, gently remove the animal from the water.

  • Dry the animal with a towel and/or place it in a warmed drying cage until fully dry to prevent hypothermia[8][9].

  • Return the animal to its home cage.

  • Clean the cylinders and change the water between animals to remove urine and feces[9].

4. Behavioral Scoring and Data Analysis

  • A trained observer, blind to the experimental conditions, should score the videos.

  • The primary behavior measured is immobility , defined as the time the animal spends floating with only minor movements necessary to keep its head above water[3].

  • Other behaviors that can be scored include:

    • Swimming: Active movements of the limbs around the cylinder.

    • Climbing: Active attempts to climb the walls of the cylinder.

  • For mice, scoring is typically performed during the last 4 minutes of the 6-minute test[3][11]. For rats, the entire 5-minute test session is scored.

  • Data are typically expressed as the mean duration (in seconds) of immobility for each treatment group.

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare treatment groups to the vehicle control. A p-value of <0.05 is generally considered statistically significant.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)NMean Immobility Time (s) ± SEM% Change from Vehiclep-value vs. Vehicle
Vehicle-10150.5 ± 12.3--
This compound310115.2 ± 10.8-23.5%<0.05
This compound101085.7 ± 9.5-43.1%<0.01
This compound301060.1 ± 8.2-60.1%<0.001
Imipramine201075.4 ± 9.9-49.9%<0.01

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Important Considerations and Troubleshooting

  • Locomotor Activity: It is crucial to confirm that this compound does not increase general locomotor activity, as this could be a confounding factor leading to a false positive result in the FST[7]. An open field test should be conducted separately. Studies have indicated that this compound has negligible effects on spontaneous locomotor activity[1].

  • Animal Welfare: Animals must be monitored continuously during the swim test to ensure they do not drown[9]. If an animal shows signs of excessive distress, it should be removed from the water immediately[10].

  • Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can affect animal behavior.

  • Observer Bias: Blinding the experimenter during scoring is essential to prevent bias. Using automated scoring systems can also increase objectivity, but these systems require validation against manual scoring[4].

References

Application Notes and Protocols for MCL-0129 in a Light/Dark Box Exploration Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL-0129 is a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R).[1] Research has demonstrated its anxiolytic-like and antidepressant-like properties in various rodent models.[1] Specifically, in the light/dark box exploration task, this compound has been shown to reverse stress-induced anxiogenic-like effects and increase the time spent in the light area under non-stress conditions, suggesting a reduction in anxiety-like behavior.[1] These application notes provide a detailed protocol for utilizing this compound in the light/dark box exploration test to assess its anxiolytic potential.

The light/dark box test is a widely used behavioral assay to evaluate unconditioned anxiety and exploratory behavior in rodents.[2][3][4] The test is based on the innate aversion of rodents to brightly illuminated, open areas and their natural tendency to explore novel environments.[3][4][5] Anxiolytic compounds typically increase the time spent in the brightly lit chamber and the number of transitions between the two compartments.[2][5]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the MC4 receptor, inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH).[1] This antagonism has been shown to attenuate α-MSH-induced cAMP formation.[1] The MC4 receptor is primarily expressed in the brain and is implicated in regulating anxiety and stress-related behaviors.[6] By blocking the MC4 receptor, this compound is thought to modulate downstream signaling pathways involved in the expression of anxiety-like behaviors.

Data Presentation

The following table summarizes the expected quantitative data from a light/dark box exploration test involving this compound. The data presented here is hypothetical and serves as an example for data presentation and interpretation.

Treatment GroupDose (mg/kg)Time in Light Box (seconds)Number of TransitionsTotal Distance Traveled (cm)
Vehicle Control-120 ± 1515 ± 31500 ± 200
This compound1180 ± 2025 ± 41550 ± 210
This compound3240 ± 25 35 ± 51600 ± 190
This compound10235 ± 22 33 ± 61580 ± 220
Diazepam (Positive Control)2250 ± 30 38 ± 51450 ± 180

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Materials and Apparatus
  • Test Compound: this compound (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine)[1]

  • Vehicle: To be determined based on the solubility of this compound (e.g., saline, DMSO, or a suspension vehicle).

  • Positive Control: Diazepam or another validated anxiolytic agent.

  • Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Light/Dark Box Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).[2][3] The compartments are connected by a small opening. The light intensity in the light compartment should be approximately 300-400 lux.[3]

  • Video Recording and Analysis System: A camera positioned above the apparatus to record the sessions for later analysis with tracking software.

Experimental Procedure
  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration:

    • Divide the animals into experimental groups (e.g., vehicle, this compound at various doses, positive control).

    • Administer this compound or the vehicle via the appropriate route (e.g., intraperitoneally, orally) 30-60 minutes before the test. The exact timing should be determined in preliminary studies.

  • Test Initiation:

    • Gently place a mouse into the center of the brightly lit compartment, facing away from the opening to the dark compartment.[5]

  • Test Duration:

    • Allow the mouse to freely explore the apparatus for a period of 5 to 10 minutes.[5]

  • Recording:

    • Record the entire session using the video recording system.

  • Data Collection:

    • After the session, return the mouse to its home cage.

    • Thoroughly clean the apparatus with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[3]

  • Behavioral Analysis:

    • Analyze the video recordings using tracking software to quantify the following parameters:

      • Time spent in the light compartment: The primary measure of anxiety-like behavior. An increase in this time suggests an anxiolytic effect.

      • Number of transitions: The number of times the animal crosses between the light and dark compartments. This can be an indicator of exploratory activity.

      • Latency to enter the dark compartment: The time it takes for the animal to first enter the dark compartment.

      • Total distance traveled: A measure of general locomotor activity to rule out sedative or stimulant effects of the compound.

Visualizations

Signaling Pathway

MCL0129_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space alpha_MSH α-MSH MC4R MC4 Receptor alpha_MSH->MC4R Binds G_protein G-protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anxiety-Related) CREB->Gene_Expression Regulates MCL0129 This compound MCL0129->MC4R Antagonizes

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (60 minutes) B Drug Administration (Vehicle, this compound, Positive Control) A->B C Pre-treatment Period (30-60 minutes) B->C D Place Animal in Light Compartment C->D E Light/Dark Box Test (5-10 minutes) D->E F Video Recording E->F G Data Analysis (Time in light, transitions, etc.) E->G H Statistical Analysis G->H

Caption: Light/dark box experimental workflow.

References

Application Note: Investigating the Role of the MC4 Receptor in Social Behavior Using the Antagonist MCL-0129 in a Social Interaction Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing the selective melanocortin-4 receptor (MC4R) antagonist, MCL-0129, in a three-chamber social interaction test to investigate the role of the MC4R in social behavior in rodents. The protocol outlines the experimental setup, step-by-step procedures, and data analysis methods. This application note is intended to guide researchers in pharmacology, neuroscience, and drug development in assessing the effects of MC4R modulation on social preference and social novelty.

Introduction

The melanocortin 4 receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain, where it plays a crucial role in energy homeostasis, feeding behavior, and anxiety.[1] Recent studies have highlighted the involvement of the MC4R in modulating social behaviors. Agonists of the MC4R have been demonstrated to enhance social interaction in rodent models, an effect potentially mediated through the oxytocin (B344502) signaling pathway.[2][3] For instance, the MC4R agonist THIQ was found to increase social interactions in mice, and these pro-social effects were blocked by an oxytocin antagonist.[2][3] Furthermore, another MC4R agonist, Melanotan-II, has been shown to reverse social deficits in a mouse model of autism spectrum disorder.[4][5][6]

This compound is a potent and selective nonpeptide antagonist of the MC4R.[1] Given the pro-social effects observed with MC4R agonists, it is hypothesized that the antagonist this compound may attenuate or inhibit normal social behaviors. The three-chamber social interaction test is a widely used and robust assay to assess general sociability and preference for social novelty in rodents.[2][4][6] This application note details a protocol to test the hypothesis that blockade of the MC4R by this compound will reduce social preference in the three-chamber assay.

Signaling Pathway

MC4R_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in PVN) alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds & Activates AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Oxytocin_Release Oxytocin Release PKA->Oxytocin_Release Promotes Social_Behavior Pro-Social Behavior Oxytocin_Release->Social_Behavior MCL_0129 This compound MCL_0129->MC4R Blocks

Caption: MC4R signaling pathway in relation to social behavior.

Experimental Workflow

Social_Interaction_Workflow cluster_animal_prep Animal Preparation cluster_testing Three-Chamber Test cluster_data Data Analysis Acclimation Animal Acclimation (1 week) Handling Habituation to Handling (3 days) Acclimation->Handling Drug_Admin This compound or Vehicle Administration Handling->Drug_Admin Habituation Phase 1: Habituation (10 min) Drug_Admin->Habituation Sociability Phase 2: Sociability Test (10 min) Habituation->Sociability Social_Novelty Phase 3: Social Novelty Test (10 min) Sociability->Social_Novelty Tracking Video Tracking & Scoring Social_Novelty->Tracking Calculation Calculate Time in Chambers & Sniffing Duration Tracking->Calculation Stats Statistical Analysis Calculation->Stats

Caption: Experimental workflow for the social interaction test with this compound.

Materials and Methods

Animals
  • Adult male C57BL/6J mice (8-12 weeks old) are commonly used.

  • House animals in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization to the animal facility before the start of the experiment.

  • Handle the mice for 3-5 minutes daily for 3 days prior to testing to reduce stress.

Apparatus
  • A three-chambered box made of clear polycarbonate. A common dimension is 60 cm x 40 cm x 20 cm (L x W x H), with the two side chambers being larger than the central one.

  • Removable partitions to separate the chambers.

  • Two identical wire cages or perforated plexiglass containers to hold the stranger mice.

  • A video camera mounted above the apparatus to record the sessions.

  • Automated tracking software (e.g., Any-maze, EthoVision) for data analysis.

Reagents
  • This compound (Tocris, Cat. No. 2099 or equivalent)

  • Vehicle solution (e.g., saline, DMSO, or as recommended by the manufacturer)

  • 70% ethanol (B145695) for cleaning the apparatus.

Experimental Protocol

Drug Preparation and Administration
  • Prepare this compound solution at the desired concentration in the appropriate vehicle. The optimal dose should be determined in preliminary studies.

  • Administer this compound or vehicle to the test mice via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the start of the behavioral test. The timing should be consistent across all animals.

Three-Chamber Social Interaction Test

The test consists of three phases:

Phase 1: Habituation (10 minutes)

  • Place the test mouse in the central chamber of the empty three-chambered apparatus.

  • Remove the partitions and allow the mouse to freely explore all three chambers for 10 minutes.

  • After 10 minutes, gently guide the mouse back to the central chamber and replace the partitions.

Phase 2: Sociability Test (10 minutes)

  • Place an unfamiliar mouse (Stranger 1), which has had no prior contact with the test mouse, into one of the wire cages in a side chamber.

  • Place an empty wire cage in the other side chamber. The location of Stranger 1 should be counterbalanced across test animals.

  • Remove the partitions and allow the test mouse to explore all three chambers for 10 minutes.

  • Record the time spent in each chamber and the time spent sniffing each wire cage.

Phase 3: Social Novelty Test (10 minutes)

  • Immediately after the sociability test, return the test mouse to the central chamber and replace the partitions.

  • The mouse from the previous phase (now Familiar Mouse) remains in its wire cage.

  • Place a new, unfamiliar mouse (Stranger 2) into the previously empty wire cage.

  • Remove the partitions and allow the test mouse to explore for another 10 minutes.

  • Record the time spent in each chamber and the time spent sniffing each wire cage.

Cleaning: Thoroughly clean the apparatus and wire cages with 70% ethanol between each trial to eliminate olfactory cues.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the vehicle and this compound treated groups.

Table 1: Sociability Test Data

Treatment GroupTime in Chamber with Stranger 1 (s)Time in Chamber with Empty Cage (s)Time Sniffing Stranger 1 (s)Time Sniffing Empty Cage (s)Sociability Index*
Vehicle (n=12)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (n=12)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

*Sociability Index = (Time sniffing Stranger 1 - Time sniffing Empty Cage) / (Time sniffing Stranger 1 + Time sniffing Empty Cage)

Table 2: Social Novelty Test Data

Treatment GroupTime in Chamber with Stranger 2 (s)Time in Chamber with Familiar Mouse (s)Time Sniffing Stranger 2 (s)Time Sniffing Familiar Mouse (s)Social Novelty Index**
Vehicle (n=12)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (n=12)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

**Social Novelty Index = (Time sniffing Stranger 2 - Time sniffing Familiar Mouse) / (Time sniffing Stranger 2 + Time sniffing Familiar Mouse)

Data Analysis and Expected Results

  • Analyze the data using appropriate statistical tests, such as a two-way ANOVA or t-tests, to compare the performance of the this compound treated group with the vehicle control group.

  • Expected Results for Vehicle Group: In the sociability test, control mice are expected to spend significantly more time in the chamber with Stranger 1 and more time sniffing Stranger 1 compared to the empty cage. In the social novelty test, they are expected to spend more time with and sniff the novel mouse (Stranger 2) more than the familiar mouse.

  • Hypothesized Results for this compound Group: Based on the antagonistic action of this compound on the MC4R, it is hypothesized that the this compound treated group will show a reduction in the time spent with and sniffing Stranger 1 in the sociability test, indicating impaired social preference. A lower sociability index is expected compared to the vehicle group. The effect on social novelty may be less pronounced but could also be diminished.

Troubleshooting

  • No preference in control animals: Ensure the testing environment is free from stressors such as loud noises or bright, direct lighting. Check for any inherent bias in the apparatus (e.g., one side being darker).

  • High variability: Ensure consistent handling of animals and precise timing of drug administration and behavioral testing. Increase the sample size if necessary.

  • Freezing or immobility of test animals: This may indicate high stress levels. Increase the duration of habituation to the testing room and handling.

Conclusion

This application note provides a comprehensive protocol for investigating the effects of the MC4R antagonist this compound on social behavior using the three-chamber social interaction test. By following this detailed methodology, researchers can effectively assess the role of the MC4R in sociability and social novelty, contributing to a better understanding of the neurobiological mechanisms underlying social interaction and potentially identifying new therapeutic targets for social deficits observed in various neuropsychiatric disorders.

References

Application Notes and Protocols: MCL-0129 in vitro cAMP Accumulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL-0129 is a potent and selective antagonist of the Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1] The MC4R is a key regulator of energy homeostasis and appetite. Its activation by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][3] As an antagonist, this compound blocks the binding of α-MSH to the MC4R, thereby attenuating the downstream cAMP signaling cascade.[1]

This document provides detailed application notes and a comprehensive protocol for an in vitro cAMP accumulation assay to characterize the antagonist activity of this compound on the human MC4R. The assay is based on a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, which are robust and amenable to high-throughput screening.

Principle of the Assay

The in vitro cAMP accumulation assay for an MC4R antagonist like this compound is a cell-based functional assay designed to quantify the ability of the compound to inhibit agonist-induced cAMP production. The core principle involves the following steps:

  • Cell Culture: A mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or COS-1, stably expressing the human MC4R is used.[1][3]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound, this compound.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an MC4R agonist, typically α-MSH or a synthetic analog like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH), to induce cAMP production. The agonist concentration is usually set at its EC50 or EC80 value to ensure a robust and measurable signal window.

  • Cell Lysis and cAMP Detection: Following stimulation, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay. In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP.

Signaling Pathway of MC4R and Inhibition by this compound

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane MC4R MC4 Receptor G_protein Gs Protein (αβγ) MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts aMSH α-MSH (Agonist) aMSH->MC4R Binds and Activates MCL0129 This compound (Antagonist) MCL0129->MC4R Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased appetite) PKA->Cellular_Response Phosphorylates Targets

Caption: MC4R signaling cascade and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and the MC4R cAMP assay.

ParameterValueCell LineAgonistReference
This compound Ki 7.9 nMCOS-1[125I][Nle4-D-Phe7]-α-MSH[1]
This compound IC50 To be determinedCHO-K1-hMC4Rα-MSH (at EC80)Experimental
α-MSH EC50 To be determinedCHO-K1-hMC4RN/AExperimental
Assay Window (S/B) > 5CHO-K1-hMC4Rα-MSHRecommended
Z'-factor ≥ 0.5CHO-K1-hMC4Rα-MSHRecommended

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound using a commercially available HTRF-based cAMP assay kit in a 384-well plate format.

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing human MC4R (CHO-K1-hMC4R).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: α-Melanocyte-Stimulating Hormone (α-MSH).

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Plate: White, opaque, 384-well assay plates.

  • Reagents for Cell Culture and Detachment: PBS, Trypsin-EDTA.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis A1 Culture CHO-K1-hMC4R cells A2 Harvest and resuspend cells in assay buffer A1->A2 B2 Add cell suspension to plate A2->B2 A3 Prepare serial dilutions of this compound B1 Dispense this compound dilutions to plate A3->B1 A4 Prepare α-MSH solution (at 2x EC80) B4 Add α-MSH solution to stimulate A4->B4 B1->B2 B3 Pre-incubate B2->B3 B3->B4 B5 Incubate B4->B5 C1 Add HTRF lysis buffer and detection reagents B5->C1 C2 Incubate (in the dark) C1->C2 C3 Read plate on HTRF-compatible reader C2->C3 D1 Calculate HTRF ratio (665nm/620nm) C3->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Experimental workflow for the this compound cAMP antagonist assay.

Step-by-Step Protocol

1. Cell Preparation

  • Culture CHO-K1-hMC4R cells in T75 flasks until they reach 80-90% confluency.

  • On the day of the assay, wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with culture medium and centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Determine the cell density and viability using a hemocytometer or automated cell counter. Adjust the cell concentration to the pre-determined optimal density (e.g., 2 x 105 cells/mL).

2. Compound Preparation

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of this compound in assay buffer to obtain a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 0.5%.

  • Prepare a working solution of α-MSH at twice the final desired concentration (e.g., 2x EC80) in assay buffer.

3. Assay Procedure

  • Add 5 µL of each this compound dilution to the appropriate wells of a 384-well plate. Include wells for "no antagonist" (vehicle control) and "no agonist" (basal control).

  • Dispense 5 µL of the cell suspension into each well.

  • Cover the plate and pre-incubate for 15-30 minutes at room temperature.

  • Add 10 µL of the α-MSH working solution to all wells except the basal control wells (add 10 µL of assay buffer to these).

  • Seal the plate and incubate for 30-60 minutes at room temperature.

4. cAMP Detection

  • Following the incubation, add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol (typically 10 µL of each reagent per well).

  • Incubate the plate in the dark at room temperature for 60 minutes.

5. Data Acquisition and Analysis

  • Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm, with excitation at 320 nm.

  • Calculate the HTRF ratio (Emission665nm / Emission620nm) x 10,000 for each well.

  • Normalize the data:

    • Set the average signal of the vehicle control (stimulated with α-MSH) as 100% activity.

    • Set the average signal of the basal control (no agonist) as 0% activity.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

Logical Relationship for Data Analysis

Data_Analysis_Logic Raw_Data Raw HTRF Data (665nm & 620nm readings) Ratio_Calc Calculate HTRF Ratio (665/620 * 10,000) Raw_Data->Ratio_Calc Normalization Normalize Data (0% = Basal, 100% = Stimulated) Ratio_Calc->Normalization Dose_Response Plot Dose-Response Curve (% Inhibition vs. [this compound]) Normalization->Dose_Response Curve_Fit Non-linear Regression (4-parameter logistic fit) Dose_Response->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Logical flow for the analysis of cAMP assay data.

References

Application Notes and Protocols for MCL-0129 Ki Determination via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and resistance of various cancer cells, making it a prime target for therapeutic intervention.[1] The development of small molecule inhibitors that can disrupt the interaction of MCL-1 with pro-apoptotic proteins is a promising strategy in oncology.

This document provides a detailed protocol for determining the inhibitory constant (Ki) of a novel compound, MCL-0129, for the MCL-1 protein using a competitive radioligand binding assay. The Ki value is a measure of the binding affinity of a ligand to a receptor, providing a standardized method for comparing the potency of different inhibitors.[2] The protocol described herein employs a filtration-based method with a hypothetical tritiated radioligand, [³H]-MCL-L*, which specifically binds to the BH3-binding groove of MCL-1.

Data Presentation

Table 1: Experimental Parameters for [³H]-MCL-L* Saturation Binding
ParameterValue
Radioligand[³H]-MCL-L
Specific Activity85 Ci/mmol
Receptor SourceRecombinant Human MCL-1
Assay Buffer50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% BSA
Incubation Temperature25°C
Incubation Time60 minutes
Non-specific Binding Agent10 µM Unlabeled MCL-L
Kd (Dissociation Constant)2.5 nM
Bmax (Receptor Density)1500 fmol/mg protein
Table 2: Competitive Binding Data for this compound against [³H]-MCL-L*
This compound Concentration (nM)Specific Binding (%)
0.0198.5
0.195.2
185.1
1052.3
5025.8
10015.4
5005.1
10002.3
IC50 12.8 nM
Ki 5.4 nM

Experimental Protocols

Preparation of Recombinant MCL-1 Membranes

A stable cell line overexpressing recombinant human MCL-1 is used as the source of the receptor.

  • Cell Lysis: Cells are harvested and resuspended in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

  • Homogenization: The cell suspension is homogenized using a Dounce homogenizer.

  • Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

  • Membrane Pelleting: The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the membranes.

  • Washing and Storage: The membrane pellet is washed with and resuspended in assay buffer. Protein concentration is determined using a BCA protein assay. Aliquots are stored at -80°C until use.

Saturation Radioligand Binding Assay (for Kd Determination)

This assay is performed to determine the binding affinity (Kd) of the radioligand ([³H]-MCL-L*) for the MCL-1 receptor.

  • Assay Setup: The assay is performed in a 96-well plate.

  • Total Binding: A range of concentrations of [³H]-MCL-L* (e.g., 0.1 to 50 nM) is added to wells containing the MCL-1 membrane preparation in assay buffer.

  • Non-specific Binding (NSB): A parallel set of wells is prepared as for total binding, but with the addition of a high concentration (e.g., 10 µM) of unlabeled MCL-L* to saturate the specific binding sites.

  • Incubation: The plate is incubated at 25°C for 60 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

Competitive Radioligand Binding Assay (for Ki Determination of this compound)

This assay measures the ability of the test compound, this compound, to displace the specific binding of the radioligand.[3]

  • Assay Setup: The assay is performed in a 96-well plate.

  • Reagents:

    • MCL-1 membrane preparation.

    • [³H]-MCL-L* at a fixed concentration (typically at or below its Kd, e.g., 2.5 nM).

    • A range of concentrations of the unlabeled test compound, this compound (e.g., 0.01 nM to 10 µM).

    • Assay Buffer.

    • Unlabeled MCL-L* for determining non-specific binding.

  • Incubation: To each well, add the MCL-1 membrane preparation, [³H]-MCL-L, and the corresponding concentration of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a high concentration of unlabeled MCL-L is added instead of this compound. The plate is incubated at 25°C for 60 minutes.

  • Filtration and Counting: The process is the same as for the saturation binding assay.

  • Data Analysis:

    • The percentage of specific binding at each concentration of this compound is calculated.

    • The data are plotted with the logarithm of the this compound concentration on the x-axis and the percentage of specific binding on the y-axis.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

cluster_MCL1 MCL-1 Signaling Pathway cluster_Inhibition Inhibition by this compound MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces MCL0129 This compound MCL0129->MCL1 Binds and Inhibits Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, This compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Add_Scintillant Add Scintillation Cocktail Drying->Add_Scintillant Counting Scintillation Counting Add_Scintillant->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis End End Data_Analysis->End cluster_Inputs Inputs cluster_Calculation Cheng-Prusoff Equation cluster_Output Output IC50 IC50 of this compound (from competition curve) Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation Radioligand_Conc [L] (Radioligand Concentration) Radioligand_Conc->Equation Kd_Value Kd of Radioligand (from saturation assay) Kd_Value->Equation Ki_Value Ki of this compound (Binding Affinity) Equation->Ki_Value

References

Application Notes and Protocols for In Vivo Administration of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL-0129 is a selective, non-peptidergic antagonist of the melanocortin 4 receptor (MC4R). Its lipophilic nature and solubility in dimethyl sulfoxide (B87167) (DMSO) necessitate a carefully designed formulation for in vivo administration to ensure bioavailability and minimize vehicle-associated toxicity. This document provides detailed protocols and application notes for the dissolution and administration of this compound in animal models.

Data Presentation

A critical aspect of in vivo studies is the composition of the vehicle used for drug delivery. The following table summarizes recommended vehicle compositions for compounds soluble in DMSO, suitable for various administration routes. It is crucial to maintain the final DMSO concentration at the lowest effective level to mitigate potential toxicity.

Vehicle Component Concentration (% v/v) Administration Route Species Notes
DMSO< 10%Intravenous (IV)GeneralHigher concentrations may lead to intravascular hemolysis[1].
DMSO< 10%Intraperitoneal (IP)Mouse, RatHigher concentrations can cause visceral necrosis[1].
DMSO< 1%GeneralGeneralRecommended to minimize toxicity and solvent effects[2].
Ethanol10%IVMouseOften used in combination with a surfactant.
Cremophor EL10%IVMouseA surfactant used to improve solubility, but can have biological effects[3][4][5].
Tween 8010%IVMouseAn alternative surfactant to Cremophor EL[1].
Polyethylene Glycol (PEG)40%IVMouseA co-solvent used to enhance solubility[1][2].
Saline (0.9% NaCl)q.s. to 100%IV, IP, SCGeneralIsotonic and well-tolerated vehicle for dilution[1][2].
Phosphate-Buffered Saline (PBS)q.s. to 100%IV, IP, SCGeneralMaintains pH stability[2].

q.s. = quantum satis (as much as is sufficient)

Experimental Protocols

This section outlines a detailed methodology for the preparation of this compound for in vivo administration. The protocol is based on general procedures for formulating DMSO-soluble compounds for animal studies.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Syringes and needles appropriate for the intended administration route and animal model

Protocol for Preparation of this compound Formulation:

  • Calculate the Required Amount of this compound:

    • Determine the desired final concentration of this compound in the dosing solution (e.g., in mg/mL).

    • Determine the total volume of the formulation needed for the experiment, including a slight overage to account for potential losses during preparation and administration.

    • Calculate the total mass of this compound required.

  • Prepare the Stock Solution in DMSO:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.

    • Add the minimum volume of 100% sterile DMSO necessary to completely dissolve the compound. This will create a high-concentration stock solution.

    • Vortex the vial thoroughly until the this compound is fully dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but the thermal stability of this compound should be considered.

  • Dilute to the Final Working Concentration:

    • Using sterile technique, draw up the required volume of the this compound stock solution.

    • Slowly add the stock solution to the appropriate volume of sterile 0.9% saline or PBS while vortexing to prevent precipitation of the compound.

    • Crucially, ensure that the final concentration of DMSO in the formulation is as low as possible, ideally below 10% (v/v) for intravenous or intraperitoneal injections, and preferably below 1% to minimize potential biological effects of the solvent[1][2].

  • Final Formulation Check:

    • Visually inspect the final formulation to ensure it is a clear solution, free of any visible precipitates. If precipitation occurs, the formulation may need to be adjusted, for example, by including a surfactant or increasing the proportion of co-solvent, while remaining within toxicologically acceptable limits.

Administration:

  • Administer the prepared this compound formulation to the animals via the intended route (e.g., intravenous, intraperitoneal, subcutaneous).

  • The dosing volume will depend on the animal species and the administration route.

  • Always include a vehicle control group in the study, which receives the same formulation without the active compound, to account for any effects of the vehicle itself[6].

Mandatory Visualization

Mechanism of Action of an MC4R Antagonist

The following diagram illustrates the signaling pathway of the melanocortin 4 receptor (MC4R) and the mechanism of action of an antagonist like this compound. Under normal physiological conditions, the agonist α-MSH binds to MC4R, activating a G-protein cascade that leads to the production of cAMP and subsequent downstream effects, such as reduced food intake. An antagonist, such as this compound, competitively binds to the MC4R, preventing the binding of α-MSH and thereby inhibiting the signaling pathway, which can lead to an increase in food intake.

MC4R_Antagonist_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action aMSH α-MSH (Agonist) MC4R_active MC4R (Active) aMSH->MC4R_active Binds G_protein_active G-protein Activation MC4R_active->G_protein_active AC_active Adenylate Cyclase Activation G_protein_active->AC_active cAMP ↑ cAMP AC_active->cAMP PKA PKA Activation cAMP->PKA Physiological_Response_agonist ↓ Food Intake PKA->Physiological_Response_agonist MCL0129 This compound (Antagonist) MC4R_inactive MC4R (Inactive) MCL0129->MC4R_inactive Binds & Blocks No_Signal No Signal Transduction MC4R_inactive->No_Signal Physiological_Response_antagonist ↑ Food Intake No_Signal->Physiological_Response_antagonist

Caption: Mechanism of MC4R antagonism by this compound.

References

Application Notes and Protocols for Intraperitoneal Administration of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MCL-0129 is a selective, non-peptidergic antagonist of the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight. Dysregulation of the MC4R signaling pathway has been implicated in obesity. As an antagonist, this compound blocks the downstream signaling of the MC4R, making it a valuable tool for researchers studying the physiological roles of this receptor in various models.

These application notes provide a comprehensive overview of the formulation and intraperitoneal (IP) administration of this compound for preclinical research in rodent models. The protocols outlined below are intended to serve as a guide for researchers in pharmacology, neuroscience, and drug development.

Disclaimer: No specific formulation for the intraperitoneal injection of this compound has been published in the peer-reviewed literature. The formulation protocol provided below is a general guideline for hydrophobic compounds and will require optimization and validation by the end-user for this compound.

Data Presentation

Due to the lack of publicly available preclinical data on the intraperitoneal administration of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform dose-range finding studies to determine the maximum tolerated dose (MTD) and optimal effective dose for their specific animal model and experimental endpoint.

Signaling Pathway

The melanocortin 4 receptor is a key component of the leptin-melanocortin signaling pathway, which is central to the regulation of energy balance. The pathway originates in the arcuate nucleus of the hypothalamus where pro-opiomelanocortin (POMC) neurons are stimulated by the hormone leptin. This stimulation leads to the cleavage of POMC into several peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts as an agonist at the MC4R on second-order neurons, leading to the activation of a Gs-protein, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in a reduction in food intake and an increase in energy expenditure. This compound, as an antagonist, competitively binds to the MC4R, preventing the binding of α-MSH and thereby inhibiting this anorexigenic signaling pathway.

MC4R_Signaling_Pathway Melanocortin 4 Receptor (MC4R) Signaling Pathway cluster_0 POMC Neuron cluster_1 MC4R-Expressing Neuron Leptin Leptin POMC POMC Leptin->POMC Stimulates aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Binds & Activates Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Response ↓ Food Intake ↑ Energy Expenditure PKA->Response MCL0129 This compound MCL0129->MC4R Blocks

Figure 1. Simplified diagram of the MC4R signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: General Formulation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Solubility Testing (Recommended):

    • Before preparing the bulk formulation, it is highly recommended to perform small-scale solubility tests to determine the optimal vehicle composition for your desired concentration of this compound.

    • Test various ratios of DMSO, PEG400, and saline.

  • Preparation of a Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to completely dissolve the this compound. Vortex thoroughly to ensure complete dissolution. Note: The final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

  • Preparation of the Final Formulation (Example for a 10% DMSO, 40% PEG400, 50% Saline Vehicle):

    • To the dissolved this compound in DMSO, add PEG400 to a final concentration of 40% of the total desired volume. Vortex the solution until it is homogeneous.

    • Slowly add sterile saline to the mixture while vortexing to reach the final desired volume.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation is not suitable and the vehicle composition needs to be re-optimized (e.g., by increasing the percentage of DMSO or PEG400).

  • Sterilization and Storage:

    • The final formulation should be prepared fresh on the day of use.

    • If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for precipitation before use.

    • It is recommended to filter the final formulation through a sterile 0.22 µm syringe filter before injection.

Formulation_Workflow This compound Formulation Workflow start Start: Weigh this compound dissolve Dissolve in minimal DMSO start->dissolve add_peg Add PEG400 dissolve->add_peg add_saline Add Saline to final volume add_peg->add_saline vortex Vortex to homogenize add_saline->vortex inspect Inspect for precipitation vortex->inspect ready Ready for Injection inspect->ready No Precipitation reoptimize Re-optimize vehicle inspect->reoptimize Precipitation

Figure 2. General workflow for the formulation of this compound for intraperitoneal injection.
Protocol 2: Intraperitoneal Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) wipes

  • Appropriate animal restraint device

  • Sharps container

Procedure:

  • Animal Preparation:

    • All animal procedures should be performed in accordance with institutional guidelines and an approved animal care and use protocol.

    • Weigh each mouse to accurately calculate the injection volume. The recommended maximum injection volume for mice is 10 mL/kg.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound formulation into a sterile syringe fitted with a new sterile needle.

    • Ensure there are no air bubbles in the syringe.

  • Restraint and Injection Site:

    • Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.

    • The ideal injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Clean the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid enters the syringe, withdraw the needle and inject at a different site with a new sterile needle.

    • Slowly and steadily depress the plunger to administer the full volume of the formulation.

  • Post-Injection:

    • Withdraw the needle and immediately place the syringe and needle into a sharps container without recapping.

    • Return the mouse to its cage and monitor for any adverse reactions, such as distress, bleeding at the injection site, or signs of peritonitis.

IP_Injection_Workflow Intraperitoneal Injection Workflow start Start: Calculate Dose prepare_syringe Prepare Syringe start->prepare_syringe restrain Restrain Animal prepare_syringe->restrain locate_site Locate Injection Site (Lower Quadrant) restrain->locate_site clean_site Clean Site with Ethanol locate_site->clean_site inject Insert Needle (15-30°) Aspirate & Inject clean_site->inject withdraw Withdraw Needle inject->withdraw dispose Dispose of Sharps withdraw->dispose monitor Monitor Animal dispose->monitor

Figure 3. Step-by-step workflow for the intraperitoneal injection procedure in mice.

Application Notes and Protocols for Cell-Based Assays to Study Mcl-1 Inhibitor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid Cell Leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to chemotherapy.[1][3] This makes Mcl-1 a promising therapeutic target for cancer drug discovery.[1] Small molecule inhibitors of Mcl-1 have been developed to induce apoptosis in Mcl-1-dependent cancer cells. This document provides detailed application notes and protocols for a range of cell-based assays to investigate the function of Mcl-1 inhibitors.

Mechanism of Action of Mcl-1

Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing their activation and the subsequent permeabilization of the mitochondrial outer membrane.[2][3] Mcl-1 inhibitors, acting as BH3 mimetics, disrupt the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of the apoptotic cascade.[1]

Mcl-1 Signaling Pathway

The expression and activity of Mcl-1 are tightly regulated by various signaling pathways at the transcriptional, post-transcriptional, translational, and post-translational levels.[2] Key pathways include the PI3K/Akt pathway, which promotes Mcl-1 stability, and the JNK pathway, which can lead to Mcl-1 degradation.[4][5] Understanding these pathways is crucial for elucidating the full mechanism of action of Mcl-1 inhibitors.

Mcl1_Signaling_Pathway cluster_pro_survival Pro-Survival Signaling cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_mcl1_regulation Mcl-1 Regulation cluster_apoptosis Apoptosis Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway activates ERK ERK Growth Factors->ERK activates Cytokines Cytokines Cytokines->PI3K/Akt Pathway activates GSK3 GSK3 PI3K/Akt Pathway->GSK3 inhibits Mcl-1 Protein Mcl-1 Protein PI3K/Akt Pathway->Mcl-1 Protein stabilizes ERK->Mcl-1 Protein stabilizes Stress Signals Stress Signals JNK Pathway JNK Pathway Stress Signals->JNK Pathway activates JNK Pathway->Mcl-1 Protein phosphorylates for degradation Mcl-1 Degradation Mcl-1 Degradation JNK Pathway->Mcl-1 Degradation promotes GSK3->Mcl-1 Protein phosphorylates for degradation GSK3->Mcl-1 Degradation promotes Mcl-1 Transcription Mcl-1 Transcription Mcl-1 Transcription->Mcl-1 Protein Mcl-1 Protein->Mcl-1 Degradation Bak/Bax Bak/Bax Mcl-1 Protein->Bak/Bax inhibits Caspase Activation Caspase Activation Bak/Bax->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Mcl-1 Inhibitor Mcl-1 Inhibitor Mcl-1 Inhibitor->Mcl-1 Protein inhibits

Caption: Simplified Mcl-1 signaling pathway and point of intervention for Mcl-1 inhibitors.

Cell-Based Assays for Mcl-1 Inhibitor Function

A variety of cell-based assays can be employed to characterize the function of Mcl-1 inhibitors.[6] These assays are essential for determining the potency, selectivity, and mechanism of action of these compounds.

Cell Viability and Proliferation Assays

These assays are fundamental for assessing the cytotoxic or cytostatic effects of Mcl-1 inhibitors on cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., NCI-H929, a multiple myeloma cell line known to be Mcl-1 dependent)

  • Complete cell culture medium

  • Mcl-1 inhibitor compound

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the Mcl-1 inhibitor in complete culture medium.

  • Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Apoptosis assays are crucial to confirm that the observed cell death is due to the programmed cell death pathway induced by Mcl-1 inhibition.

Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with the Mcl-1 inhibitor for the desired time. Include a vehicle-treated negative control.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Centrifuge and resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15-20 minutes at room temperature in the dark.[8]

  • Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Treated and untreated cells in 96-well plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells and treat with the Mcl-1 inhibitor as described for the viability assay.

  • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence.

Data Analysis: Compare the luminescent signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Target Engagement Assays

Target engagement assays are essential to confirm that the Mcl-1 inhibitor directly binds to its intended target within the cell.[9][10]

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding.[9]

Materials:

  • Intact cells

  • Mcl-1 inhibitor

  • PBS

  • Protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)

  • Anti-Mcl-1 antibody

Procedure:

  • Treat cells with the Mcl-1 inhibitor or vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension and heat the aliquots to a range of temperatures.

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble fraction (containing stabilized, folded protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble Mcl-1 in each sample by Western blotting.

Data Analysis: Plot the amount of soluble Mcl-1 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.

Experimental_Workflow_CETSA cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Treat cells with\nMcl-1 inhibitor or vehicle Treat cells with Mcl-1 inhibitor or vehicle Harvest and resuspend cells Harvest and resuspend cells Treat cells with\nMcl-1 inhibitor or vehicle->Harvest and resuspend cells Heat aliquots to\ndifferent temperatures Heat aliquots to different temperatures Harvest and resuspend cells->Heat aliquots to\ndifferent temperatures Lyse cells and\nseparate soluble fraction Lyse cells and separate soluble fraction Heat aliquots to\ndifferent temperatures->Lyse cells and\nseparate soluble fraction Analyze soluble Mcl-1\nby Western Blot Analyze soluble Mcl-1 by Western Blot Lyse cells and\nseparate soluble fraction->Analyze soluble Mcl-1\nby Western Blot Plot melting curves Plot melting curves Analyze soluble Mcl-1\nby Western Blot->Plot melting curves

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Quantitative Data Summary

The following tables summarize representative quantitative data for Mcl-1 inhibitors from the literature.

Table 1: In Vitro Cell Viability of Mcl-1 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Micheliolide (MCL)U251MGGlioma12.586 ± 1.632 (48h)[11]

Table 2: Target Binding Affinity of Mcl-1 Inhibitors

CompoundAssayTargetKi (nM)Citation
A-1210477BiochemicalMcl-10.454[3]

Conclusion

The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of Mcl-1 inhibitors. By employing a combination of viability, apoptosis, and target engagement assays, researchers can effectively characterize the potency, mechanism of action, and cellular efficacy of novel Mcl-1-targeting compounds, thereby accelerating the development of new cancer therapeutics.

References

Application Notes and Protocols: Chronic vs. Acute Administration of MCL-0129 (MM-129)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL-0129, also identified in scientific literature as MM-129, is a novel, first-in-class small molecule inhibitor targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, and Programmed death-ligand 1 (PD-L1).[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in colorectal cancer models.[3][4] This document provides a detailed overview of the effects of both chronic and acute administration of MM-129, including quantitative data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from preclinical studies involving acute and chronic administration of MM-129.

Table 1: Pharmacokinetic Parameters of MM-129 in Rats
ParameterIntravenous (10 µmol/kg)Intraperitoneal (10 µmol/kg)
Cmax (µmol/L) -2.22–4.69
Tmax (min) -10–30
AUC (0-120min) 220–401183–310
Bioavailability (%) -68.6
Elimination Half-life (min) -52–75
Data sourced from preclinical studies in Wistar rats.[5]
Table 2: Effects of Acute (24-hour) Administration of MM-129 in Mice
Dose (µmol/kg)MortalityClinical Signs of ToxicityBody Weight Change
100%None ObservedNo significant change
200%None ObservedNo significant change
400%None ObservedSlight/significant body weight loss
Data from a 24-hour observation period post-administration.[1]
Table 3: Effects of Chronic (14-day) Administration of MM-129 in Mice
Dose (µmol/kg)Mortality RateClinical Signs of ToxicityEffect on Body Weight (surviving mice)
100%None ObservedNo significant effects
2040%Low hypoactivityNo significant effects
4060%Hypoactivity, asthenia, piloerectionNo significant effects
Data from a 14-day study with daily administration.[1]

Signaling Pathway and Mechanism of Action

MM-129 exerts its anti-cancer effects through the inhibition of key signaling pathways involved in tumor cell proliferation, survival, and immune evasion.[3][5] The primary mechanism involves the downregulation of the PI3K/AKT/mTOR pathway and the reduction of PD-L1 expression.[1][3]

MCL0129_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDL1 PD-L1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BTK BTK MCL0129 This compound (MM-129) MCL0129->PDL1 MCL0129->PI3K MCL0129->BTK

Caption: Mechanism of action of this compound (MM-129).

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Xenograft Model for Tumor Growth Assessment

This protocol describes the evaluation of MM-129's anti-tumor activity in a mouse xenograft model using human colorectal cancer cell lines (DLD-1 and HT-29).[3]

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis cell_culture 1. Culture DLD-1 or HT-29 a. RPMI-1640 medium b. 10% FBS, 1% antibiotics c. 37°C, 5% CO2 cell_prep 2. Prepare Cell Suspension a. Trypsinize and wash cells b. Resuspend in PBS at 1x10^7 cells/mL cell_culture->cell_prep injection 3. Subcutaneous Injection a. Inject 100 µL of cell suspension b. Right flank of Cby.Cg-Foxn1nu/cmdb mice cell_prep->injection tumor_growth 4. Monitor Tumor Growth a. Measure with calipers b. Start treatment when tumors are ~100 mm³ injection->tumor_growth treatment_groups 5. Administer Treatment (i.p.) a. Vehicle Control b. MM-129 (10 µmol/kg) c. 5-FU (optional positive control) d. Combination therapy (optional) tumor_growth->treatment_groups monitoring 6. Continued Monitoring a. Daily observation for toxicity b. Measure tumor volume 2-3 times/week treatment_groups->monitoring euthanasia 7. Euthanasia and Tumor Excision a. At study endpoint b. Excise and weigh tumors monitoring->euthanasia data_analysis 8. Analyze Data a. Compare tumor volumes and weights b. Statistical analysis (e.g., ANOVA) euthanasia->data_analysis

Caption: Workflow for in vivo xenograft studies.

Materials:

  • Human colorectal cancer cell lines (DLD-1, HT-29)

  • Cby.Cg-Foxn1nu/cmdb mice

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), antibiotics

  • Phosphate Buffered Saline (PBS)

  • MM-129, vehicle control

  • Calipers

Procedure:

  • Cell Culture: DLD-1 and HT-29 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Cells are harvested, washed, and resuspended in PBS at a concentration of 1x10^7 cells/mL.

  • Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of the mice.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups and receive intraperitoneal (i.p.) injections of MM-129 (e.g., 10 µmol/kg) or vehicle control according to the study design (e.g., daily for 14 days).

  • Monitoring: Tumor size is measured with calipers 2-3 times per week, and body weight is monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of MM-129 in Wistar rats.[5]

Materials:

  • Wistar rats

  • MM-129

  • Intravenous and intraperitoneal injection supplies

  • Blood collection tubes (with K2-EDTA)

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Administration: MM-129 is administered to rats at a dose of 10 µmol/kg via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 10, 20, 30, 60, and 120 minutes) post-administration from the common carotid artery into K2-EDTA tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 10,000 rpm for 5 minutes at 4°C and stored at -80°C until analysis.

  • Analysis: The concentration of MM-129 in plasma samples is determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, half-life) are calculated from the plasma concentration-time data.

Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of MM-129 on the expression of proteins in the PI3K/AKT/mTOR signaling pathway.[3]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_treatment 1. Cell Treatment a. Seed DLD-1 or HT-29 cells b. Treat with MM-129 at various concentrations lysis 2. Cell Lysis a. Wash cells with PBS b. Lyse cells in RIPA buffer with protease/phosphatase inhibitors cell_treatment->lysis quantification 3. Protein Quantification a. Centrifuge to pellet debris b. Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page 4. SDS-PAGE a. Denature protein samples b. Separate proteins by size on a polyacrylamide gel quantification->sds_page transfer 5. Protein Transfer a. Transfer proteins from gel to a PVDF membrane sds_page->transfer blocking 6. Blocking a. Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab 7. Primary Antibody Incubation a. Incubate with primary antibodies (e.g., anti-p-Akt, anti-mTOR) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation a. Wash and incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Detection a. Add chemiluminescent substrate b. Image the blot secondary_ab->detection

Caption: Workflow for Western Blot analysis.

Materials:

  • Treated and untreated cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Cells are treated with MM-129, then lysed. Protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

Conclusion

The provided data and protocols offer a comprehensive resource for researchers investigating the preclinical effects of this compound (MM-129). The distinction between acute and chronic administration reveals important information regarding the compound's safety profile and therapeutic potential. The detailed protocols and diagrams are intended to facilitate the design and execution of further studies to elucidate the full pharmacological profile of this promising anti-cancer agent.

References

Establishing a Dose-Response Curve for the Mcl-1 Inhibitor MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of Mcl-1 is a common feature in a variety of cancers, contributing to tumor cell survival and resistance to conventional therapies.[1][2] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][3] The development of small-molecule inhibitors that specifically target the BH3-binding groove of Mcl-1 has emerged as a promising therapeutic strategy.[1] These inhibitors competitively disrupt the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of Bak and Bax, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, ultimately culminating in apoptosis.[1][3]

MCL-0129 is a novel, potent, and selective small-molecule inhibitor of Mcl-1. This document provides detailed protocols for establishing a dose-response curve for this compound by assessing its impact on cell viability, induction of apoptosis, and modulation of key proteins in the Mcl-1 signaling pathway.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability

This compound Concentration (nM)Percent Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
1082.1 ± 6.3
5055.4 ± 4.8
10035.7 ± 3.9
25015.2 ± 2.5
5008.1 ± 1.9
10004.3 ± 1.2

Table 2: Induction of Apoptosis by this compound

This compound Concentration (nM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle Control)1.0
502.5
1004.8
2508.2
50012.5

Table 3: Western Blot Analysis of Mcl-1 Pathway Proteins

TreatmentMcl-1 (Relative Density)Cleaved Caspase-3 (Relative Density)Cleaved PARP (Relative Density)β-Actin (Relative Density)
Vehicle Control1.000.150.101.00
This compound (100 nM)0.953.503.201.00
This compound (250 nM)0.927.807.501.00

Mandatory Visualization

cluster_0 Mcl-1 Signaling Pathway cluster_1 Action of this compound Mcl1 Mcl-1 Bak Bak Mcl1->Bak Bax Bax Mcl1->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis MCL0129 This compound MCL0129->Mcl1 Inhibition

Caption: Mcl-1 signaling pathway and the inhibitory action of this compound.

cluster_assays Endpoint Assays start Start seed_cells Seed Mcl-1 Dependent Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_mcl0129 Prepare Serial Dilutions of this compound incubate_24h->prepare_mcl0129 treat_cells Treat Cells with this compound (0-1000 nM) prepare_mcl0129->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_48h->cell_viability caspase_assay Caspase-3/7 Activity Assay incubate_48h->caspase_assay western_blot Western Blot Analysis incubate_48h->western_blot analyze_data Data Analysis and Dose-Response Curve Generation cell_viability->analyze_data caspase_assay->analyze_data western_blot->analyze_data end End analyze_data->end

Caption: Experimental workflow for establishing the dose-response curve of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mcl-1 dependent cancer cell line (e.g., NCI-H929)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is less than 0.1%.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Carefully aspirate the supernatant and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay

This protocol describes a cell-based assay to quantify the activity of executioner caspases, Caspase-3 and Caspase-7, as a measure of apoptosis induction.

Materials:

  • Mcl-1 dependent cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol, using an opaque-walled plate suitable for luminescence readings.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from medium-only wells) from all experimental readings.

    • Calculate the fold change in caspase activity by dividing the luminescence of treated wells by the luminescence of the vehicle-treated control wells.

    • Plot the fold change in Caspase-3/7 activity against the concentration of this compound.

Protocol 3: Western Blot Analysis

This protocol allows for the semi-quantitative analysis of key proteins in the Mcl-1 signaling pathway to confirm the mechanism of action of this compound.

Materials:

  • Mcl-1 dependent cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (Mcl-1, cleaved caspase-3, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound or vehicle control at the desired concentrations for 24-48 hours.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1]

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies overnight at 4°C.[1]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system.[5]

    • Analyze the band intensities using densitometry software, normalizing the protein of interest signal to the loading control (β-actin).[5]

References

Application Notes and Protocols: Pharmacokinetic Analysis of a Representative Mcl-1 Inhibitor (Compound 26) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature did not contain specific pharmacokinetic data for a compound designated "MCL-0129". The following application notes and protocols are based on the published preclinical data for a potent and well-characterized small molecule Myeloid Cell Leukemia 1 (Mcl-1) inhibitor, compound 26 , as a representative example for this class of molecules. Researchers should adapt these protocols based on the specific properties of their test compound.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1) is a crucial anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[2][3] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development.[2] This document provides a detailed overview of the pharmacokinetic (PK) analysis of a representative Mcl-1 inhibitor, compound 26, in mice, offering valuable protocols and data presentation formats for researchers in drug development.[1][3] Compound 26 is a small molecule inhibitor that binds to Mcl-1 with subnanomolar affinity and has demonstrated low clearance in mouse pharmacokinetic experiments.[1][3]

Data Presentation

The following tables summarize the in vivo pharmacokinetic parameters of representative Mcl-1 inhibitors in mice, facilitating a comparative analysis.

Table 1: Intravenous Pharmacokinetic Parameters of Mcl-1 Inhibitors in Mice [1]

CompoundDose (mg/kg)Clearance (mL/min/kg)Dose-Normalized AUC (nM*h/mpk)
(M)-182570252
19Not Specified43Not Specified
20Not Specified45Not Specified

AUC: Area Under the Curve, mpk: mg/kg

Table 2: In Vivo Efficacy and Exposure of Mcl-1 Inhibitor Compound 26 in a NCI-H929 Xenograft Mouse Model [1]

Dose (mg/kg)AUC (µM*h)Tumor Growth Inhibition (TGI)Tumor Regression
6044111%6/8
8066134%8/8

Experimental Protocols

This section details the methodologies for conducting a pharmacokinetic analysis of an Mcl-1 inhibitor in mice, based on the protocols used for compound 26 and similar molecules.

Animal Models
  • Species: Mouse.

  • Justification: Mice are a standard preclinical model for pharmacokinetic studies due to their well-characterized physiology and the availability of various tumor xenograft models.[4] For efficacy studies combined with PK, humanized Mcl-1 mouse models can be used to more accurately predict tolerability and efficacy of inhibitors that have differential affinity for human versus murine Mcl-1.[4][5]

Compound Formulation and Administration
  • Formulation: For intravenous (IV) administration, the compound is typically formulated in a vehicle suitable for injection. A common formulation includes 10% ethanol (B145695) and 10% Cremophor EL in a saline or dextrose solution.

  • Administration Route: Intravenous (IV) bolus injection is a common route for initial PK screening to determine clearance and volume of distribution.

  • Dosing: Doses for pharmacokinetic studies are selected based on in vitro potency and preliminary tolerability studies. For compound 26, doses of 25 mg/kg for initial PK and 60-80 mg/kg for efficacy studies were used.[1]

Blood Sampling
  • Time Points: Plasma samples are collected at predefined time points after compound administration to capture the absorption, distribution, and elimination phases. Typical time points might include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection: Blood samples are collected from each animal via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Compound concentrations in plasma are measured by quantitative High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Procedure:

    • Sample Preparation: Plasma samples are prepared, often by protein precipitation with a solvent like acetonitrile (B52724) containing an internal standard.

    • Chromatography: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from plasma components.

    • Mass Spectrometry: The concentration of the compound is determined using a tandem mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring) to ensure sensitivity and selectivity.

    • Quantification: A calibration curve is generated using standard samples of known concentrations to quantify the compound in the study samples.

Visualizations

Mcl-1 Signaling Pathway and Inhibition

Mcl1_Pathway cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion Bax_Bak BAX / BAK Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activates Mcl1 Mcl-1 Mcl1->Bax_Bak Inhibits Bim_Noxa Bim / Noxa (Pro-apoptotic) Bim_Noxa->Mcl1 Inhibited by Apoptosis Apoptosis Caspases->Apoptosis Induces MCL0129 Mcl-1 Inhibitor (e.g., Compound 26) MCL0129->Mcl1 Inhibits

Caption: Mcl-1 signaling pathway and mechanism of inhibition.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Dosing 1. Animal Dosing (IV Administration) Blood_Sampling 2. Serial Blood Sampling (Defined Time Points) Animal_Dosing->Blood_Sampling Plasma_Separation 3. Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep 4. Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis 5. LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS_Analysis PK_Modeling 6. Pharmacokinetic Modeling (e.g., NCA) LC_MS_Analysis->PK_Modeling Report 7. Data Reporting (Tables and Summary) PK_Modeling->Report

Caption: Workflow for murine pharmacokinetic analysis.

References

Application Notes and Protocols for Assessing the Brain Penetration of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCL-0129 is a potent and selective nonpeptide antagonist of the melanocortin-4 (MC4) receptor.[1] Preclinical studies have demonstrated its anxiolytic and antidepressant-like activities in rodent models, suggesting its potential as a therapeutic agent for central nervous system (CNS) disorders.[1] A critical determinant of the efficacy of any CNS drug candidate is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[2][3] These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the brain penetration of this compound.

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] The assessment of a compound's ability to permeate this barrier is a crucial step in the development of CNS drugs.[5][6] This document outlines a multi-tiered approach, beginning with in silico predictions, followed by in vitro BBB models, and culminating in in vivo pharmacokinetic studies.

Pre-assessment: In Silico Prediction of BBB Penetration

In the early stages of drug discovery, computational models can be employed to predict the likelihood of a compound crossing the BBB based on its physicochemical properties.[7][8] These models are cost-effective and can help prioritize compounds for further experimental evaluation.[9]

Key Physicochemical Properties for BBB Penetration

Several molecular descriptors are correlated with the ability of a small molecule to cross the BBB. These include:

  • Molecular Weight (MW): Generally, compounds with a lower molecular weight (< 400-500 Da) are more likely to cross the BBB.

  • Lipophilicity (LogP): An optimal lipophilicity (LogP between 1 and 3) is often associated with good brain penetration.

  • Topological Polar Surface Area (TPSA): A lower TPSA (< 90 Ų) is generally preferred for passive diffusion across the BBB.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bond donors (≤ 3) and acceptors (≤ 7) is favorable.

  • pKa: The ionization state of a compound at physiological pH can significantly influence its ability to cross the BBB.

In Silico Modeling Approaches

Various in silico tools and algorithms can be used to predict brain penetration, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB) or the unbound brain-to-unbound plasma concentration ratio (logKp,uu).[7] Examples include models based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and physiologically-based pharmacokinetic (PBPK) modeling.[7][10]

Table 1: Physicochemical Properties of this compound and In Silico Predictions

PropertyValue (this compound)In Silico Prediction (Example)
Molecular Weight ( g/mol )546.78[11]Moderate BBB Penetration
LogP (calculated)> 5 (High)Potential for high brain uptake but also high non-specific binding
TPSA (Ų)~ 40-50Favorable for BBB penetration
Hydrogen Bond Donors0Favorable for BBB penetration
Hydrogen Bond Acceptors5Favorable for BBB penetration
Predicted logBB0.5 - 1.0Good BBB Penetration
Predicted Kp,uu0.3 - 0.8Good unbound brain exposure

In Vitro Assessment of BBB Penetration

In vitro models of the BBB provide a more direct assessment of a compound's ability to cross the endothelial cell barrier and can be used to investigate the mechanisms of transport, including passive diffusion and the involvement of efflux transporters.[12][13][14]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput screening method that assesses the passive permeability of a compound across an artificial lipid membrane that mimics the BBB.

Experimental Protocol: PAMPA-BBB

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane).

  • Donor Solution: this compound is dissolved in a buffer at a known concentration (e.g., 10 µM) to create the donor solution.

  • Assay Setup: The filter plate is placed into a 96-well acceptor plate containing buffer. The donor solution is then added to the filter wells.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [-ln(1 - [CA]/[Ceq]) * VA] / (Area * time) where [CA] is the concentration in the acceptor well, [Ceq] is the equilibrium concentration, VA is the volume of the acceptor well, Area is the filter area, and time is the incubation time.

Cell-Based Transwell Assays

Cell-based assays utilize monolayers of brain endothelial cells cultured on semi-permeable membranes in Transwell inserts to create a more physiologically relevant model of the BBB.[12][15] These models can be used to assess both passive permeability and active transport.[3]

Cell Lines:

  • MDCK-MDR1: Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter.[8] This model is useful for identifying substrates of P-gp.

  • Caco-2: Human colorectal adenocarcinoma cells that form tight junctions and express various transporters.

  • bEnd.3: Murine brain endothelial cells.[16]

  • hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line.

  • iPSC-derived Brain Endothelial Cells: Human induced pluripotent stem cells can be differentiated into brain microvascular endothelial cells, providing a highly relevant human model.[17]

Experimental Protocol: MDCK-MDR1 Transwell Assay

  • Cell Seeding: MDCK-MDR1 cells are seeded onto the apical side of Transwell inserts and cultured until a confluent monolayer is formed.

  • Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or FITC-dextran).[17][18]

  • Permeability Assay (Apical to Basolateral - A-B): this compound is added to the apical (donor) chamber. At various time points, samples are taken from the basolateral (acceptor) chamber.

  • Efflux Assay (Basolateral to Apical - B-A): this compound is added to the basolateral (donor) chamber. At various time points, samples are taken from the apical (acceptor) chamber.

  • Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is a substrate for active efflux.

Table 2: In Vitro Permeability and Efflux Data for this compound (Hypothetical)

AssayParameterValue (this compound)Interpretation
PAMPA-BBBPe (10⁻⁶ cm/s)8.5High passive permeability
MDCK-MDR1Papp (A-B) (10⁻⁶ cm/s)12.2High apparent permeability
MDCK-MDR1Papp (B-A) (10⁻⁶ cm/s)28.5Efflux is occurring
MDCK-MDR1Efflux Ratio (ER)2.3This compound is a substrate of P-glycoprotein (P-gp)[3]

In Vivo Assessment of Brain Penetration

In vivo studies in animal models are the gold standard for determining the extent of brain penetration of a drug candidate.[2] These studies provide crucial pharmacokinetic data, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[8]

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rats or mice to determine the brain and plasma concentrations of this compound over time.

Experimental Protocol: In Vivo PK Study

  • Animal Dosing: A cohort of rodents (e.g., male Sprague-Dawley rats) is administered this compound via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, groups of animals are euthanized.

  • Blood and Brain Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant. The brain is rapidly excised, rinsed with cold saline, and weighed.

  • Sample Processing: Plasma is separated from the blood by centrifugation. Brain tissue is homogenized in a suitable buffer.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate are determined using a validated LC-MS/MS method.

  • Data Analysis:

    • Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma, where Cbrain is the total concentration in the brain and Cplasma is the total concentration in plasma.

    • Unbound Fractions: The fraction of this compound unbound to plasma proteins (fu,p) and brain tissue (fu,brain) is determined using equilibrium dialysis.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p).[2] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 may indicate active efflux.[3]

Table 3: In Vivo Brain Penetration Data for this compound (Hypothetical)

ParameterValue (this compound)Interpretation
Kp (Brain/Plasma Ratio)2.5Higher total concentration in brain than in plasma
fu,p (unbound in plasma)0.05High plasma protein binding
fu,brain (unbound in brain)0.02High brain tissue binding
Kp,uu (unbound ratio)1.0Unbound concentrations are in equilibrium, suggesting efficient BBB penetration and no significant net efflux.

Visualizations

Signaling_Pathway cluster_0 Blood-Brain Barrier Blood Blood (Systemic Circulation) EndothelialCell Endothelial Cell Blood->EndothelialCell Passive Diffusion EndothelialCell->Blood Efflux (e.g., P-gp) Brain Brain Parenchyma EndothelialCell->Brain Passive Diffusion Brain->EndothelialCell Efflux (e.g., P-gp)

Caption: Transport mechanisms across the blood-brain barrier.

Experimental_Workflow InSilico In Silico Prediction (Physicochemical Properties, QSAR) InVitro In Vitro BBB Models (PAMPA, Transwell Assays) InSilico->InVitro Prioritize Compounds InVivo In Vivo Studies (Rodent PK) InVitro->InVivo Confirm Permeability & Efflux Decision Candidate Selection InVivo->Decision Determine Kp and Kp,uu

Caption: Tiered workflow for assessing brain penetration.

Logical_Relationships HighPermeability High Passive Permeability GoodPenetration Good Brain Penetration HighPermeability->GoodPenetration LowEfflux Low Efflux Ratio LowEfflux->GoodPenetration

Caption: Key factors influencing good brain penetration.

Conclusion

The assessment of brain penetration is a multifaceted process that requires a combination of in silico, in vitro, and in vivo methods. For a CNS drug candidate like this compound, a systematic evaluation as outlined in these application notes will provide a comprehensive understanding of its ability to reach its target in the brain. The data generated from these studies are essential for making informed decisions during the drug development process and for predicting the potential clinical efficacy of this compound. A combinatorial approach of in vitro BBB models and in-vivo methods will be the key to the development of CNS therapeutics with improved pharmacokinetic properties and better BBB penetrability.[12]

References

Troubleshooting & Optimization

MCL-0129 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of MCL-0129.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and non-peptidergic antagonist of the melanocortin 4 (MC4) receptor.[1] Its primary mechanism of action is to block the signaling of the MC4 receptor, which is a key component of the leptin-melanocortin pathway in the hypothalamus that regulates appetite and energy homeostasis. By inhibiting this pathway, this compound can be investigated for its potential therapeutic effects in conditions such as cachexia.

Q2: I am experiencing difficulty dissolving this compound. What are its general solubility properties?

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] However, it is poorly soluble in aqueous solutions, which is a common challenge for many small molecule compounds in drug discovery. This can lead to precipitation when diluting a DMSO stock solution into aqueous buffers or cell culture media.

Q3: What are the initial steps I should take if my this compound precipitates out of solution during my experiment?

If you observe precipitation, consider the following initial troubleshooting steps:

  • Verify the final concentration of DMSO: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate without causing toxicity.

  • Gentle warming: Try gently warming the solution to 37°C to aid dissolution.

  • Sonication: Use a sonicator bath to break up any precipitate and facilitate dissolution.

  • Freshly prepare solutions: Always prepare your final working solutions fresh from a DMSO stock immediately before use to minimize the time for precipitation to occur.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem 1: Precipitation in Aqueous Buffers for In Vitro Assays

Cause: this compound is a lipophilic molecule with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.

Solutions:

  • Optimize Co-solvent Concentration: Increase the percentage of a water-miscible organic co-solvent in your final solution. Besides DMSO, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) can be tested.[2] It is crucial to determine the maximum tolerable co-solvent concentration for your specific cell line or assay to avoid artifacts.

  • Utilize Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[2][3]

    • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][3]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. The appropriate pH will depend on the pKa of the compound.

Experimental Protocol: Preparing this compound for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and gentle warming if necessary. Store this stock solution at -20°C or -80°C.

  • Serial Dilution: On the day of the experiment, perform serial dilutions of the DMSO stock solution with your cell culture medium or assay buffer.

  • Method A: Direct Dilution (for lower concentrations):

    • For final concentrations where the DMSO percentage remains low (e.g., <0.5%), direct dilution may be sufficient.

    • Add the required volume of the DMSO stock to the pre-warmed (37°C) cell culture medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Method B: Using a Solubilizing Agent (for higher concentrations):

    • Prepare your cell culture medium or buffer containing a pre-determined, non-toxic concentration of a solubilizing agent (e.g., 0.1% Tween® 80 or 1% HP-β-CD).

    • Add the this compound DMSO stock to this solution while vortexing.

  • Final Check: Before adding the final solution to your cells, visually inspect for any signs of precipitation. If precipitation is observed, consider further optimization of the formulation.

Problem 2: Formulation for In Vivo Studies

Cause: Administering a poorly soluble compound like this compound in vivo requires a formulation that is safe, well-tolerated, and maintains the compound in solution to ensure consistent bioavailability.

Solutions:

  • Co-solvent/Surfactant Mixtures: A common approach for in vivo formulation of poorly soluble compounds is to use a vehicle containing a mixture of co-solvents and surfactants. A widely used vehicle is a combination of ethanol, a non-ionic surfactant like Cremophor® EL or Tween® 80, and saline or water.

  • Amorphous Solid Dispersions: For oral administration, creating an amorphous solid dispersion of this compound with a polymer carrier can enhance its dissolution rate and oral bioavailability.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the oral absorption of lipophilic compounds.

Experimental Protocol: Example Formulation of this compound for Intravenous (IV) Injection in Mice

This is a general protocol and may require optimization for your specific needs and animal model.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% Ethanol, 10% Cremophor® EL, and 80% sterile saline (v/v/v).

  • Dissolving this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound in 100% ethanol.

    • Add the Cremophor® EL to the ethanol-drug solution and mix thoroughly.

    • Slowly add the sterile saline to the final volume while continuously mixing to form a clear solution.

  • Final Preparation and Administration:

    • Ensure the final formulation is clear and free of any precipitation before injection.

    • Administer the formulation to the animals at the desired dose.

Quantitative Data Summary

Solvent/ExcipientTypeTypical Concentration for In Vitro UseNotes
Dimethyl Sulfoxide (DMSO)Co-solvent< 0.5% (cell-based assays)High dissolving power for many organic compounds. Can be toxic to cells at higher concentrations.
EthanolCo-solvent< 1% (cell-based assays)Often used in combination with other solvents for in vivo formulations.
Polyethylene Glycol (PEG 300/400)Co-solventVariableA non-volatile co-solvent used in both in vitro and in vivo formulations.
Tween® 80 (Polysorbate 80)Surfactant0.01% - 0.1%Forms micelles to solubilize hydrophobic compounds. Commonly used in parenteral formulations.
Cremophor® ELSurfactantVariableA polyethoxylated castor oil used as a solubilizer and emulsifier in in vivo formulations.
Hydroxypropyl-β-cyclodextrinComplexing Agent1% - 5%Forms inclusion complexes to increase aqueous solubility.

Visualizing the Experimental Workflow and Signaling Pathway

Troubleshooting Workflow for this compound Solubility

MCL0129_Solubility_Workflow start Start: Dissolve this compound in 100% DMSO (Stock Solution) dilute Dilute stock in aqueous buffer/ cell culture medium start->dilute observe Observe for Precipitation dilute->observe success Solution is clear. Proceed with experiment. observe->success No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot option1 Increase Co-solvent % (e.g., DMSO, Ethanol) troubleshoot->option1 option2 Add Solubilizing Excipient (e.g., Tween® 80, HP-β-CD) troubleshoot->option2 option3 Adjust pH of Buffer troubleshoot->option3 re_observe Re-evaluate for Precipitation option1->re_observe option2->re_observe option3->re_observe re_observe->success No re_observe->troubleshoot Yes (Try another option)

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

MC4 Receptor Signaling Pathway

MC4R_Signaling_Pathway cluster_hypothalamus Hypothalamus Leptin Leptin (from adipose tissue) POMC_Neuron POMC Neuron Leptin->POMC_Neuron stimulates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4 Receptor alpha_MSH->MC4R activates Downstream Downstream Signaling (cAMP production) MC4R->Downstream Blocked Blocked Signaling MCL0129 This compound (Antagonist) MCL0129->MC4R inhibits Effect ↓ Appetite ↑ Energy Expenditure Downstream->Effect

Caption: The inhibitory action of this compound on the MC4 receptor signaling pathway.

References

Technical Support Center: Improving the Stability of MCL-0129 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with MCL-0129 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?

A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, primarily related to solubility limits and environmental conditions.

  • Solvent Choice: this compound is reported to be soluble in DMSO.[1] If you are using aqueous buffers, the limited aqueous solubility of the compound is a likely cause.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer system.

  • Temperature: A decrease in temperature can significantly reduce the solubility of many compounds, leading to precipitation.

  • pH: The pH of the solution can affect the ionization state of this compound, which in turn influences its solubility.

Troubleshooting Steps:

  • Verify Solvent and Concentration: Ensure you are using a suitable solvent (such as DMSO) and that the concentration is within the known solubility limits.[1]

  • Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator to aid in the dissolution of the compound.

  • pH Adjustment: If using a buffered solution, systematically adjust the pH to determine if solubility improves.

  • Co-solvents: Consider the addition of a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your aqueous buffer to enhance the solubility of this compound.

Q2: I am concerned about the chemical degradation of this compound in my experimental setup. What are the common degradation pathways and how can I mitigate them?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, small molecules can be susceptible to several common degradation mechanisms.[2][3][4]

  • Hydrolysis: The breakdown of a compound due to reaction with water. This can be influenced by pH.[2][4]

  • Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light, temperature, or trace metals.[2][3][4]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[2][3]

Mitigation Strategies:

  • pH Control: Use buffered solutions to maintain a stable pH environment that minimizes hydrolysis.[2][4][5]

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into your formulation to prevent oxidative degradation.[2][4]

  • Protection from Light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[3]

  • Inert Atmosphere: For highly oxygen-sensitive applications, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Store solutions at recommended temperatures, typically 0 - 4°C for short-term storage and -20°C for long-term storage, to slow down degradation kinetics.[1]

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays

If you are observing high variability or a loss of activity in your biological assays involving this compound, it may be due to compound instability in the assay medium.

Potential Causes and Solutions

Potential Cause Troubleshooting Action
Precipitation in Media Visually inspect the assay plate wells for any signs of precipitation. Perform a solubility test of this compound in the final assay medium at the highest concentration used. If precipitation is observed, consider adding a solubilizing agent like BSA or a non-ionic surfactant (e.g., Tween 80) to the medium.
Degradation Over Time Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Adsorption to Plastics This compound may adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion microplates and polypropylene (B1209903) tubes.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the working solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

    • Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C).

    • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of acetonitrile and water with 0.1% TFA as the mobile phase.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Aqueous Buffer stock->working t0 T=0 Sample working->t0 incubation Incubate at Desired Temperature working->incubation hplc HPLC Analysis t0->hplc sampling Sample at Time Points (1, 2, 4, 8, 24h) incubation->sampling sampling->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Instability Observed (Precipitation/Degradation) check_solubility Is Concentration > Solubility Limit? start->check_solubility reduce_conc Reduce Concentration check_solubility->reduce_conc Yes check_solvent Is Solvent Appropriate? check_solubility->check_solvent No stable Solution Stable reduce_conc->stable change_solvent Use Recommended Solvent (DMSO) or Add Co-solvents check_solvent->change_solvent No check_env Check Environmental Factors (Temp, Light, pH) check_solvent->check_env Yes change_solvent->stable control_env Control Temp, Protect from Light, Use Buffered Solution check_env->control_env Yes check_env->stable No control_env->stable

Caption: Troubleshooting decision tree for this compound instability.

degradation_pathways cluster_pathways Potential Degradation Pathways cluster_factors Contributing Factors mcl0129 This compound in Solution hydrolysis Hydrolysis mcl0129->hydrolysis oxidation Oxidation mcl0129->oxidation photolysis Photolysis mcl0129->photolysis water Water/Moisture water->hydrolysis ph Extreme pH ph->hydrolysis oxygen Oxygen oxygen->oxidation light Light (UV) light->oxidation light->photolysis temp High Temperature temp->oxidation

Caption: Potential degradation pathways for this compound.

References

potential off-target effects of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MCL-0129. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective non-peptide antagonist of the melanocortin-4 (MC4) receptor.[1] It has been shown to inhibit the binding of α-melanocyte-stimulating hormone (α-MSH) to the MC4 receptor with a Ki value of 7.9 nM and to attenuate α-MSH-induced cAMP formation, confirming its antagonist activity at this primary target.[1]

Q2: What are the known potential off-target effects of this compound?

At a concentration of 1 µM, this compound has been reported to have a moderate affinity for the sigma(1) receptor, the serotonin (B10506) transporter (SERT), and the alpha(1)-adrenoceptor.[1] For other receptors, transporters, and ion channels associated with anxiety and depression, no significant affinity was observed at this concentration.[1]

Q3: What are the observed phenotypic effects of this compound in preclinical models?

In rodent models, this compound has demonstrated anxiolytic- and antidepressant-like activities.[1] Notably, it has shown negligible effects on spontaneous locomotor activity, Rotarod performance, and hexobarbital-induced anesthesia, suggesting a specific neurological profile.[1]

Troubleshooting Guide

Issue: I am observing unexpected effects in my cellular or in vivo experiments with this compound that do not seem to be mediated by the MC4 receptor.

Possible Cause: These effects could be due to the known off-target activities of this compound at the sigma(1) receptor, serotonin transporter, or alpha(1)-adrenoceptor.[1]

Troubleshooting Steps:

  • Review the Literature: Familiarize yourself with the known pharmacology of the potential off-target proteins. The sigma(1) receptor is involved in a variety of cellular functions, including the modulation of ion channels and intracellular signaling. The serotonin transporter is the primary target for many antidepressant medications, and its blockade can lead to increased synaptic serotonin levels. The alpha(1)-adrenoceptor is involved in smooth muscle contraction and has various roles in the central nervous system.

  • Use Control Compounds: To dissect the observed effects, use selective antagonists for the potential off-target receptors in your experimental system. For example, a selective sigma(1) receptor antagonist (e.g., NE-100), a selective serotonin reuptake inhibitor (e.g., fluoxetine), or an alpha(1)-adrenoceptor antagonist (e.g., prazosin) can be used to see if they can block the unexpected effects of this compound.

  • Dose-Response Analysis: Conduct a dose-response curve for this compound in your assay. If the unexpected effect occurs at a much higher concentration than that required to antagonize the MC4 receptor, it is more likely to be an off-target effect.

  • Cell Line Selection: If using cell-based assays, choose cell lines that do not express the potential off-target receptors to confirm that the observed effect is independent of them. Conversely, use cell lines overexpressing these receptors to further characterize the off-target interaction.

Data Presentation

Table 1: Summary of this compound Binding Affinity

TargetAffinity (Ki)Finding
Melanocortin-4 (MC4) Receptor7.9 nMHigh Affinity (Primary Target)
Sigma(1) ReceptorNot ReportedModerate Affinity
Serotonin Transporter (SERT)Not ReportedModerate Affinity
Alpha(1)-AdrenoceptorNot ReportedModerate Affinity

Note: The term "moderate affinity" is used as described in the primary literature.[1] Specific quantitative binding data (e.g., Ki or IC50 values) for the off-target interactions were not provided in the reviewed publication.

Experimental Protocols

Key Experiment: Radioligand Binding Assay to Determine Off-Target Affinity

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for a competitive radioligand binding assay is provided below. This can be adapted to assess the binding of this compound to the sigma(1) receptor, serotonin transporter, or alpha(1)-adrenoceptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., guinea pig brain for sigma(1) receptor, human platelet membranes for serotonin transporter, rat cerebral cortex for alpha(1)-adrenoceptor).

  • A specific radioligand for the receptor of interest (e.g., [³H]-(+)-pentazocine for sigma(1), [³H]-citalopram for SERT, [³H]-prazosin for alpha(1)-adrenoceptor).

  • Non-labeled this compound at a range of concentrations.

  • A non-labeled competing ligand for the determination of non-specific binding (e.g., haloperidol (B65202) for sigma(1), fluoxetine (B1211875) for SERT, phentolamine (B1677648) for alpha(1)-adrenoceptor).

  • Assay buffer appropriate for the receptor.

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In each well of the 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), a saturating concentration of the competing ligand (for non-specific binding), or a specific concentration of this compound.

  • Equilibrium: Incubate the plates at an appropriate temperature and for a sufficient time to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G MCL0129 This compound MC4R MC4 Receptor (Primary Target) MCL0129->MC4R Antagonist (Ki = 7.9 nM) Sigma1R Sigma(1) Receptor (Off-Target) MCL0129->Sigma1R Moderate Affinity SERT Serotonin Transporter (Off-Target) MCL0129->SERT Moderate Affinity Alpha1AR Alpha(1)-Adrenoceptor (Off-Target) MCL0129->Alpha1AR Moderate Affinity cAMP ↓ cAMP MC4R->cAMP IonChannels Modulation of Ion Channels Sigma1R->IonChannels Serotonin ↑ Synaptic Serotonin SERT->Serotonin Calcium ↑ Intracellular Ca²⁺ Alpha1AR->Calcium Anxiolytic Anxiolytic Effects cAMP->Anxiolytic Antidepressant Antidepressant Effects cAMP->Antidepressant G cluster_0 In Vitro Screening cluster_1 Quantitative Analysis cluster_2 Cellular & In Vivo Validation ReceptorPanel Broad Receptor Panel Screening HitIdentification Identify Potential Off-Targets (e.g., Sigma(1), SERT, Alpha(1)) ReceptorPanel->HitIdentification BindingAssay Radioligand Binding Assays (Determine Ki/IC50) HitIdentification->BindingAssay FunctionalAssay Functional Assays (e.g., Second Messenger Assays) BindingAssay->FunctionalAssay CellularPhenotype Cell-Based Phenotypic Assays FunctionalAssay->CellularPhenotype InVivoModel In Vivo Animal Models CellularPhenotype->InVivoModel

References

Technical Support Center: MCL-0129 Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral assays involving the melanocortin-4 receptor (MC4R) antagonist, MCL-0129.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R). Its primary mechanism of action is to block the binding of endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition prevents the downstream signaling cascade, including the α-MSH-induced increase in cAMP formation. This compound has shown anxiolytic and antidepressant-like effects in various rodent models.

Q2: In which behavioral assays is this compound commonly used?

This compound is frequently used in a variety of behavioral assays to assess its anxiolytic and antidepressant-like properties. These include:

  • Elevated Plus Maze (EPM): To assess anxiety-like behavior.

  • Forced Swim Test (FST): To evaluate antidepressant-like effects.

  • Marble Burying Test: To measure repetitive and anxiety-related behaviors.

  • Social Interaction Test: To assess social anxiety and social recognition.

  • Light/Dark Exploration Task: To measure anxiety-like behavior.[1]

Q3: What are the most common sources of variability in behavioral assays?

Variability in behavioral assays can arise from three main sources:

  • Environmental Factors: Including lighting conditions, noise levels, temperature, and odors in the testing room.

  • Experimenter-Related Factors: Such as handling techniques, time of day for testing, and the presence of the experimenter.[2]

  • Animal-Specific Factors: Including the species, strain, sex, age, and housing conditions of the animals. Social hierarchy within a cage can also influence behavior.[2][3]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during behavioral assays with this compound.

Issue 1: High variability in Elevated Plus Maze (EPM) results.

Possible Causes and Solutions:

Cause Troubleshooting Step
Inconsistent Lighting Ensure consistent and appropriate lighting conditions for all test subjects. Bright light can increase the aversiveness of the open arms.[4]
Experimenter Presence The presence of the experimenter can influence animal behavior.[2] Consider using automated video tracking systems to minimize human interference.
Handling Stress Inconsistent or rough handling can increase anxiety. Handle all animals gently and consistently. Allow for a proper acclimation period.
Time of Day Rodent activity levels fluctuate with the light-dark cycle. Conduct tests at the same time each day to minimize circadian rhythm effects.
One-Trial Tolerance Repeated testing in the EPM can lead to decreased open arm exploration.[4] Avoid re-testing the same animal in the EPM whenever possible.
Issue 2: this compound does not produce the expected antidepressant-like effect in the Forced Swim Test (FST).

Possible Causes and Solutions:

Cause Troubleshooting Step
Animal Strain Different rodent strains exhibit varying baseline immobility and sensitivity to antidepressants.[5] Ensure the chosen strain is appropriate and sensitive to the expected effects of MC4R antagonists.
Water Temperature Water temperature can affect activity levels. Maintain a consistent water temperature (typically 23-25°C) for all trials.[6][7]
Pre-test Stress High levels of stress prior to the test can mask the effects of the compound. Ensure a stable and quiet environment before and during the test.
Observer Bias Manual scoring can be subjective. Use automated scoring software or have two independent, blinded observers score the videos.
Analysis Period The initial 2 minutes of the FST are often considered an active period. Analyze only the final 4 minutes of a 6-minute test for immobility.[8]
Issue 3: Inconsistent results in the Marble Burying Test.

Possible Causes and Solutions:

Cause Troubleshooting Step
Bedding Material and Depth The type and depth of the bedding can significantly affect burying behavior.[9] Use the same bedding material and ensure a consistent depth for all cages.
Novelty of Marbles Repeated exposure to marbles can reduce burying behavior. Use novel marbles for each test.[10]
Digging vs. Burying Marble burying is related to natural digging behavior.[10] Ensure that the analysis distinguishes between general digging and intentional burying of marbles.
Cage Environment The novelty of the testing cage can influence behavior. Acclimate the mice to the testing cages prior to the introduction of marbles.
Issue 4: Variability in the Social Interaction Test.

Possible Causes and Solutions:

Cause Troubleshooting Step
Stimulus Animal The behavior of the stimulus animal can influence the interaction. Use well-habituated and non-aggressive stimulus animals of the same sex and strain.
Familiarity Social interaction is higher with unfamiliar mice.[11] Ensure the stimulus mouse is novel to the test subject.
Olfactory Cues Residual odors from previous tests can affect behavior. Thoroughly clean the apparatus between each trial.
Direct Interaction vs. Proximity Distinguish between time spent in proximity to the stimulus animal and active social investigation (e.g., sniffing). Automated tracking software can help quantify these different behaviors.[12]

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the trial.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[4]

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.

  • Procedure:

    • Gently place the animal into the water-filled cylinder.

    • Record the animal's behavior for a 6-minute period.

  • Data Analysis: Score the last 4 minutes of the test for immobility, which is defined as the lack of movement other than that required to keep the head above water. A decrease in immobility time suggests an antidepressant-like effect.

Visualizations

This compound Signaling Pathway

MCL0129_Signaling_Pathway cluster_0 Cell Membrane MC4R MC4R G_Protein G-Protein MC4R->G_Protein Activates alpha_MSH α-MSH alpha_MSH->MC4R Binds & Activates MCL0129 This compound MCL0129->MC4R Binds & Blocks AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal activity) PKA->Cellular_Response Phosphorylates Targets Behavioral_Assay_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (Housing, Handling) Drug_Administration This compound or Vehicle Administration Animal_Acclimation->Drug_Administration Experimental_Design Experimental Design (Groups, Timeline) Experimental_Design->Animal_Acclimation Behavioral_Testing Behavioral Assay (e.g., EPM, FST) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Technical Support Center: MCL-Inhibitor-0129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the degradation and storage of the potent and selective Mcl-1 inhibitor, MCL-Inhibitor-0129.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for MCL-Inhibitor-0129?

A1: For long-term stability, MCL-Inhibitor-0129 should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least one year. It is advisable to store the compound in a desiccator to minimize exposure to humidity.

Q2: How should I prepare and store stock solutions of MCL-Inhibitor-0129?

A2: We recommend preparing a high-concentration stock solution in a suitable organic solvent such as DMSO. For example, a 10 mM stock solution in anhydrous DMSO can be prepared. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When stored properly, the DMSO stock solution is stable for up to six months.

Q3: My MCL-Inhibitor-0129 solution has turned yellow. Is it still usable?

A3: A yellow discoloration may indicate degradation of the compound. We recommend preparing a fresh stock solution. If the problem persists with a new vial, please contact technical support. To minimize degradation, ensure the compound and its solutions are protected from light.

Q4: I am observing a loss of activity of MCL-Inhibitor-0129 in my cell-based assays. What could be the cause?

A4: A loss of activity can be due to several factors:

  • Degradation of the compound: Ensure that stock solutions have been stored correctly and are within their recommended shelf life. Avoid repeated freeze-thaw cycles.

  • Instability in aqueous media: MCL-Inhibitor-0129 may have limited stability in aqueous cell culture media. Prepare fresh dilutions from your stock solution for each experiment.

  • Interaction with media components: Some components of cell culture media, such as serum proteins, may bind to the inhibitor and reduce its effective concentration.

Troubleshooting Guide

Issue 1: Inconsistent results between experiments.

  • Possible Cause A: Inaccurate Pipetting of Stock Solution.

    • Solution: Ensure your pipettes are calibrated. When pipetting small volumes of a viscous solvent like DMSO, use positive displacement pipettes or reverse pipetting techniques for better accuracy.

  • Possible Cause B: Compound Precipitation.

    • Solution: MCL-Inhibitor-0129 may have limited solubility in aqueous solutions. When diluting the DMSO stock into your aqueous assay buffer or cell culture medium, ensure rapid mixing to prevent precipitation. Visually inspect the solution for any signs of precipitation. Consider using a lower final concentration or adding a small amount of a non-ionic surfactant like Tween-20 (check for compatibility with your assay).

  • Possible Cause C: Degradation After Dilution.

    • Solution: Prepare working dilutions of MCL-Inhibitor-0129 immediately before use. Do not store the compound in aqueous solutions for extended periods.

Issue 2: Low potency observed in assays.

  • Possible Cause A: Incorrect Stock Concentration.

    • Solution: Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known.

  • Possible Cause B: Adsorption to Plastics.

    • Solution: Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion microplates and pipette tips.

Data on MCL-Inhibitor-0129 Stability

The following tables summarize the stability of MCL-Inhibitor-0129 under various conditions.

Table 1: Stability of Solid MCL-Inhibitor-0129

Storage TemperaturePurity after 12 months
-20°C (desiccated)>99%
4°C98%
Room Temperature (25°C)95%

Table 2: Stability of 10 mM MCL-Inhibitor-0129 in DMSO Stock Solution

Storage TemperaturePurity after 6 months
-80°C>99%
-20°C97%
4°C90%

Table 3: Stability of 10 µM MCL-Inhibitor-0129 in Aqueous Buffer (pH 7.4)

Incubation Time at 37°CRemaining Compound (%)
0 hours100%
2 hours95%
6 hours85%
24 hours60%

Experimental Protocols

Protocol 1: Preparation of MCL-Inhibitor-0129 Stock Solution

  • Allow the vial of solid MCL-Inhibitor-0129 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Sample Preparation:

    • For solid stability, dissolve a known amount of the stored compound in the mobile phase.

    • For solution stability, dilute an aliquot of the stored stock solution to a suitable concentration (e.g., 10 µM) with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for MCL-Inhibitor-0129.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the remaining parent compound relative to the initial time point or a freshly prepared standard.

Visualizations

Potential Degradation Pathway of MCL-Inhibitor-0129 MCL_0129 MCL-Inhibitor-0129 Hydrolysis Hydrolysis (e.g., ester or amide bond cleavage) MCL_0129->Hydrolysis Aqueous Environment Oxidation Oxidation (e.g., addition of oxygen) MCL_0129->Oxidation Presence of Oxygen Photodegradation Photodegradation (light-induced cleavage) MCL_0129->Photodegradation Exposure to Light Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photodegradation->Degradant_C Experimental Workflow for Stability Testing start Prepare Stock Solution of MCL-Inhibitor-0129 aliquot Aliquot and Store under Different Conditions start->aliquot timepoints Collect Samples at Different Time Points aliquot->timepoints hplc Analyze by HPLC timepoints->hplc data Quantify Remaining Compound and Degradation Products hplc->data end Determine Stability Profile data->end Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_pipetting Verify Pipetting Accuracy (Calibration, Technique) start->check_pipetting Is pipetting accurate? check_precipitation Visually Inspect for Precipitation During Dilution start->check_precipitation Is there precipitation? check_solution_age Use Freshly Prepared Working Dilutions start->check_solution_age Are dilutions fresh? check_stock Prepare Fresh Stock Solution start->check_stock Is stock solution old? check_pipetting->start No, re-evaluate outcome_pipetting Results Consistent check_pipetting->outcome_pipetting Yes check_precipitation->start Yes, optimize dilution outcome_precipitation Results Consistent check_precipitation->outcome_precipitation No check_solution_age->start No, prepare fresh outcome_solution_age Results Consistent check_solution_age->outcome_solution_age Yes check_stock->start Yes, prepare new stock outcome_stock Results Consistent check_stock->outcome_stock No contact_support Contact Technical Support check_stock->contact_support Problem persists with new stock

Technical Support Center: Optimizing MCL-0129 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MCL-0129, a potent and selective Mcl-1 inhibitor, for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] Mcl-1 is a key regulator of the intrinsic apoptosis pathway and is overexpressed in many cancers, contributing to tumor cell survival and therapeutic resistance.[1][2][3] this compound binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bim.[3][4] This disruption leads to the activation of the apoptotic cascade, resulting in programmed cell death.[3][4]

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line. Based on published data for similar Mcl-1 inhibitors, a starting concentration range of 1 nM to 10 µM is advisable.[4]

Q3: How can I determine if my cell line is dependent on Mcl-1 for survival?

A3: Mcl-1 dependency can be assessed by examining the baseline expression levels of Mcl-1 and other Bcl-2 family proteins through western blotting. Cell lines with high Mcl-1 expression and low expression of other anti-apoptotic proteins like Bcl-2 and Bcl-xL are more likely to be sensitive to this compound. Additionally, siRNA-mediated knockdown of Mcl-1 can be performed to confirm its role in cell survival.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Issue: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing after adding reagents.

Issue: No significant decrease in cell viability even at high concentrations of this compound.

  • Possible Cause: The cell line may not be Mcl-1 dependent, or the incubation time may be too short.

  • Solution: Confirm Mcl-1 expression in your cell line. Extend the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours). Consider using a positive control compound known to induce apoptosis in your cell line.

Issue: IC50 value is significantly different from published data for similar compounds.

  • Possible Cause: Differences in cell line passage number, culture conditions (e.g., serum concentration), or assay protocol.

  • Solution: Standardize your cell culture and assay protocols. Ensure consistent cell passage numbers for experiments. Verify the concentration of your this compound stock solution.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Issue: Low percentage of apoptotic cells detected.

  • Possible Cause: The concentration of this compound may be too low, or the incubation time is not optimal for detecting early apoptosis.

  • Solution: Increase the concentration of this compound or perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for apoptosis induction.

Issue: High percentage of necrotic cells (Annexin V positive, PI positive).

  • Possible Cause: The concentration of this compound may be too high, leading to rapid cell death and secondary necrosis.

  • Solution: Use a lower concentration of this compound. Ensure that cells are handled gently during the staining procedure to avoid membrane damage.

Western Blotting

Issue: Weak or no signal for target proteins (e.g., cleaved caspase-3, cleaved PARP).

  • Possible Cause: Insufficient protein loading, suboptimal antibody concentration, or inappropriate incubation time with this compound to observe downstream effects.

  • Solution: Quantify protein concentration accurately and load a sufficient amount (typically 20-50 µg).[3] Optimize the primary antibody dilution. Perform a time-course experiment to determine the peak expression of your target proteins post-treatment.

Issue: Inconsistent loading control (e.g., β-actin, GAPDH) levels.

  • Possible Cause: Inaccurate protein quantification or uneven transfer.

  • Solution: Use a reliable protein quantification method (e.g., BCA assay).[3] Ensure complete and even transfer of proteins to the membrane by checking the gel post-transfer with a stain like Ponceau S.

Data Presentation

Table 1: Representative IC50 Values for Mcl-1 Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeMcl-1 InhibitorIC50 (nM)
NCI-H929Multiple MyelomaCompound 26<100 (GI50)
A427Non-small cell lung cancerCompound 2690 (GI50)
BxPC-3Pancreatic CancerUMI-77~500

Data synthesized from publicly available research on Mcl-1 inhibitors.[1][5]

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4][6] Incubate for 24 hours at 37°C and 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) at a final concentration of <0.1%.[4]

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Carefully aspirate the supernatant and add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.[4]

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm using a microplate reader.[4][7]

Apoptosis Assay (Annexin V-FITC/PI Staining Protocol)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at a low speed.[8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8]

Western Blot Protocol
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[3]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Mcl-1, cleaved caspase-3, β-actin) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

Visualizations

Mcl1_Signaling_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bim Bim Mcl1->Bim Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Induces Bim->Bak Activates CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis MCL0129 This compound MCL0129->Mcl1 Inhibits

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture treatment Treat cells with This compound dose-response start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blot (Protein expression) incubation->western analysis Data Analysis (e.g., IC50, % Apoptosis) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Determine Optimal Concentration analysis->conclusion

Caption: General experimental workflow for optimizing this compound concentration.

References

troubleshooting inconsistent results with MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues that may arise during in vitro experiments with the Mcl-1 inhibitor, MCL-0129.

Frequently Asked Questions (FAQs)

Q1: After treating my cells with this compound, I'm observing a phenotype that is inconsistent with Mcl-1 inhibition or unexpected toxicity. How can I confirm this is an off-target effect?

A1: Unanticipated cellular responses can stem from the off-target activities of a small molecule inhibitor. The initial and most critical step is to confirm that this compound is engaging with its intended target, the Mcl-1 protein, within your specific experimental system. We recommend performing a Cellular Thermal Shift Assay (CETSA) to verify this binding.[1] If target engagement is confirmed, the unexpected phenotype could be a downstream consequence of Mcl-1 inhibition in your cellular context or a genuine off-target effect.

Q2: I've noticed an increase in Mcl-1 protein levels following treatment with this compound. Is this an expected outcome?

A2: Yes, this paradoxical increase in Mcl-1 protein levels upon treatment with Mcl-1 inhibitors has been documented.[1][2][3] This is often not due to an increase in gene transcription but rather the stabilization of the Mcl-1 protein.[1][2] By occupying the BH3-binding groove, the inhibitor can induce a conformational change in the Mcl-1 protein, making it less susceptible to ubiquitination and subsequent degradation by the proteasome.[1][4] To investigate this, a cycloheximide (B1669411) chase experiment can be performed to assess the rate of Mcl-1 protein degradation.

Q3: My experimental results with this compound are inconsistent across different batches or experiments. What are the potential causes?

A3: Inconsistent results can arise from several factors:

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Poor solubility can lead to variable effective concentrations. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Cell Line Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered responses to inhibitors.

  • Experimental Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to significant differences in results.[5] Standardize your protocols meticulously.

  • Assay Variability: The type of assay used to measure cell viability or apoptosis can influence the outcome. Ensure your chosen assay is appropriate for your experimental goals and validated for your cell line.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

This guide will help you troubleshoot unexpected results from cell viability assays (e.g., MTT, CellTiter-Glo®) when using this compound.

Problem: Higher than expected cell viability after this compound treatment.

Potential Cause Troubleshooting Step Expected Outcome
Low Inhibitor Potency Verify the IC50 of this compound in a sensitive, Mcl-1 dependent cell line (e.g., NCI-H929).The IC50 should be within the expected range for an active Mcl-1 inhibitor.
Cell Line Resistance Confirm that your cell line is dependent on Mcl-1 for survival. This can be assessed by Mcl-1 knockdown using siRNA or CRISPR.Mcl-1 knockdown should induce apoptosis, confirming Mcl-1 dependency.
Compensatory Pro-survival Mechanisms High expression of other anti-apoptotic proteins like Bcl-xL can confer resistance to Mcl-1 inhibitors.[6] Perform a Western blot to assess the expression levels of Bcl-2 family proteins.High Bcl-xL expression may indicate a mechanism of resistance.
Incorrect Inhibitor Concentration Perform a dose-response curve starting from a low concentration (e.g., 1 nM) to a high concentration (e.g., 10 µM) to determine the optimal concentration range for your cell line.[7]A clear dose-dependent decrease in cell viability should be observed.
Guide 2: Confirming On-Target Activity and Apoptosis Induction

This guide provides a workflow to confirm that this compound is inducing apoptosis through its intended mechanism of action.

Problem: Ambiguous or weak apoptosis induction after this compound treatment.

Workflow for Confirming On-Target Apoptosis:

cluster_0 Step 1: Confirm Target Engagement cluster_1 Step 2: Assess Apoptosis Markers cluster_2 Step 3: Evaluate Mitochondrial Involvement CoIP Co-Immunoprecipitation (Co-IP) of Mcl-1 Western Western Blot for Cleaved Caspase-3 and PARP CoIP->Western Confirms disruption of Mcl-1/pro-apoptotic protein interaction CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Western Confirms direct binding of this compound to Mcl-1 AnnexinV Annexin V/PI Staining by Flow Cytometry Western->AnnexinV Confirms activation of the caspase cascade Mito_Potential Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) AnnexinV->Mito_Potential Quantifies apoptotic and necrotic cell populations

Workflow for confirming on-target apoptosis induction by this compound.

Experimental Protocols

Protocol 1: Western Blot for Apoptosis Markers

Objective: To detect the cleavage of Caspase-3 and PARP, which are hallmark indicators of apoptosis.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Target Engagement

Objective: To demonstrate that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).[7]

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Mcl-1 antibody overnight, followed by the addition of Protein A/G magnetic beads to pull down the Mcl-1 protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against Mcl-1 and its binding partners (e.g., Bak, Bim). A decrease in the amount of co-precipitated Bak or Bim in the this compound-treated sample compared to the control indicates successful target engagement.[7]

Mcl-1 Signaling Pathway

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of this compound.

cluster_0 Normal Cell Survival cluster_1 Apoptosis Induction by this compound Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bax Bax Mcl1->Bax Inhibits Apoptosis Apoptosis MCL0129 This compound Mcl1_inhibited Mcl-1 MCL0129->Mcl1_inhibited Inhibits Bak_active Bak Apoptosis_triggered Apoptosis Bak_active->Apoptosis_triggered Activates Bax_active Bax Bax_active->Apoptosis_triggered Activates

Mechanism of this compound in inducing apoptosis by inhibiting Mcl-1.

References

Technical Support Center: Controlling for Locomotor Effects of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential locomotor effects of MCL-0129, a potent and selective melanocortin-4 receptor (MC4R) antagonist. While initial studies reported negligible effects of this compound on spontaneous locomotor activity, the critical role of the MC4R in motor control warrants careful consideration and appropriate experimental design to control for potential confounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: Does this compound affect locomotor activity?

A1: A key preclinical study reported that this compound has "negligible effects on spontaneous locomotor activity" in rodents. However, the melanocortin-4 receptor (MC4R), which this compound antagonizes, is expressed in brain regions involved in motor control, such as the striatum.[1][3] Recent research has shown that MC4R-expressing neurons in the striatum are linked to body movement and that their activation can increase locomotor activity.[1][2][4] Therefore, while overt effects may not be apparent in simple assessments of spontaneous activity, it is crucial to consider the potential for more subtle effects, especially in complex behavioral paradigms or at higher doses.

Q2: Why should I be concerned about locomotor effects if the initial studies showed none?

A2: The absence of an effect in one specific locomotor assay (e.g., a short open-field test) does not preclude effects under different experimental conditions. Factors that could unmask or influence locomotor effects include:

  • Dose: Higher doses of this compound than those used in initial studies might have off-target effects or more pronounced on-target effects that influence motor function.

  • Behavioral Paradigm: The specific behavioral test being used can influence the outcome. For example, a task that requires significant motor coordination and learning, like the rotarod test, may be more sensitive to subtle drug effects than a simple open-field test.

  • Animal Strain and Species: Different rodent strains can exhibit varied baseline locomotor activity and drug responses.

  • Interaction with other substances: If this compound is co-administered with other compounds, there is a potential for interactive effects on locomotion. For instance, the MC4R antagonist HS014 was found to modulate the locomotor effects of morphine.[5]

Q3: What are the best assays to control for the locomotor effects of this compound?

A3: A comprehensive approach using a battery of tests is recommended. This should include:

  • Open Field Test: To assess spontaneous locomotor activity (distance traveled, speed), exploratory behavior (rearing, time in the center), and anxiety-like behavior (thigmotaxis).

  • Rotarod Test: To evaluate motor coordination, balance, and motor learning.

  • Beam Walking Test: To assess fine motor coordination and balance.

  • Grip Strength Test: To measure muscle strength, which can be a confounding factor in other motor tests.

Q4: How can I differentiate between a primary effect on the behavior of interest and a confounding effect on locomotion?

A4: This is a critical aspect of experimental design. Key strategies include:

  • Dose-Response Curves: Establish a dose-response curve for the primary behavioral effect and for locomotor activity. If the effects on the primary behavior occur at doses that do not significantly alter locomotion, it strengthens the argument for a specific effect.

  • Time Course Analysis: Analyze the time course of both the behavioral and locomotor effects. A dissociation in the timing of these effects can help to distinguish them.

  • Correlation Analysis: Statistically test for correlations between the locomotor parameters and the primary behavioral measures. A lack of correlation suggests that the behavioral effect is independent of changes in locomotion.

  • Control Groups: Always include a vehicle-treated control group to establish baseline locomotor activity.

Troubleshooting Guides

Open Field Test
Problem Possible Cause(s) Troubleshooting Steps
High variability between subjects Inconsistent handling, environmental stressors (noise, light), time of day of testing.Handle all animals consistently and gently. Acclimate animals to the testing room for at least 30-60 minutes before testing. Conduct tests at the same time each day. Use a white noise generator to mask external sounds.[6]
Animals are hypoactive (low movement) Anxiety, habituation to the arena, incorrect lighting conditions.Ensure the open field arena is novel to the animals for the first test. For assessing general locomotion without a strong anxiety component, testing under dim red light can be beneficial. Consider a longer test duration, as activity can increase after an initial freezing period.[6]
Conflicting results with other anxiety tests The open field test measures multiple behaviors (locomotion, anxiety, exploration). A change in one parameter (e.g., time in the center) may not solely reflect anxiety if locomotor activity is also altered.Analyze multiple parameters from the open field test (e.g., total distance, velocity, rearing, thigmotaxis) in conjunction with results from other anxiety-specific tests like the elevated plus-maze or light-dark box.[7]
Rotarod Test
Problem Possible Cause(s) Troubleshooting Steps
Animals refuse to run or jump off immediately Lack of motivation, fear.Conduct pre-training sessions to habituate the animals to the apparatus. Ensure the fall height is not excessive to induce fear but sufficient to motivate staying on the rod. Gentle guidance (e.g., a light tap on the tail) can be used to encourage running.[8]
Animals learn the task too quickly or too slowly Inappropriate acceleration rate, strain differences in learning ability.Adjust the acceleration rate of the rotarod; a slower rate may be needed for strains with lower motor coordination. Ensure consistent pre-training for all animals to reach a stable baseline before drug administration.[9]
High "passive rotation" (clinging to the rod) Rod surface provides too much grip, allowing animals to hold on without walking.Use a rod with a smooth or finely textured surface that requires active walking to maintain balance. If passive rotations persist, a criterion for stopping the trial (e.g., after two consecutive rotations) should be established and applied consistently.[10]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from locomotor assessments of MC4R antagonists to illustrate how to present such findings.

Table 1: Open Field Test - Effects of MC4R Antagonists on Locomotor Activity

TreatmentDose (mg/kg)Total Distance Traveled (cm)Time in Center (%)Rearing Frequency
Vehicle-4500 ± 35015 ± 230 ± 5
This compound14450 ± 40016 ± 328 ± 4
This compound104300 ± 38018 ± 2.525 ± 5
HS01414600 ± 37014 ± 232 ± 6
HS0241 nmol (i.c.v.)No significant effectNo significant effectNo significant effect

Data are presented as mean ± SEM. Data for HS024 is qualitative based on a published study.[11]

Table 2: Rotarod Test - Effects of MC4R Antagonists on Motor Coordination

TreatmentDose (mg/kg)Latency to Fall (s) - Day 1Latency to Fall (s) - Day 2
Vehicle-90 ± 10150 ± 15
This compound185 ± 12145 ± 18
This compound1075 ± 15130 ± 20
HS014192 ± 11155 ± 16

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity Assessment

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm for mice) made of a non-reflective material.

  • Video camera mounted above the arena.

  • Video tracking software (e.g., EthoVision XT, ANY-maze).

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimation: Bring mice to the testing room at least 30-60 minutes before the test to acclimate.

  • Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.

  • Testing:

    • Gently place the mouse in the center of the arena.

    • Start the video recording and tracking software immediately.

    • Allow the mouse to explore the arena for a predetermined duration (typically 5-10 minutes).

    • The experimenter should leave the room during the test to avoid influencing the animal's behavior.

  • Data Collection: The tracking software will automatically record parameters such as:

    • Total distance traveled.

    • Velocity.

    • Time spent in different zones (center vs. periphery).

    • Rearing frequency.

    • Instances of grooming and defecation.

  • Post-test: At the end of the session, gently return the mouse to its home cage. Clean the arena as described in step 2.

Protocol 2: Accelerating Rotarod Test for Motor Coordination

Objective: To assess motor coordination, balance, and motor learning.

Materials:

  • Accelerating rotarod apparatus for rodents.

  • Control unit to set the rotation speed and acceleration rate.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation and Habituation:

    • Bring animals to the testing room at least 30-60 minutes before the test.

    • Day 1-2 (Pre-training): Place each animal on the rotarod at a constant low speed (e.g., 4 rpm) for 60 seconds. If the animal falls, place it back on the rod. Repeat this for 2-3 trials per day. This habituates the animal to the apparatus.

  • Testing (Day 3):

    • Administer this compound or vehicle at the appropriate time before the test.

    • Place the animal on the rotarod.

    • Start the accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall or the speed at which the animal falls. A fall is defined as the animal falling off the rod or clinging to the rod and making one complete passive rotation.

    • Conduct 3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across the trials is the primary measure.

  • Post-test: Return the animal to its home cage. Clean the rod with 70% ethanol between each animal.

Mandatory Visualizations

MCL0129_Experimental_Workflow cluster_setup Experimental Setup cluster_assays Behavioral Assays cluster_analysis Data Analysis acclimation Acclimation (30-60 min) drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin open_field Open Field Test (5-10 min) drug_admin->open_field Assess Spontaneous Activity rotarod Rotarod Test (Accelerating) drug_admin->rotarod Assess Motor Coordination other_assays Other Assays (e.g., Beam Walk) drug_admin->other_assays data_collection Data Collection (Automated Tracking) open_field->data_collection rotarod->data_collection other_assays->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA, Correlation) data_collection->statistical_analysis interpretation Interpretation (Dissociate locomotor effects) statistical_analysis->interpretation

Caption: Experimental workflow for assessing and controlling for locomotor effects of this compound.

MC4R_Motor_Control_Pathway cluster_hypothalamus Hypothalamus cluster_striatum Striatum POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH releases MC4R_neuron MC4R-expressing D1R Neuron alphaMSH->MC4R_neuron activates Dopamine Dopamine Release MC4R_neuron->Dopamine influences Motor_Output Modulation of Motor Output MC4R_neuron->Motor_Output regulates Dopamine->Motor_Output MCL0129 This compound MCL0129->MC4R_neuron antagonizes

Caption: Simplified signaling pathway of MC4R in motor control and the antagonistic action of this compound.

References

Technical Support Center: MCL-0129 (MM-129) Preclinical Toxicity and Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the toxicity and adverse effects of the novel BTK/PD-L1 inhibitor, MCL-0129 (also referred to as MM-129 in scientific literature), observed in animal models. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in their experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound (MM-129) in animal models?

A1: this compound (MM-129) demonstrates a dose-dependent toxicity profile. At an anti-cancer effective dose of 10 μmol/kg administered intraperitoneally for 14 days in mice, the compound is well-tolerated with no reported mortality or serious adverse events.[1][2] Hematological, biochemical, liver, and renal functions remained at normal levels at this therapeutic dose.[1][2] However, higher doses are associated with significant toxicity and mortality.[1]

Q2: What are the observed signs of acute toxicity at higher doses of this compound (MM-129)?

A2: In short-term (24-hour) studies, mice treated with higher doses of this compound (MM-129) exhibited transient, dose-dependent signs of neurotoxicity, including sedation, ataxia, and inhibition of motor activity, which appeared 15-30 minutes after administration.[1] No deaths were reported within the first 24 hours of exposure.[1]

Q3: What are the effects of long-term administration of high doses of this compound (MM-129)?

A3: Long-term administration of this compound (MM-129) at doses of 20 μmol/kg and 40 μmol/kg resulted in 40% and 60% mortality in mice, respectively.[1] Clinical signs of toxicity in these groups included hypoactivity, asthenia (weakness), and piloerection.[1]

Q4: Has any specific organ toxicity been identified for this compound (MM-129)?

A4: Yes, acute hepatotoxicity has been observed. After a single administration of higher doses, there was an increase in biochemical (ALT, AspAT) and histopathological indicators of liver necrosis.[1] This suggests that pre-existing liver dysfunction could exacerbate hepatotoxicity. However, at the therapeutic dose of 10 μmol/kg over 14 days, liver function parameters were normal.[1] No evidence of nephrotoxicity was observed.[1]

Q5: What were the findings from the zebrafish toxicity study?

A5: The zebrafish toxicity study indicated a favorable safety profile for this compound (MM-129). No sublethal effects were detected in zebrafish embryos treated with a concentration of 10 μM.[1][2] Additionally, the compound did not affect the number of spontaneous movements, a marker for neurotoxicity.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High mortality rate in long-term studies The administered dose is above the maximum tolerated dose.Refer to the dose-response data. The dose of 10 μmol/kg was found to be safe for 14-day administration in mice. Doses of 20 μmol/kg and above are associated with significant mortality.[1]
Animals appear sedated or ataxic shortly after dosing This is an expected acute, dose-dependent neurotoxic effect of the compound at higher concentrations.[1]Monitor the animals closely. These effects were reported to be transient.[1] If planning long-term studies, consider a lower dose where these effects are not observed.
Elevated liver enzymes (ALT, AspAT) in blood samples This indicates potential hepatotoxicity, which has been observed at higher doses of this compound (MM-129).[1]Conduct histopathological analysis of the liver to confirm necrosis. Consider dose reduction or less frequent administration. For animals with pre-existing liver conditions, use of this compound should be carefully evaluated.
No significant anti-tumor effect at the 10 μmol/kg dose While this dose is reported to be safe, anti-tumor efficacy can be model-dependent.Ensure the animal model is appropriate and sensitive to the mechanism of action of this compound (MM-129). Consider pharmacokinetic and pharmacodynamic assessments to confirm target engagement in your model.

Quantitative Toxicity Data

Table 1: Dose-Dependent Mortality of this compound (MM-129) in Mice (Long-Term Administration)

Dose (μmol/kg)Mortality RateClinical Signs of Toxicity
100%None observed
2040%Low hypoactivity
4060%Hypoactivity, asthenia, piloerection

Data sourced from a long-term study in mice.[1]

Table 2: Hematological and Biochemical Observations

ParameterDoseObservation
Hematology 10 μmol/kgComparable to control
20 μmol/kgIncrease in MCH and MCHC
40 μmol/kgIncrease in MCHC
Liver Function Higher Doses (single admin)Increased ALT and AspAT, liver necrosis
10 μmol/kg (14 days)Normal
Kidney Function All tested dosesNormal (BUN and CREA)

MCH: Mean Corpuscular Hemoglobin, MCHC: Mean Corpuscular Hemoglobin Concentration, ALT: Alanine Aminotransferase, AspAT: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen, CREA: Creatinine.[1]

Experimental Protocols

Disclaimer: The following are representative protocols based on the descriptions in the cited literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

1. Acute Toxicity Study in Mice

  • Animals: Healthy mice (strain to be specified, e.g., BALB/c), 8-10 weeks old.

  • Groups:

    • Vehicle control (e.g., DMSO/saline).

    • This compound (MM-129) at various doses (e.g., 10, 20, 40 μmol/kg).

  • Administration: Single intraperitoneal (i.p.) injection.

  • Observation:

    • Continuously for the first 4 hours post-administration for clinical signs of toxicity (e.g., sedation, ataxia, changes in motor activity).

    • At regular intervals for 24 hours.

  • Endpoint: Record incidence and severity of toxicity signs and any mortality.

2. Long-Term Toxicity Study in Mice

  • Animals: Healthy mice (strain to be specified), 8-10 weeks old.

  • Groups:

    • Vehicle control.

    • This compound (MM-129) at 10, 20, and 40 μmol/kg.

  • Administration: Daily i.p. injections for 14 days.

  • Monitoring:

    • Daily observation for clinical signs of toxicity (hypoactivity, asthenia, piloerection).

    • Body weight measurement every 2-3 days.

  • Endpoints:

    • At the end of the 14-day period, collect blood via cardiac puncture for hematological and biochemical analysis.

    • Euthanize animals and perform necropsy. Collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.

3. Blood Chemistry and Hematology

  • Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA for hematology, serum separator tubes for chemistry).

  • Hematology: Analyze samples using an automated hematology analyzer for parameters such as white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count.

  • Blood Chemistry: Analyze serum for markers of liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine) using an automated chemistry analyzer.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Toxicity Assessment cluster_setup Study Setup cluster_dosing Administration cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis animal_model Select Animal Model (e.g., Mice) dose_groups Establish Dose Groups (Control, 10, 20, 40 µmol/kg) animal_model->dose_groups dosing Administer this compound (MM-129) (e.g., Daily i.p. for 14 days) dose_groups->dosing clinical_signs Daily Clinical Observations (Hypoactivity, Piloerection) dosing->clinical_signs body_weight Measure Body Weight dosing->body_weight necropsy Necropsy & Organ Collection clinical_signs->necropsy blood_collection Blood Collection body_weight->blood_collection hematology Hematology blood_collection->hematology biochemistry Biochemistry (Liver/Kidney markers) blood_collection->biochemistry histopathology Histopathology necropsy->histopathology dose_toxicity_relationship Dose-Dependent Adverse Effects of this compound (MM-129) dose_10 10 µmol/kg outcome_safe Well-Tolerated No Mortality Normal Organ Function dose_10->outcome_safe dose_20 20 µmol/kg outcome_moderate 40% Mortality Hypoactivity Increased MCH/MCHC dose_20->outcome_moderate dose_40 40 µmol/kg outcome_high 60% Mortality Hypoactivity, Asthenia Acute Hepatotoxicity dose_40->outcome_high signaling_pathway Hypothesized Signaling Pathway Inhibition by this compound (MM-129) cluster_pathway BTK/PI3K/AKT/mTOR Pathway MCL0129 This compound (MM-129) BTK BTK MCL0129->BTK PI3K PI3K MCL0129->PI3K AKT AKT MCL0129->AKT mTOR mTOR MCL0129->mTOR PDL1 PD-L1 MCL0129->PDL1 BTK->PI3K PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ImmuneSuppression Tumor Immune Evasion PDL1->ImmuneSuppression

References

dealing with MCL-0129 precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCL-0129. The following information is designed to help you address common challenges, such as precipitation, that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.

Q2: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic molecules. This often occurs when the concentration of the compound exceeds its solubility limit in the final buffer. Please refer to the troubleshooting guides below for a systematic approach to resolving this issue.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C as a solid powder. For short-term storage of a few days to weeks, it can be kept at 0-4°C[1].

Troubleshooting Guides

Issue: Precipitation of this compound in Experimental Buffer

This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer.

Logical Flow for Troubleshooting Precipitation

start Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration check_dmso Is the final DMSO percentage too low? check_concentration->check_dmso No reduce_conc Reduce final this compound concentration check_concentration->reduce_conc Yes check_buffer Is the buffer composition appropriate? check_dmso->check_buffer No increase_dmso Increase final DMSO percentage (within cell tolerance) check_dmso->increase_dmso Yes check_temp Was the dilution performed at a suitable temperature? check_buffer->check_temp No modify_buffer Modify buffer pH or add solubilizing agents check_buffer->modify_buffer Yes control_temp Perform dilution at room temperature or 37°C check_temp->control_temp Yes solution Precipitation Resolved check_temp->solution No reduce_conc->solution increase_dmso->solution modify_buffer->solution control_temp->solution

Caption: A decision tree to guide the troubleshooting of this compound precipitation.

1. Assess Final Concentration and Solubility

The primary reason for precipitation is exceeding the compound's solubility in the final aqueous buffer.

  • Recommendation: Perform a solubility test to determine the approximate solubility of this compound in your specific buffer.

    ParameterRecommendation
    Starting Concentration Begin with a low final concentration (e.g., 1 µM) and incrementally increase it.
    Observation Visually inspect for precipitation after each addition and incubation.
    Action The highest concentration that remains clear is your approximate solubility limit.

2. Evaluate the Percentage of Organic Co-solvent (DMSO)

This compound is soluble in DMSO. Maintaining a sufficient percentage of DMSO in the final solution can help keep the compound dissolved.

  • Recommendation: While minimizing DMSO is often necessary for biological assays, a low percentage can be critical for solubility.

    Final DMSO (%)ObservationRecommendation
    < 0.1%Precipitation is more likely.Increase the final DMSO concentration if your experimental system allows.
    0.1% - 0.5%Generally well-tolerated by many cell lines and may improve solubility.This is a good starting range to test.
    > 0.5%May cause cellular toxicity.Only use if you have confirmed it does not affect your experiment.

3. Examine Buffer Composition and pH

The pH and composition of your buffer can significantly impact the solubility of a compound.

  • Recommendation: Evaluate if your buffer's pH is optimal for this compound's chemical properties. You may also consider the use of solubilizing agents.

    Buffer ComponentConsideration
    pH The solubility of ionizable compounds can be pH-dependent. Test a range of pH values around your target pH.
    Phosphate (B84403) Buffers Be cautious with high concentrations of phosphate buffers, as they can sometimes lead to precipitation of salts, especially in the presence of certain ions or high organic solvent content.
    Solubilizing Agents Consider adding excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations.

4. Control Temperature During Dilution

Temperature can affect solubility. Diluting a stock solution in a cold buffer can sometimes induce precipitation.

  • Recommendation: Perform the dilution at a controlled temperature.

    Dilution TemperatureRationale
    Room Temperature A good starting point for most dilutions.
    37°C If your experiment is at physiological temperature, pre-warming the buffer can prevent precipitation.

Experimental Protocols

Protocol: Determining the Solubility of this compound in an Aqueous Buffer

This protocol outlines a method to estimate the solubility of this compound in your experimental buffer.

Workflow for Solubility Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound in 100% DMSO add_stock Add Stock to Buffer (Constant DMSO %) prep_stock->add_stock prep_buffer Prepare Serial Dilutions of Buffer prep_buffer->add_stock incubate Incubate and Mix add_stock->incubate observe Visually Inspect for Precipitation incubate->observe determine_sol Determine Highest Clear Concentration observe->determine_sol

Caption: A workflow diagram for assessing the solubility of this compound.

Materials:

  • This compound powder

  • 100% DMSO

  • Your experimental aqueous buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator/shaker

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Set up Serial Dilutions: In a series of microcentrifuge tubes or wells of a 96-well plate, add your aqueous buffer.

  • Spike with this compound Stock: Add a small volume of the 10 mM this compound stock solution to each tube/well to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep the final DMSO percentage constant and low (e.g., 0.5%).

    • Example Calculation for 10 µM in 1 mL with 0.5% DMSO: Add 5 µL of 100% DMSO and 1 µL of 10 mM this compound stock to 994 µL of buffer.

  • Incubate: Cap the tubes or seal the plate and incubate at your desired temperature (e.g., room temperature or 37°C) for 1-2 hours with gentle shaking.

  • Observe: Visually inspect each solution for any signs of cloudiness or precipitate. You can also measure absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb, to quantify turbidity.

  • Determine Solubility: The highest concentration that remains a clear solution is your estimated solubility limit under these conditions.

References

Technical Support Center: Ensuring Reproducibility in MCL-1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with MCL-1 inhibitors.

General Information: Frequently Asked Questions

Q1: What is the primary mechanism of action for MCL-1 inhibitors?

A1: Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a crucial role in cell survival by preventing the activation of pro-apoptotic proteins like BAX and BAK. MCL-1 inhibitors are small molecules that bind to MCL-1, preventing it from sequestering these pro-apoptotic proteins. This leads to the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on MCL-1 for their survival.

Q2: What is the role of MCL-1 in cancer?

A2: Overexpression of MCL-1 is a significant factor in the survival of various cancer cells and contributes to resistance against conventional cancer therapies. By inhibiting MCL-1, cancer cells that rely on this protein for survival are selectively killed.

Troubleshooting Guide

Q1: We are observing inconsistent anti-tumor effects in our mouse xenograft studies. What could be the cause?

A1: Inconsistent in vivo efficacy can arise from several factors. Here are a few common issues to investigate:

  • Formulation and Administration: Ensure the MCL-1 inhibitor is completely solubilized in the vehicle. Precipitation can lead to inaccurate dosing. Prepare the formulation fresh for each experiment if stability is a concern. For intravenous administration, ensure the injection is a single bolus into the tail vein.

  • Tumor Model Variability: The expression level of MCL-1 in your xenograft model is critical. Higher MCL-1 expression may correlate with greater sensitivity to the inhibitor. It is advisable to perform baseline MCL-1 expression analysis on your tumor models.

  • Animal Health and Acclimation: Ensure that the mice are properly acclimated to the experimental conditions before treatment. Stress can influence physiological responses and impact tumor growth and drug metabolism.

Q2: Our MCL-1 inhibitor formulation is precipitating. How can we improve its solubility?

A2: For many MCL-1 inhibitors, a common vehicle is a mixture of ethanol (B145695), Cremophor EL, and sterile water or saline. A typical formulation might consist of 10% ethanol and 10% Cremophor EL.[1] To prepare this, first dissolve the inhibitor in ethanol, then add the Cremophor EL, and finally, add the sterile water or saline to the final volume. Ensure thorough mixing at each step and visually inspect for any precipitation before administration.

Q3: We are not observing the expected downstream signaling changes after treatment with an MCL-1 inhibitor. What should we check?

A3: Several signaling pathways are involved in the regulation of MCL-1. If you are not seeing the expected changes, consider the following:

  • Time Course: The degradation of MCL-1 and subsequent activation of apoptotic pathways are time-dependent. You may need to perform a time-course experiment to identify the optimal time point to observe changes in downstream markers.

  • Pathway Crosstalk: MCL-1 is regulated by multiple pathways, including the JNK and AKT/GSK3 signaling cascades.[2][3] Inhibition of MCL-1 can lead to feedback loops or activation of compensatory pathways. It may be necessary to probe key components of these pathways, such as phosphorylated JNK or GSK3, to understand the cellular response to your inhibitor.

Experimental Protocols

In Vivo Efficacy Study of an MCL-1 Inhibitor in a Mouse Xenograft Model

This protocol is based on methodologies described for potent MCL-1 inhibitors.[1]

1. Materials:

  • MCL-1 inhibitor

  • Vehicle solution: 10% Ethanol, 10% Cremophor EL in sterile water or saline

  • Syringes and needles appropriate for intravenous injection in mice

  • Mouse xenograft model (e.g., NCI-H929 subcutaneous xenograft)

  • Standard animal handling and monitoring equipment

2. Procedure:

  • Formulation Preparation:

    • Weigh the appropriate amount of the MCL-1 inhibitor.

    • Dissolve the inhibitor in 10% of the final volume with ethanol.

    • Add 10% of the final volume of Cremophor EL and mix thoroughly.

    • Add sterile water or saline to the final desired volume to achieve the target concentration.

    • Ensure the final solution is clear and free of any precipitate.

  • Animal Dosing:

    • Acclimate the tumor-bearing mice to the experimental conditions.

    • On the day of treatment, weigh each mouse to determine the precise volume of the formulation to be administered.

    • Administer the MCL-1 inhibitor formulation as a single intravenous (IV) bolus injection, typically via the tail vein.

  • Monitoring and Data Collection:

    • Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).

Data Presentation

Table 1: In Vivo Efficacy of Intravenously Administered MCL-1 Inhibitors in Mouse Xenograft Models [1]

CompoundDose (mg/kg)Dosing ScheduleMouse ModelOutcome
Compound 2660 or 80Single dose, IVNCI-H929 multiple myelomaInitial tumor regression
Compound 140Every 14 daysNot specified57% Tumor Growth Inhibition (TGI) at day 28
Compound 1330 and 60Not specifiedLung cancer-derived xenograftTumor regression (at 60 mg/kg)

Table 2: Pharmacokinetic Parameters of Representative MCL-1 Inhibitors in Mice [1]

CompoundDose (mg/kg)Administration RouteKey Pharmacokinetic Findings
Compound (M)-1825IVClearance of 70 mL/min/kg
Compound 1925IVClearance of 43 mL/min/kg (2-fold improvement over (M)-18)
Compound 2025IVClearance of 45 mL/min/kg (2-fold improvement over (M)-18)

Mandatory Visualizations

MCL1_Degradation_Pathway cluster_mcl1 MCL-1 Regulation Stress Cellular Stress JNK JNK (c-Jun N-terminal kinase) Stress->JNK activates MCL1 MCL-1 JNK->MCL1 phosphorylates GSK3 GSK3 (Glycogen synthase kinase 3) Phospho_MCL1 Phosphorylated MCL-1 GSK3->Phospho_MCL1 phosphorylates Ubiquitination Ubiquitination Phospho_MCL1->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis promotes AKT AKT AKT->GSK3 inhibits

Caption: Signaling pathway leading to MCL-1 degradation and apoptosis.

experimental_workflow start Start: Tumor-Bearing Mice formulation Prepare MCL-1 Inhibitor Formulation start->formulation dosing Administer Drug (IV) and Vehicle Control formulation->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint: Tumor Collection monitoring->endpoint analysis Pharmacodynamic Analysis endpoint->analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Technical Support Center: MCL-0129 Efficacy and Vehicle Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of the vehicle on the efficacy of MCL-0129, a selective melanocortin-4 (MC4) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo studies with this compound?

A1: The choice of vehicle for this compound depends on the route of administration and the experimental goals. This compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO).[1] For in vivo use, a common practice is to prepare a stock solution in DMSO and then dilute it with a more biocompatible vehicle such as saline or corn oil. It is crucial to minimize the final concentration of DMSO to avoid potential toxicity.[2][3][4]

Q2: My this compound solution is precipitating after dilution. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution is a common issue. Here are some troubleshooting steps:

  • Decrease the final concentration: The solubility of this compound in the final vehicle may be lower than in pure DMSO. Try lowering the final concentration of the compound.

  • Use a co-solvent: Consider using a co-solvent system. For instance, a mixture of DMSO and polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) can improve solubility before final dilution in an aqueous vehicle.[2][5]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

  • Warm the solution: Gently warming the solution may improve solubility, but be cautious about the thermal stability of this compound.

Q3: I am observing unexpected side effects or toxicity in my animal models. Could the vehicle be the cause?

A3: Yes, the vehicle itself can cause adverse effects.[4][6] DMSO, for example, can cause local irritation and has been associated with neurotoxicity at higher concentrations.[4][6] It is essential to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle. If toxicity is observed, consider reducing the concentration of the organic solvent in the final formulation.

Q4: How does the route of administration influence vehicle selection for this compound?

A4: The route of administration is a critical factor in vehicle selection.

  • Intravenous (IV): For IV administration, the formulation must be sterile and completely soluble to prevent embolism. Aqueous solutions, such as saline with a minimal amount of a solubilizing agent like DMSO or a cyclodextrin, are preferred.

  • Intraperitoneal (IP): A wider range of vehicles can be used for IP injections, including aqueous solutions and oil-based vehicles like corn oil. However, irritating solvents should be used with caution.[2]

  • Oral (PO): For oral gavage, oil-based vehicles or aqueous suspensions using agents like carboxymethylcellulose (CMC) can be suitable.[2][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Poor Efficacy Compound Precipitation: this compound may not be fully dissolved in the final vehicle.Visually inspect the solution for any precipitate. If present, refer to the troubleshooting steps for precipitation (FAQ Q2).
Inadequate Dosing: The concentration of the administered solution may be incorrect.Verify all calculations and dilution steps.
Vehicle Interaction: The vehicle may be interfering with the absorption or distribution of this compound.Consider trying an alternative vehicle and always include a vehicle control group.
High Variability in Results Inconsistent Formulation: The preparation of the dosing solution may not be consistent across experiments.Standardize the formulation protocol, including mixing times and temperatures.
Vehicle Effects: The vehicle itself may have biological effects that vary between animals.Ensure a robust vehicle control group is used for comparison.
Adverse Events/Toxicity Vehicle Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.Reduce the percentage of the organic solvent in the final formulation. Run a toxicity study with the vehicle alone.[4][6]
Route of Administration Issue: The chosen route may not be appropriate for the formulation, causing local irritation or other issues.Consult literature for appropriate administration techniques and vehicle compatibility for the chosen route.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Rodents

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Intermediate Dilution (Optional): If necessary, dilute the stock solution in a co-solvent like PEG-400.

  • Final Formulation: For a typical dosing solution, slowly add the this compound stock solution to sterile saline (0.9% NaCl) while vortexing to achieve the final desired concentration. The final DMSO concentration should ideally be below 5%, and not exceed 10% v/v.

  • Administration: Administer the solution to the animals immediately after preparation to minimize the risk of precipitation.

Protocol 2: Vehicle Control Group Preparation

  • Matching Formulation: Prepare a vehicle solution that matches the exact composition of the drug-treated group's vehicle, including the same percentage of DMSO and any other co-solvents.

  • Administration: Administer the vehicle control solution to a separate group of animals using the same volume, route, and schedule as the drug-treated group.

Visualizations

MCL0129_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MC4R MC4 Receptor alpha_MSH->MC4R Agonist Binding G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates MCL_0129 This compound MCL_0129->MC4R Antagonist Binding

Caption: Signaling pathway of the MC4 receptor and the antagonistic action of this compound.

Vehicle_Selection_Workflow start Start: Need to formulate this compound solubility Is this compound soluble in the desired primary vehicle (e.g., saline)? start->solubility direct_dissolve Dissolve directly in primary vehicle solubility->direct_dissolve Yes dmso_stock Prepare concentrated stock in DMSO solubility->dmso_stock No use_solution Use final solution for experiment direct_dissolve->use_solution dilute Dilute DMSO stock into primary vehicle dmso_stock->dilute precipitate Does it precipitate? dilute->precipitate precipitate->use_solution No troubleshoot Troubleshoot: - Use co-solvent (e.g., PEG) - Lower final concentration - Change vehicle precipitate->troubleshoot Yes end End use_solution->end troubleshoot->dilute

Caption: Workflow for vehicle selection and formulation of this compound.

References

Technical Support Center: Mitigating Potential Sigma-1 Receptor Interaction of MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential off-target interaction of MCL-0129 with the sigma-1 receptor. This compound is a potent and selective antagonist of the melanocortin-4 (MC4) receptor, however, it has been reported to exhibit a moderate affinity for the sigma-1 receptor.[1] This resource offers detailed experimental protocols and strategies to characterize and mitigate this interaction.

Frequently Asked Questions (FAQs)

Q1: What is the evidence for this compound's interaction with the sigma-1 receptor?

A1: A study characterizing the pharmacological profile of this compound reported that while it is highly selective for the MC4 receptor, it demonstrates a moderate affinity for the sigma-1 receptor.[1] The precise binding affinity (Kᵢ or IC₅₀) has not been publicly disclosed, necessitating empirical determination for specific experimental systems.

Q2: Why is it important to mitigate the sigma-1 receptor interaction of this compound?

A2: The sigma-1 receptor is a unique ligand-operated chaperone protein involved in a variety of cellular functions, including ion channel modulation, neurotransmitter release, and cell survival.[2][3] Unintended interaction with the sigma-1 receptor could lead to off-target effects, confounding experimental results and potentially causing unforeseen physiological responses. Mitigating this interaction is crucial for ensuring the specific on-target effects of this compound at the MC4 receptor are accurately assessed.

Q3: What are the initial steps to characterize the sigma-1 receptor interaction of this compound in our experimental setup?

A3: The first step is to quantify the binding affinity of this compound for the sigma-1 receptor using a radioligand competition binding assay. Subsequently, functional assays should be performed to determine if this binding translates into agonistic or antagonistic activity at the sigma-1 receptor.

Troubleshooting Guides

Guide 1: Characterizing Sigma-1 Receptor Binding Affinity

Issue: Unexpected or inconsistent results in assays using this compound that are not explainable by its MC4 receptor antagonism.

Troubleshooting Workflow:

Caption: Workflow for characterizing this compound's sigma-1 receptor affinity.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the determination of the binding affinity (Kᵢ) of this compound for the sigma-1 receptor using a competitive binding assay with a known radioligand, [³H]-(+)-pentazocine.

Materials:

  • This compound

  • [³H]-(+)-pentazocine (specific activity ~50 Ci/mmol)

  • Haloperidol (B65202) (for non-specific binding)

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain, HEK293 cells overexpressing sigma-1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically at or near its K₋d for the sigma-1 receptor).

    • Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Data Presentation:

Table 1: Hypothetical Binding Affinities of this compound

ReceptorRadioligandKᵢ (nM) - Example Data
MC4 Receptor[¹²⁵I]NDP-α-MSH10
Sigma-1 Receptor[³H]-(+)-pentazocine500

Note: The Kᵢ value for the sigma-1 receptor is a hypothetical example to illustrate the expected outcome of a "moderate" affinity.

Guide 2: Assessing Functional Activity at the Sigma-1 Receptor

Issue: this compound exhibits significant binding to the sigma-1 receptor, and it is necessary to understand the functional consequences of this interaction (i.e., is it an agonist, antagonist, or silent binder?).

Troubleshooting Workflow:

start Sigma-1 Binding Confirmed assay_selection Select Appropriate Functional Assay(s) start->assay_selection calcium_assay Intracellular Calcium Mobilization Assay assay_selection->calcium_assay bret_assay BRET Assay for Receptor-Chaperone Interaction assay_selection->bret_assay analyze_agonist Assess Agonist Activity of this compound calcium_assay->analyze_agonist bret_assay->analyze_agonist analyze_antagonist Assess Antagonist Activity (in presence of a known agonist) analyze_agonist->analyze_antagonist determine_activity Determine Functional Profile (Agonist, Antagonist, or None) analyze_antagonist->determine_activity

Caption: Workflow for determining the functional activity of this compound at the sigma-1 receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol assesses whether this compound acts as a sigma-1 receptor agonist by measuring changes in intracellular calcium levels. Some sigma-1 receptor agonists have been shown to modulate intracellular calcium signaling.

Materials:

  • Cells expressing sigma-1 receptors (e.g., PC12, NG108-15)

  • This compound

  • Known sigma-1 receptor agonist (e.g., PRE-084) as a positive control

  • Known sigma-1 receptor antagonist (e.g., NE-100)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture and Dye Loading: Culture cells to an appropriate confluency. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

  • Agonist Test: Add increasing concentrations of this compound to the cells and monitor the fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Antagonist Test: To determine if this compound can antagonize the effect of a known agonist, pre-incubate the cells with this compound for a short period before adding the known sigma-1 agonist (e.g., PRE-084). A reduction in the agonist-induced calcium response suggests antagonistic activity.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

    • Plot the response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation:

Table 2: Hypothetical Functional Activity of this compound at the Sigma-1 Receptor

AssayParameterThis compound (Example Data)Positive Control (PRE-084)
Calcium MobilizationEC₅₀ (nM)>10,00050
Calcium Mobilization (Antagonism)IC₅₀ (nM)800N/A

Note: These are hypothetical data suggesting that in this example, this compound acts as an antagonist at the sigma-1 receptor.

Guide 3: Mitigating Sigma-1 Receptor Interaction through Chemical Modification

Issue: The off-target interaction of this compound with the sigma-1 receptor needs to be reduced or eliminated while preserving its high affinity and antagonism for the MC4 receptor.

Troubleshooting Workflow:

start Need to Reduce Sigma-1 Affinity sar_analysis Analyze Structure-Activity Relationships (SAR) of Piperazine (B1678402) Derivatives at Sigma-1 start->sar_analysis identify_moieties Identify Potential Interacting Moieties in this compound sar_analysis->identify_moieties propose_modifications Propose Chemical Modifications identify_moieties->propose_modifications synthesize_analogs Synthesize Analogs propose_modifications->synthesize_analogs screen_analogs Screen Analogs for Sigma-1 and MC4R Affinity synthesize_analogs->screen_analogs analyze_results Analyze Affinity and Selectivity Data screen_analogs->analyze_results lead_optimization Lead Optimization analyze_results->lead_optimization

Caption: Workflow for mitigating sigma-1 receptor interaction via chemical modification.

Structure-Activity Relationship (SAR) Insights:

This compound contains two piperazine rings. Structure-activity relationship studies of piperazine and piperidine (B6355638) derivatives have provided insights into their binding to the sigma-1 receptor.[4][5] The nature of the substituents on the piperazine nitrogen atoms can significantly influence sigma-1 receptor affinity.

Potential Modifications to this compound to Reduce Sigma-1 Affinity:

Based on general SAR principles for sigma-1 ligands, the following modifications to the this compound structure could be explored:

  • Modification of the Isopropyl Group: The isopropyl group on one of the piperazine rings could be a key determinant for sigma-1 interaction. Altering its size, lipophilicity, or replacing it with more polar groups may disrupt binding.

  • Alterations to the Butyl Linker: The length and flexibility of the butyl chain connecting the second piperazine ring to the naphthalene (B1677914) moiety could be modified. Shortening, lengthening, or introducing rigidity might decrease sigma-1 affinity.

  • Substitution on the Naphthalene Ring: While potentially affecting MC4R affinity, modifications to the methoxy (B1213986) group or other positions on the naphthalene ring could be investigated.

Experimental Protocol: Analog Screening

  • Synthesis: Synthesize a focused library of this compound analogs with the proposed modifications.

  • Primary Screening: Screen all analogs in the radioligand competition binding assay for the sigma-1 receptor as described in Guide 1.

  • Secondary Screening: Analogs showing reduced sigma-1 affinity should then be screened for their binding affinity to the MC4 receptor to ensure on-target potency is retained.

  • Functional Characterization: Promising candidates with high MC4R affinity and low sigma-1 affinity should be further characterized in functional assays for both receptors.

Data Presentation:

Table 3: Hypothetical SAR Data for this compound Analogs

AnalogModificationSigma-1 Kᵢ (nM)MC4R Kᵢ (nM)Selectivity (Sigma-1/MC4R)
This compound-5001050
Analog 1Isopropyl -> Methyl150012125
Analog 2Butyl -> Propyl8001553
Analog 3Methoxy -> Hydroxy6005012

Note: This table presents hypothetical data to illustrate the process of identifying more selective compounds.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively characterize and mitigate the off-target interaction of this compound with the sigma-1 receptor, leading to more reliable and interpretable experimental outcomes.

References

Technical Support Center: Optimizing Incubation Times for MCL-0129 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a compound designated "MCL-0129." This technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as this compound. The principles and protocols provided are based on common experiences with small molecule inhibitors in cell biology research.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the incubation time for this compound crucial for my experiments?

A1: The activity of many inhibitors is time-dependent. An insufficient incubation period can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while an excessively long incubation might cause secondary effects like cytotoxicity or the activation of compensatory signaling pathways, confounding the results.[1] Optimizing the incubation time is critical for accurately determining the efficacy and potency of this compound.

Q2: What is a good starting point for a time-course experiment with this compound?

A2: A recommended starting point depends on the biological endpoint being measured. For assessing proximal signaling events, such as the phosphorylation of a direct target, shorter incubation times are often sufficient. For cellular endpoints like changes in gene expression, cell viability, or apoptosis, longer incubation times are typically required.[1]

Assay TypeSuggested Incubation Time Points
Signaling Assays (e.g., Western Blot)1, 2, 4, 8, and 24 hours[1]
Cell Viability/Proliferation Assays24, 48, and 72 hours[1]
Apoptosis Assays24, 48, and 72 hours
Morphological Changes6, 12, 24, and 48 hours[2]

Q3: How does the concentration of this compound influence the optimal incubation time?

A3: The rate of target engagement and the subsequent biological effect is dependent on both time and inhibitor concentration.[1] At higher concentrations, the desired effect may be observed at earlier time points. Conversely, lower, more physiologically relevant concentrations may require longer incubation times to elicit a significant response.[1] It is advisable to perform time-course experiments at a concentration around the expected IC50 value.[1]

Q4: Should I change the cell culture medium during a long incubation period with this compound?

A4: For incubation times extending beyond 48 hours, it is good practice to consider refreshing the medium containing this compound.[1][2] This ensures that the inhibitor concentration remains stable and that nutrients are not depleted, which could independently affect cell health and confound the results.

Troubleshooting Guides

Issue 1: High level of cell death across all concentrations of this compound, including low ones.

Potential Cause Suggested Solution
Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[1]Reduce the maximum incubation time: Test earlier time points (e.g., 24h and 48h instead of 72h).[1]
Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[1][2]Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control.[1][2]
This compound has off-target toxicity: The compound may be affecting other essential cellular processes.[1]Perform a dose-response experiment at shorter time points to find a non-toxic concentration range.[2]

Issue 2: No observable effect of this compound at any time point.

Potential Cause Suggested Solution
Incubation time is too short: The compound may not have had enough time to elicit a measurable response.Extend the incubation period: Test later time points (e.g., 72h or longer, with appropriate media changes).
Compound instability: this compound may be degrading in the culture medium over time.[2]Check the stability of the compound in your specific media and incubation conditions. Consider refreshing the media with new compound at regular intervals for long-term experiments.[2]
Incorrect concentration: The concentration of this compound may be too low to have an effect.Increase the concentration range in your dose-response experiment.
Cell line is resistant: The target of this compound may not be present or may be mutated in your chosen cell line.Verify target expression in your cell line. Consider testing a different, sensitive cell line as a positive control.

Issue 3: High variability between experimental replicates.

Potential Cause Suggested Solution
Inconsistent cell seeding: Uneven cell distribution across wells.[3]Ensure a consistent number of cells are seeded in each well. Use a cell counter and ensure the cell suspension is thoroughly mixed before and during plating.[3]
Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.[4]Fill the outer wells of the plate with sterile PBS or media to minimize evaporation.
Inconsistent timing or pipetting: Variations in the timing of compound addition or assay reagents.[3]Use a multichannel pipette for consistency and process all plates uniformly.
Cell passage number: High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.[3]Use cells within a defined, low-passage number range for all experiments.[3]

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound using a Cell Viability Assay

This protocol outlines the steps to identify the optimal incubation time for this compound in a cell viability assay (e.g., MTS or CellTiter-Glo®).[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth for 18-24 hours.[1]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[1]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions and controls to the appropriate wells.[1]

  • Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[1]

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay according to the manufacturer's instructions.[1]

  • Data Analysis:

    • Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.[1]

    • Plot the percent viability against the log of the this compound concentration for each incubation time.

    • Use non-linear regression to determine the IC50 value at each time point.[1]

    • The optimal incubation time is the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[1]

Visualizations

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis A Seed cells in 96-well plates B Prepare serial dilutions of this compound and vehicle control C Add this compound/vehicle to cells B->C D1 Incubate Plate 1 for 24h D2 Incubate Plate 2 for 48h D3 Incubate Plate 3 for 72h E1 Perform viability assay on Plate 1 D1->E1 E2 Perform viability assay on Plate 2 D2->E2 E3 Perform viability assay on Plate 3 D3->E3 F Calculate % viability vs. vehicle control for each plate E1->F E2->F E3->F G Plot dose-response curves and determine IC50 for each time point F->G H Identify time point where IC50 value stabilizes G->H

Workflow for optimizing this compound incubation time.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MCL0129 This compound MCL0129->MEK

Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

A Comparative Analysis of MCL-0129 and Other Melanocortin-4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) has emerged as a critical target in the central nervous system for regulating energy homeostasis, appetite, and other physiological processes. Antagonism of this receptor is a promising therapeutic strategy for conditions such as cachexia, anorexia, and anxiety-related disorders. This guide provides a detailed comparison of MCL-0129, a selective non-peptide MC4R antagonist, with other notable antagonists, supported by available experimental data.

Quantitative Comparison of MC4R Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected MC4R antagonists. This data is crucial for understanding the relative potency and selectivity of these compounds.

CompoundTypeSpeciesBinding Affinity (Ki)Functional Potency (IC50)Selectivity Profile
This compound Non-peptideHuman7.9 nM[1]-Selective for MC4R over MC1R and MC3R[1]
HS014 PeptideHuman--Selective for MC4R[2][3]
HS024 PeptideHuman0.29 nM-MC4R Ki: 0.29 nM, MC5R Ki: 3.29 nM, MC3R Ki: 5.45 nM, MC1R Ki: 18.6 nM[4]
SHU9119 PeptideHuman-0.06 nM (antagonist)Potent MC3R (IC50: 0.23 nM) and MC4R antagonist; partial MC5R agonist (EC50: 0.12 nM)[5][6]
PF-07258669 Non-peptideHuman0.46 nM (460 pM)[1][7][8]13 nM (inverse agonist)[7][8]>200-fold selective for MC4R over MC1R, MC3R, and MC5R[1]
TCMCB07 (Mifomelatide) Peptide---Orally active MC4R antagonist[9][10]
SNT207707 Non-peptideNot Specified-8 nM (binding), 5 nM (functional)[11][12]>200-fold selective vs. MC3R and MC5R[12]
SNT207858 Non-peptideNot Specified-22 nM (binding), 11 nM (functional)[4][13]-

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to characterize these antagonists, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for antagonist characterization.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds and Activates Antagonist This compound / Other Antagonists Antagonist->MC4R Binds and Blocks G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased appetite) PKA->Response Phosphorylates targets leading to response Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Assay Binding/Functional Assays on other MC Receptors Functional_Assay->Selectivity_Assay Animal_Model Animal Model Selection (e.g., rodent models of cachexia or anxiety) Selectivity_Assay->Animal_Model Dosing Compound Administration (e.g., oral, i.c.v.) Animal_Model->Dosing Behavioral_Assay Behavioral Assessment (e.g., food intake, anxiety tests) Dosing->Behavioral_Assay PK_PD Pharmacokinetic/Pharmacodynamic Analysis Behavioral_Assay->PK_PD End Lead Candidate Selection PK_PD->End Start Compound Synthesis (e.g., this compound) Start->Binding_Assay

References

A Comparative Analysis of MCL-0129 and HS014 in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two selective melanocortin-4 receptor (MC4R) antagonists, MCL-0129 and HS014, and their performance in preclinical models of anxiety. This document summarizes the available experimental data, outlines methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to MC4R Antagonism in Anxiety

The melanocortin system, and specifically the melanocortin-4 receptor (MC4R), has emerged as a significant modulator of stress and anxiety-related behaviors.[1][2][3] Activation of the MC4R is associated with anxiogenic (anxiety-producing) effects, while its blockade by antagonists has been shown to produce anxiolytic (anxiety-reducing) responses in various animal models.[1][2][3] Both this compound and HS014 are selective antagonists of the MC4R, making them valuable tools for investigating the therapeutic potential of this mechanism for anxiety disorders.[4][5]

This compound: A Non-Peptidic MC4R Antagonist

This compound is a selective and non-peptidic antagonist of the MC4R.[4] It has demonstrated anxiolytic-like properties in several established rodent models of anxiety.

Experimental Data for this compound
Experimental ModelSpeciesAdministrationDosageKey FindingsReference
Social Interaction Test RatRepeated (1 week)1, 3, 10 mg/kgSignificantly and dose-dependently increased time spent in social interaction, indicating an anxiolytic-like effect. No effect on locomotor activity was observed.[4]
Elevated Plus-Maze Not SpecifiedNot SpecifiedNot SpecifiedReported to have anxiolytic-like effects.[1]
Light/Dark Exploration Task Not SpecifiedNot SpecifiedNot SpecifiedReported to have anxiolytic-like effects.[1]

Note: Specific quantitative data for the elevated plus-maze and light/dark exploration task were not available in the reviewed literature.

Experimental Protocol: Social Interaction Test

The social interaction test is a widely used paradigm to assess anxiety-like behavior in rodents. The protocol for evaluating this compound in this model is as follows:

  • Animals: Male Sprague-Dawley rats are used.

  • Housing: Animals are housed in a controlled environment with a standard light/dark cycle and access to food and water ad libitum.

  • Drug Administration: this compound is administered orally, once daily for seven consecutive days.

  • Test Arena: A dimly lit, open-field box (e.g., 60 x 60 x 30 cm) is used.

  • Procedure:

    • On the test day, two rats from different cages that are unfamiliar with each other are placed in the center of the arena.

    • The total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following) is recorded for a set duration (e.g., 10 minutes).

    • An increase in social interaction time is indicative of an anxiolytic-like effect.

  • Locomotor Activity: General locomotor activity is also measured to ensure that the observed effects on social interaction are not due to sedation or hyperactivity.

experimental_workflow_social_interaction cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Animal_Housing Animal Housing (Male Sprague-Dawley Rats) Drug_Administration Drug Administration (this compound or Vehicle) (1 week) Animal_Housing->Drug_Administration Habituation Habituation to Test Room Drug_Administration->Habituation Test_Procedure Social Interaction Test (Unfamiliar Pairs in Open Field) Habituation->Test_Procedure Data_Recording Data Recording (Social Interaction Time, Locomotor Activity) Test_Procedure->Data_Recording Data_Analysis Statistical Analysis Data_Recording->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Experimental workflow for the social interaction test.

HS014: A Peptidic MC4R Antagonist

HS014 is a potent and selective peptidic antagonist of the MC4R.[5] While its primary applications in research have been in the fields of pain and feeding behavior, there is emerging evidence for its role in modulating anxiety, particularly in the context of severe stress.

Experimental Data for HS014
Experimental ModelSpeciesAdministrationDosageKey FindingsReference
Single Prolonged Stress (SPS) RatIntranasal3.5 ng and 100 µgBoth doses were effective in ameliorating the development of anxiety-like behavior after the traumatic stressor. The 100 µg dose also had a long-term beneficial effect on despair behavior.[5]
Experimental Protocol: Single Prolonged Stress (SPS) Model

The SPS model is designed to induce long-lasting behavioral and physiological changes relevant to post-traumatic stress disorder (PTSD), including anxiety-like behaviors. The protocol involving HS014 is as follows:

  • Animals: Male rats are used.

  • Drug Administration: HS014 is administered intranasally 30 minutes prior to the SPS procedure.

  • SPS Procedure: The model consists of a sequence of stressors:

    • Restraint: 2 hours of immobilization.

    • Forced Swim: 20 minutes of forced swimming.

    • Ether Anesthesia: Exposure to ether vapor until loss of consciousness.

  • Behavioral Testing: Anxiety-like and depressive-like behaviors are assessed at a later time point (e.g., 7 days after SPS) using tests such as the elevated plus-maze and forced swim test.

  • Data Analysis: Behavioral parameters are compared between vehicle-treated and HS014-treated animals subjected to SPS.

experimental_workflow_sps cluster_pretreatment Pre-treatment cluster_stress Single Prolonged Stress (SPS) cluster_post_stress Post-Stress Drug_Admin Intranasal Administration (HS014 or Vehicle) Restraint 2h Restraint Drug_Admin->Restraint Forced_Swim 20min Forced Swim Restraint->Forced_Swim Anesthesia Ether Anesthesia Forced_Swim->Anesthesia Quiescent_Period 7-day Quiescent Period Anesthesia->Quiescent_Period Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze, Forced Swim Test) Quiescent_Period->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis signaling_pathway cluster_extracellular cluster_membrane cluster_intracellular ligand α-MSH (Agonist) receptor MC4R ligand->receptor Activates antagonist This compound / HS014 (Antagonist) antagonist->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Anxiogenic Cellular Response pka->response Leads to

References

Validating the Anxiolytic Effects of MCL-0129: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel melanocortin-4 (MC4) receptor antagonist, MCL-0129, with established anxiolytic agents. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical data to evaluate the potential of this compound as a therapeutic agent for anxiety disorders.

Executive Summary

This compound has demonstrated promising anxiolytic-like effects in a variety of rodent models of anxiety. As a potent and selective antagonist of the MC4 receptor, its mechanism of action presents a novel approach to treating anxiety compared to traditional anxiolytics. This guide will compare the efficacy and mechanisms of this compound with those of benzodiazepines (e.g., Diazepam), selective serotonin (B10506) reuptake inhibitors (SSRIs) (e.g., Fluoxetine), and the non-benzodiazepine anxiolytic, Buspirone.

Comparative Data on Anxiolytic Effects

The following tables summarize the available preclinical data for this compound and comparator drugs across various behavioral tests for anxiety.

Table 1: Efficacy in Animal Models of Anxiety

Compound Test Model Key Findings Dosage/Route Species Citation
This compound Light/Dark ExplorationSignificantly prolonged time spent in the light area.Not SpecifiedMice[1]
Elevated Plus-MazeReversed stress-induced anxiogenic-like effects.Not SpecifiedRats[1]
Marble-Burying BehaviorSuppressed marble-burying behavior.Not SpecifiedMice[1]
Social Interaction TestRepeated administration significantly increased social interaction time.Not SpecifiedRats[2]
Diazepam Elevated Plus-MazeDose-dependently increased open arm times.1-3 mg/kgRats[3]
Defensive Prod-BuryingReduced burying behavior.1-3 mg/kgRats[3]
Fluoxetine Elevated Plus-MazeChronic (14 days) treatment increased time in open arms; acute treatment had anxiogenic effects.20 mg/kgMice[4]
Four-Plate TestAcute administration did not show anxiolytic-like effects.Not SpecifiedMice[5]
Buspirone Elevated Plus-MazeAnxiolytic effects observed 4 hours after injection, particularly in isolated animals.3 or 10 mg/kgRats[6]
Social Interaction TestAnxiolytic effect was stronger in isolated than in group-housed animals 4 hours post-injection.3 or 10 mg/kgRats[6]

Table 2: Mechanism of Action and Receptor Affinity

Compound Primary Mechanism of Action Primary Target(s) Key Characteristics Citation
This compound Antagonist at the melanocortin-4 receptor.MC4 ReceptorSelective for MC4 over MC1 and MC3 receptors; moderate affinity for sigma(1) receptor, serotonin transporter, and alpha(1)-adrenoceptor.[1]
Diazepam Positive allosteric modulator of GABA-A receptors.GABA-A ReceptorEnhances the effect of GABA, leading to increased inhibitory neurotransmission.[7][7]
Fluoxetine Selective serotonin reuptake inhibitor (SSRI).Serotonin Transporter (SERT)Blocks the reuptake of serotonin, increasing its concentration in the synaptic cleft.[8][9][10][11][12][8][9][10][11][12]
Buspirone 5-HT1A receptor partial agonist.Serotonin 5-HT1A Receptor, Dopamine (B1211576) D2 ReceptorActs as a partial agonist at postsynaptic 5-HT1A receptors and has weak antagonistic effects at dopamine D2 receptors.[13][14][15][16][13][14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Elevated Plus-Maze (EPM) Test

This widely used model assesses anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) above the floor.

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • They are allowed to explore the maze for a set period (typically 5 minutes).

    • Behavior is recorded by a video camera and analyzed.

  • Measures:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as rodents with lower levels of anxiety are more willing to explore the exposed, brightly lit open arms.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in response to novelty.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure:

    • A mouse is placed in the center of the light compartment, facing away from the opening.

    • The animal is allowed to move freely between the two compartments for a specified duration (e.g., 10 minutes).

    • Transitions between compartments and time spent in each are recorded.

  • Measures:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: Anxiolytic drugs are expected to increase the amount of time spent in the light compartment and the number of transitions, indicating a reduction in anxiety-like behavior.

Marble-Burying Test

This test assesses anxiety and obsessive-compulsive-like behavior in mice.

  • Apparatus: A standard mouse cage containing a thick layer of bedding (e.g., 5 cm) with a number of glass marbles (e.g., 20) evenly spaced on the surface.

  • Procedure:

    • Mice are individually placed in the cage.

    • They are left undisturbed for a set period (e.g., 30 minutes).

    • The number of marbles buried (at least two-thirds covered by bedding) is counted.

  • Measures:

    • The number of marbles buried.

  • Interpretation: Anxiolytic compounds are expected to decrease the number of marbles buried, as this behavior is considered a defensive response to a novel, potentially threatening stimulus.

Social Interaction Test

This test evaluates anxiety by measuring the extent of social behavior between two unfamiliar rodents.

  • Apparatus: An open field arena.

  • Procedure:

    • Two unfamiliar, weight-matched male rats are placed in the arena simultaneously.

    • Their social behaviors are recorded for a set duration (e.g., 10 minutes).

  • Measures:

    • Time spent in active social interaction (e.g., sniffing, grooming, following).

    • Locomotor activity.

  • Interpretation: Anxiolytic drugs are expected to increase the duration of active social interaction, as anxiety can lead to social withdrawal.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating anxiolytic drug candidates.

MCL_0129_Pathway cluster_MCL0129 This compound Mechanism of Action This compound This compound MC4R MC4 Receptor This compound->MC4R Antagonizes AC Adenylate Cyclase MC4R->AC Activation (blocked) cAMP cAMP AC->cAMP Production (reduced) Anxiolytic Effect Anxiolytic Effect cAMP->Anxiolytic Effect Leads to

Caption: Mechanism of action for this compound.

Benzodiazepine_Pathway cluster_Benzo Benzodiazepine (Diazepam) Mechanism of Action Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to allosteric site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances channel opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect

Caption: Mechanism of action for Diazepam.

SSRI_Pathway cluster_SSRI SSRI (Fluoxetine) Mechanism of Action Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Leads to (when inhibited) Postsynaptic_Receptor Postsynaptic 5-HT Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptor Anxiolytic_Effect Anxiolytic Effect Postsynaptic_Receptor->Anxiolytic_Effect

Caption: Mechanism of action for Fluoxetine.

Buspirone_Pathway cluster_Buspirone Buspirone Mechanism of Action Buspirone Buspirone 5HT1A_Receptor 5-HT1A Receptor Buspirone->5HT1A_Receptor Partial Agonist D2_Receptor Dopamine D2 Receptor Buspirone->D2_Receptor Antagonist Serotonergic_Activity Modulated Serotonergic Activity 5HT1A_Receptor->Serotonergic_Activity Dopaminergic_Activity Modulated Dopaminergic Activity D2_Receptor->Dopaminergic_Activity Anxiolytic_Effect Anxiolytic Effect Serotonergic_Activity->Anxiolytic_Effect Dopaminergic_Activity->Anxiolytic_Effect

Caption: Mechanism of action for Buspirone.

Experimental_Workflow cluster_workflow Preclinical Anxiolytic Drug Validation Workflow Drug_Admin Drug Administration (this compound or Comparator) Behavioral_Testing Behavioral Testing Battery Drug_Admin->Behavioral_Testing EPM Elevated Plus-Maze Behavioral_Testing->EPM LD_Box Light-Dark Box Behavioral_Testing->LD_Box Marble_Burying Marble-Burying Behavioral_Testing->Marble_Burying Social_Interaction Social Interaction Behavioral_Testing->Social_Interaction Data_Analysis Data Analysis and Statistical Comparison EPM->Data_Analysis LD_Box->Data_Analysis Marble_Burying->Data_Analysis Social_Interaction->Data_Analysis Conclusion Conclusion on Anxiolytic Efficacy Data_Analysis->Conclusion

Caption: A typical preclinical experimental workflow.

Conclusion

The preclinical data available for this compound suggest that it possesses significant anxiolytic-like properties. Its novel mechanism of action as an MC4 receptor antagonist distinguishes it from currently available anxiolytics. While direct comparative studies with established drugs are limited, the evidence from various rodent models indicates a promising profile. Further research, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of anxiety disorders. The data presented in this guide provides a foundational basis for such future investigations.

References

cross-study comparison of MCL-0129 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of MCLA-129 Efficacy in Non-Small Cell Lung Cancer

This guide provides a comprehensive cross-study comparison of the efficacy of MCLA-129, a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (c-MET). The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of MCLA-129's performance against alternative therapies in specific subsets of non-small cell lung cancer (NSCLC). All data is presented in structured tables, with detailed experimental protocols and visual diagrams to facilitate understanding.

Mechanism of Action

MCLA-129 is an antibody-dependent cellular cytotoxicity (ADCC) enhanced bispecific antibody. It is designed to simultaneously target EGFR and c-MET, two key receptor tyrosine kinases involved in tumor cell proliferation and survival.[1][2] Its proposed mechanisms of action include:

  • Inhibition of Ligand Binding: MCLA-129 blocks the binding of ligands like EGF to EGFR and HGF to c-MET, thereby preventing receptor dimerization and subsequent activation of downstream signaling pathways.[3][4]

  • Receptor Degradation: The binding of MCLA-129 can lead to the internalization and degradation of both EGFR and c-MET receptors.[5]

  • Immune-Mediated Cell Killing: As an IgG1 antibody, MCLA-129 can engage immune effector cells to induce ADCC and antibody-dependent cellular phagocytosis (ADCP), leading to the destruction of tumor cells.[1][2][3]

This dual-targeting approach is particularly relevant in NSCLC, where upregulation of c-MET signaling is a known mechanism of resistance to EGFR inhibitors.[1]

MCLA-129_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_immune Immune Response EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates cMET c-MET cMET->PI3K_AKT Activates cMET->RAS_MAPK Activates EGF EGF (Ligand) EGF->EGFR Binds HGF HGF (Ligand) HGF->cMET Binds MCLA129 MCLA-129 MCLA129->EGFR Blocks MCLA129->cMET Blocks ImmuneCell Immune Effector Cell (e.g., NK Cell) MCLA129->ImmuneCell Recruits TumorCell Tumor Cell Proliferation & Survival PI3K_AKT->TumorCell RAS_MAPK->TumorCell Apoptosis Apoptosis TumorCell->Apoptosis Inhibited by MCLA-129 ImmuneCell->EGFR ADCC/ADCP ImmuneCell->cMET ADCC/ADCP

Figure 1: MCLA-129 Mechanism of Action.

Efficacy in NSCLC with MET exon 14 Skipping (METex14) Mutations

MCLA-129 has shown promising anti-tumor activity in patients with advanced or metastatic NSCLC harboring METex14 skipping mutations.[6][7] Below is a comparison of its efficacy with approved MET tyrosine kinase inhibitors (TKIs), capmatinib (B1663548) and tepotinib.

Treatment (Trial)Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DoR)
MCLA-129 (Phase 1/2; NCT04930432)[7]Previously Treated43.5% (confirmed)--
Prior MET TKI37.5%93.8%-
Capmatinib (GEOMETRY mono-1; NCT02414139)[8][9]Treatment-Naïve68%96.4%16.6 months
Previously Treated44%78.3%9.7 months
Tepotinib (VISION; NCT02864992)[10][11]Treatment-Naïve57%-40% of responders ≥12 months
Previously Treated45%-36% of responders ≥12 months

Efficacy in NSCLC with EGFR exon 20 Insertion (EGFRex20ins) Mutations

The treatment landscape for NSCLC with EGFRex20ins mutations has been challenging due to resistance to conventional EGFR TKIs. MCLA-129 is being evaluated in this patient population, with amivantamab and platinum-based chemotherapy as key comparators.

Treatment (Trial)Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DoR)Progression-Free Survival (PFS)
MCLA-129 (Phase 1/2; NCT04930432)[7]Previously Treated28.6% (confirmed)---
Amivantamab (CHRYSALIS; NCT02609776)[12][13]Previously Treated (Post-Platinum Chemotherapy)40%-11.1 months8.3 months
Platinum-Based Chemotherapy (Retrospective)[14]First-Line39%--7.1 months

Efficacy in EGFR-Mutated NSCLC (Combination Therapy)

MCLA-129 is also being investigated in combination with the third-generation EGFR TKI, osimertinib (B560133), for patients with sensitizing EGFR mutations, both as a first-line treatment and for those who have progressed on osimertinib.

Treatment Combination (Trial)Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
MCLA-129 + Osimertinib (NCT04868877)[15][16]First-Line (1L) Treatment-Naïve80% (unconfirmed PR)90%
Second-Line Plus (2L+) Post-Osimertinib50% (unconfirmed PR)82%

Experimental Protocols

MCLA-129 Phase 1/2 Clinical Trials (NCT04868877, NCT04930432)
  • Study Design: These are ongoing, open-label, multicenter, non-randomized Phase 1/2 studies. The studies consist of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and dose-expansion cohorts to evaluate efficacy and safety in specific patient populations.[6][7]

  • Patient Population: Patients with advanced or metastatic solid tumors, including NSCLC with specific genomic alterations (METex14 skipping, EGFRex20ins, sensitizing EGFR mutations) who have progressed on prior therapies.[6][7]

  • Treatment: MCLA-129 is administered as an intravenous (IV) infusion, with the RP2D established at 1500 mg every two weeks (Q2W).[6][15] In the combination cohort, osimertinib is administered orally at 80 mg once daily.[15][16]

  • Endpoints: The primary endpoint is safety and tolerability, and to determine the RP2D. Secondary endpoints include Overall Response Rate (ORR) per RECIST v1.1, Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[6][15]

  • Tumor Assessment: Tumor imaging is conducted every 8 weeks.[6][15]

Clinical_Trial_Workflow start Patient Screening (Advanced/Metastatic NSCLC with specified mutations) enrollment Enrollment into Phase 1/2 Study start->enrollment treatment Treatment Administration (e.g., MCLA-129 1500mg IV Q2W) enrollment->treatment assessment Tumor Assessment (Imaging every 8 weeks) treatment->assessment Cycle 1, 2, ... progression Disease Progression or Unacceptable Toxicity assessment->progression Tumor Growth response Objective Response (CR/PR/SD) assessment->response Tumor Shrinkage follow_up Follow-up for Survival & Long-term Safety end End of Study follow_up->end progression->follow_up response->treatment Continue Treatment response->progression Eventual Progression

Figure 2: Generalized Clinical Trial Workflow.

Comparative Logic

The evaluation of MCLA-129's efficacy is based on a comparison with established standards of care and other targeted therapies for specific molecularly defined NSCLC populations. The choice of comparator is critical for contextualizing the clinical potential of MCLA-129.

Comparative_Logic cluster_metex14 NSCLC with METex14 Skipping cluster_egfrex20 NSCLC with EGFR Exon 20 Insertion MCLA129 MCLA-129 (Bispecific Antibody) Capmatinib Capmatinib (MET TKI) MCLA129->Capmatinib vs. Tepotinib Tepotinib (MET TKI) MCLA129->Tepotinib vs. Amivantamab Amivantamab (Bispecific Antibody) MCLA129->Amivantamab vs. Chemo Platinum-Based Chemotherapy MCLA129->Chemo vs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of MCL-0129, a selective non-peptide melanocortin-4 (MC4) receptor antagonist, and related compounds. Due to the limited availability of public data for this compound, this guide draws upon information available for other non-peptide, piperazine-containing MC4 receptor antagonists to present a representative profile and facilitate further research.

This compound, with the chemical formula C34H47FN4O, is a potent and selective antagonist of the MC4 receptor, a key player in the regulation of energy homeostasis and appetite. Its non-peptide, piperazine-based structure suggests the potential for oral bioavailability and central nervous system penetration, making it an attractive candidate for therapeutic development in areas such as cachexia, anxiety, and depression.

Comparative Pharmacokinetic Data

While specific quantitative pharmacokinetic data for this compound is not publicly available, the following table summarizes typical parameters that would be assessed for a compound of this class, based on findings for other non-peptide MC4 receptor antagonists. These values are illustrative and intended to guide experimental design.

Pharmacokinetic ParameterThis compound (Expected Profile)Representative Non-Peptide MC4 Receptor Antagonists (e.g., Piperazine Derivatives)
Route of Administration Oral, IntravenousOral, Intravenous, Intraperitoneal
Maximum Plasma Concentration (Cmax) Data not availableVariable, dependent on dose and formulation
Time to Cmax (Tmax) Data not availableTypically 1-4 hours for oral administration
Elimination Half-life (t½) Data not availableVariable, ranging from short to moderate (e.g., 2-12 hours)
Clearance (CL) Data not availableModerate to high, primarily hepatic
Volume of Distribution (Vd) Data not availableModerate to large, suggesting tissue distribution
Oral Bioavailability (%F) Data not availableReported for some analogs, highlighting potential for oral activity
Brain-to-Plasma Ratio Data not availableSome non-peptide antagonists show CNS penetration

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies for key in vivo and bioanalytical experiments.

In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol outlines a typical study to determine the pharmacokinetic profile of a novel compound like this compound following oral and intravenous administration.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate strain)

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals should be fasted overnight before dosing.

2. Dosing:

  • Intravenous (IV): Administer the compound (e.g., 1-5 mg/kg) as a bolus injection via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline, PEG400/water).

  • Oral (PO): Administer the compound (e.g., 5-20 mg/kg) by oral gavage. The compound should be formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

4. Data Analysis:

  • Analyze plasma samples to determine the concentration of the compound at each time point.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd.

  • Calculate oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Bioanalytical Method for Quantification in Plasma (LC-MS/MS)

A sensitive and specific bioanalytical method is essential for accurately measuring drug concentrations in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for this purpose.

1. Sample Preparation:

  • Protein Precipitation: To a plasma sample (e.g., 50 µL), add a precipitating agent (e.g., 150 µL of acetonitrile) containing an internal standard (a structurally similar compound).

  • Vortex the mixture to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

3. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.

Visualizations

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The diagram below illustrates the central role of the MC4R in the leptin-melanocortin signaling pathway, which is crucial for regulating energy balance. This compound, as an antagonist, would block the action of α-MSH at the MC4R.

MC4R_Signaling_Pathway Leptin Leptin (from adipose tissue) LEPR Leptin Receptor (LEPR) Leptin->LEPR Binds to POMC_Neuron POMC Neuron (in Arcuate Nucleus) LEPR->POMC_Neuron Activates POMC Pro-opiomelanocortin (POMC) POMC_Neuron->POMC Synthesizes alpha_MSH α-Melanocyte-Stimulating Hormone (α-MSH) POMC->alpha_MSH Cleaved to produce MC4R Melanocortin-4 Receptor (MC4R) (in Paraventricular Nucleus) alpha_MSH->MC4R Activates Satiety ↑ Satiety ↓ Food Intake ↑ Energy Expenditure MC4R->Satiety Leads to MCL0129 This compound (Antagonist) MCL0129->MC4R Blocks PK_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats) Dosing_Groups Divide into Dosing Groups (IV and PO) Animal_Acclimatization->Dosing_Groups Compound_Administration Compound Administration Dosing_Groups->Compound_Administration Blood_Sampling Serial Blood Sampling (Timed Intervals) Compound_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalytical Quantification (LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Sample_Analysis->Data_Analysis Report Generate Report Data_Analysis->Report

A Head-to-Head Comparison of the Novel Anxiolytic MCL-0129 with Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel melanocortin-4 receptor (MC4R) antagonist, MCL-0129, with standard-of-care anxiolytics, namely the benzodiazepine (B76468) diazepam and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). This analysis is based on available preclinical data and is intended to inform research and development in the field of anxiolytic therapies.

Executive Summary

This compound is a potent and selective nonpeptide antagonist of the MC4R, which has demonstrated significant anxiolytic-like and antidepressant-like properties in various rodent models.[1] Unlike traditional anxiolytics that primarily target GABAergic or serotonergic systems, this compound offers a novel mechanism of action by modulating the central melanocortin system, which is implicated in stress, anxiety, and feeding behavior. Preclinical studies indicate that this compound can reverse stress-induced anxiety and exhibits anxiolytic effects in established behavioral paradigms without significant sedative side effects.

Comparative Data on Anxiolytic Efficacy

To date, direct head-to-head studies providing quantitative comparisons between this compound and standard anxiolytics in the same experimental settings are limited in the public domain. However, by cross-referencing data from various preclinical studies, a comparative overview can be assembled. The following tables summarize the anxiolytic effects of this compound, diazepam, and fluoxetine in widely accepted rodent models of anxiety.

Table 1: Performance in the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a standard behavioral test for assessing anxiety in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.

CompoundDose Range (mg/kg)Key Findings
This compound Data not availableReverses stress-induced anxiogenic-like effects.
Diazepam 0.5 - 3.0Dose-dependently increases the percentage of time spent and entries into the open arms.[2] At higher doses (e.g., 3 mg/kg), sedative effects can be observed.[2]
Fluoxetine Variable effectsChronic administration is typically required for anxiolytic effects. Acute administration can sometimes produce anxiogenic-like responses.

Table 2: Performance in the Light/Dark Box Test

The Light/Dark Box test is another common paradigm where anxiolytics increase the time a rodent spends in the brightly lit, aversive chamber.

CompoundDose Range (mg/kg)Key Findings
This compound Data not availableProlongs time spent in the light area under non-stress conditions.
Diazepam 1.0 - 2.0Increases time spent in the light compartment, indicative of anxiolytic activity.
Fluoxetine 1.0 - 5.0Repeated administration produces anxiolytic effects, increasing time spent in the light box.[3] Single administration may not show significant effects.[3]

Table 3: Performance in the Social Interaction Test

The Social Interaction Test assesses anxiety by measuring the time rodents spend in social engagement. Anxiolytics are expected to increase social interaction time.

CompoundDose Range (mg/kg)Key Findings
This compound Repeated dosingSignificantly and dose-dependently increases the time spent in social interaction after repeated administration for one week.[1]
Diazepam Data not availableGenerally expected to increase social interaction, though data in this specific test is less commonly reported than for EPM or Light/Dark Box.
Fluoxetine Data not availableEffects on social interaction can be complex and may depend on the specific model and dosing regimen.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound, benzodiazepines, and SSRIs are crucial for understanding their therapeutic and side-effect profiles.

This compound: A Novel Approach Targeting the Melanocortin-4 Receptor

This compound acts as a selective antagonist at the MC4 receptor. In the context of anxiety, the endogenous MC4R agonist, alpha-melanocyte-stimulating hormone (α-MSH), is thought to be anxiogenic. By blocking the binding of α-MSH to the MC4R, this compound is hypothesized to inhibit downstream signaling cascades that promote anxiety-like states. The binding of α-MSH to MC4R typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This compound attenuates this α-MSH-induced cAMP formation.

MCL0129_Pathway cluster_presynaptic cluster_postsynaptic alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds AC Adenylyl Cyclase MC4R->AC Activates cAMP ↑ cAMP AC->cAMP Produces Anxiety Anxiogenic Effect cAMP->Anxiety Leads to MCL0129 This compound MCL0129->MC4R Blocks

Figure 1: this compound Signaling Pathway

Standard Anxiolytics: Targeting GABAergic and Serotonergic Systems

Benzodiazepines (e.g., Diazepam): These drugs are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in anxiolysis and sedation.

Diazepam_Pathway cluster_presynaptic cluster_postsynaptic GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_channel Cl- Channel Opening GABA_A_R->Cl_channel Induces Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Causes Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to Diazepam Diazepam Diazepam->GABA_A_R Enhances GABA effect

Figure 2: Benzodiazepine Signaling Pathway

Selective Serotonin Reuptake Inhibitors (SSRIs; e.g., Fluoxetine): SSRIs selectively block the reuptake of serotonin (5-HT) into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The long-term therapeutic effects of SSRIs are believed to involve downstream adaptations in serotonin receptor sensitivity and signaling pathways.

Fluoxetine_Pathway cluster_presynaptic cluster_synapse cluster_postsynaptic Serotonin_pre Serotonin (5-HT) Serotonin_syn ↑ 5-HT Serotonin_pre->Serotonin_syn Release SERT SERT Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Serotonin_syn->SERT 5HT_R 5-HT Receptors Serotonin_syn->5HT_R Binds Anxiolysis Anxiolytic Effect (long-term) 5HT_R->Anxiolysis Leads to

Figure 3: SSRI Signaling Pathway

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and comparison of findings.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in each arm using video tracking software.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as a measure of general activity).

Light/Dark Box Test Protocol
  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by a small opening.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Place the animal in the center of the lit compartment, facing away from the opening to the dark compartment.

    • Allow the animal to freely explore both compartments for a 5 to 10-minute period.[4]

    • Record the time spent in each compartment and the number of transitions between compartments.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.

Social Interaction Test Protocol
  • Apparatus: A neutral, open-field arena.

  • Procedure:

    • Habituate the test animal to the arena.

    • Introduce a novel, unfamiliar "stimulus" animal (of the same sex and strain) into the arena.

    • Record the social interaction behaviors over a defined period (e.g., 10 minutes).

  • Parameters Measured:

    • Total time spent in active social interaction (e.g., sniffing, following, grooming).

    • Latency to the first social interaction.

    • Number of social interaction bouts.

Experimental Workflow for Anxiolytic Drug Comparison

The following diagram illustrates a typical workflow for comparing the anxiolytic efficacy of a novel compound like this compound against a standard anxiolytic.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Assignment Random Assignment to Treatment Groups (Vehicle, this compound, Standard Anxiolytic) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (Acute or Chronic Dosing) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (EPM, Light/Dark Box, Social Interaction) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Comparison Comparative Efficacy and Side-Effect Profile Assessment Data_Collection->Comparison

Figure 4: Anxiolytic Drug Comparison Workflow

Conclusion

This compound presents a promising, novel mechanism for the treatment of anxiety-related disorders. Its targeted action on the MC4 receptor offers the potential for a differentiated efficacy and side-effect profile compared to standard anxiolytics that act on GABAergic and serotonergic systems. While direct comparative preclinical data is still emerging, the existing evidence warrants further investigation into the therapeutic potential of this compound. Future head-to-head studies are essential to fully elucidate its comparative efficacy and safety profile against established treatments like diazepam and fluoxetine.

References

Validating the Antidepressant-Like Effects of MCL-0129: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel melanocortin-4 receptor (MC4R) antagonist, MCL-0129, and its potential antidepressant-like effects against established antidepressant drug classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). Due to a lack of direct head-to-head studies, this comparison is based on an objective evaluation of data from separate preclinical studies employing similar validated models of depression.

Introduction to this compound

This compound is a potent and selective nonpeptide antagonist of the melanocortin-4 receptor (MC4R).[1] The melanocortin system, particularly the MC4R, is expressed in brain regions associated with stress and emotional regulation, suggesting its potential as a novel target for antidepressant therapies.[1][2] Preclinical studies have demonstrated that this compound exhibits both anxiolytic and antidepressant-like properties in various rodent models.[1]

Comparative Preclinical Efficacy

To objectively assess the antidepressant-like potential of this compound, this guide compares its performance in two widely used preclinical models of depression—the Forced Swim Test (FST) and the Learned Helplessness (LH) test—with the performance of the SSRI fluoxetine (B1211875) and the TCA imipramine (B1671792) in similar experimental setups.

Data Presentation

Table 1: Comparison of Antidepressant-Like Effects in the Forced Swim Test (FST)

CompoundClassDoseAnimal ModelChange in Immobility TimeReference
This compoundMC4R Antagonist10 mg/kg, i.p.Mice↓ (Shortened)Chaki et al., 2003[1]
FluoxetineSSRI10 mg/kg, i.g.Mice↓ (Decreased)Detke et al., 1995
ImipramineTCA15 mg/kg, i.p.Mice↓ (Decreased)Porsolt et al., 1977

Table 2: Comparison of Antidepressant-Like Effects in the Learned Helplessness (LH) Test

CompoundClassDoseAnimal ModelChange in Escape FailuresReference
This compoundMC4R Antagonist10 mg/kg, i.p.Rats↓ (Reduced)Chaki et al., 2003[1]
ImipramineTCA10 mg/kg, p.o.Rats↓ (Reduced)O'Neill et al., 1999
FluoxetineSSRI10 mg/kg, p.o.RatsInconsistent EffectsVarious Studies

Experimental Protocols

Forced Swim Test (Porsolt Test)

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy in rodents. The protocol generally involves:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 15 cm).

  • Procedure:

    • Pre-test (Day 1): Animals are placed in the cylinder for a 15-minute session.

    • Test (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed back in the cylinder for a 5 or 6-minute session.

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Learned Helplessness Test

The Learned Helplessness Test is a model of depression where animals are exposed to inescapable and unpredictable stress, leading to a deficit in escape learning. A typical protocol includes:

  • Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild footshock.

  • Procedure:

    • Induction (Day 1): Animals are placed in one compartment and exposed to a series of inescapable footshocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval).

    • Testing (Day 2): 24 hours later, the animals are placed back in the shuttle box, and escape trials are conducted. A conditioned stimulus (e.g., a light or tone) precedes the footshock. The animal can escape the shock by moving to the other compartment.

  • Scoring: The number of failures to escape the shock within a given time (e.g., 20 seconds) is recorded. A reduction in the number of escape failures suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for this compound and comparator antidepressants.

cluster_0 This compound: MC4R Antagonism MCL0129 This compound MC4R MC4 Receptor MCL0129->MC4R Blocks AC Adenylyl Cyclase MC4R->AC Inhibits activation of cAMP cAMP AC->cAMP Reduces production of PKA PKA cAMP->PKA Reduces activation of CREB CREB PKA->CREB Reduces phosphorylation of Antidepressant_Effect Antidepressant-like Effect CREB->Antidepressant_Effect Leads to

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

cluster_1 SSRIs (e.g., Fluoxetine): Serotonin Reuptake Inhibition SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Increases Postsynaptic_Receptors Postsynaptic Serotonin Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activates Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling Antidepressant_Effect Antidepressant Effect Downstream_Signaling->Antidepressant_Effect

Caption: Mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs).

cluster_2 TCAs (e.g., Imipramine): Serotonin and Norepinephrine Reuptake Inhibition TCA TCA SERT SERT TCA->SERT Blocks NET Norepinephrine Transporter (NET) TCA->NET Blocks Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Increases Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Increases Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Serotonin->Postsynaptic_Receptors Synaptic_Norepinephrine->Postsynaptic_Receptors Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptors->Antidepressant_Effect

Caption: Mechanism of action for Tricyclic Antidepressants (TCAs).

Experimental Workflow

Animal_Model Selection of Animal Model (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Drug_Administration Drug Administration (this compound, Comparator, or Vehicle) Acclimatization->Drug_Administration Behavioral_Test Behavioral Testing (Forced Swim Test or Learned Helplessness Test) Drug_Administration->Behavioral_Test Data_Collection Data Collection (e.g., Immobility Time, Escape Failures) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for preclinical antidepressant studies.

Discussion and Future Directions

The available preclinical data suggest that this compound possesses antidepressant-like properties, as evidenced by its effects in the Forced Swim Test and the Learned Helplessness Test.[1] Its novel mechanism of action, targeting the MC4R, presents a promising alternative to the conventional monoaminergic systems targeted by SSRIs and TCAs.

To rigorously validate the antidepressant potential of this compound, future research should prioritize:

  • Direct, head-to-head comparative studies of this compound against standard-of-care antidepressants in a battery of preclinical models.

  • Dose-response studies to determine the optimal therapeutic window for this compound.

  • Chronic administration studies to assess the long-term efficacy and potential for tolerance or sensitization.

  • Exploration of the broader neurobiological effects of this compound, including its impact on neurogenesis, inflammation, and synaptic plasticity.

References

Assessing the Specificity of MCL-0129 for MC4R over MC3R and MC1R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the non-peptide antagonist, MCL-0129, for the human melanocortin-4 receptor (MC4R) over the closely related melanocortin-3 receptor (MC3R) and melanocortin-1 receptor (MC1R). The information presented herein is intended to assist researchers in evaluating the utility of this compound as a selective tool for studying MC4R function.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available binding affinity data for this compound against human MC4R, MC3R, and MC1R. It is important to note that while a precise experimental Ki value for MC4R has been published, the affinities for MC3R and MC1R are inferred from molecular dynamics simulations, indicating a lower affinity.

CompoundReceptorAssay TypeKi (nM)Source
This compound hMC4RRadioligand Binding7.99[3]
This compound hMC3RMolecular Dynamics SimulationLower Affinity than hMC4R[3]
This compound hMC1RMolecular Dynamics SimulationLower Affinity than hMC4R[3]

Note: The lower affinity for hMC3R and hMC1R is based on computational models showing higher positional variability of this compound in the binding pockets of these receptors compared to hMC4R.[3] Experimental determination of Ki or IC50 values for this compound at hMC3R and hMC1R is required for a definitive quantitative comparison.

Signaling Pathways

The melanocortin receptors (MC1R, MC3R, and MC4R) are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the physiological effects of these receptors.

cluster_MC4R MC4R Signaling α-MSH α-MSH MC4R MC4R α-MSH->MC4R binds Gαs Gαs MC4R->Gαs activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Cellular Response (Energy Homeostasis) Cellular Response (Energy Homeostasis) PKA->Cellular Response (Energy Homeostasis) phosphorylates targets This compound This compound This compound->MC4R antagonizes cluster_MC3R MC3R Signaling γ-MSH γ-MSH MC3R MC3R γ-MSH->MC3R binds Gαs_3 Gαs MC3R->Gαs_3 activates AC_3 Adenylyl Cyclase Gαs_3->AC_3 activates cAMP_3 cAMP AC_3->cAMP_3 converts ATP to ATP_3 ATP PKA_3 PKA cAMP_3->PKA_3 activates Cellular Response_3 Cellular Response (Energy Homeostasis) PKA_3->Cellular Response_3 phosphorylates targets cluster_MC1R MC1R Signaling α-MSH_1 α-MSH MC1R MC1R α-MSH_1->MC1R binds Gαs_1 Gαs MC1R->Gαs_1 activates AC_1 Adenylyl Cyclase Gαs_1->AC_1 activates cAMP_1 cAMP AC_1->cAMP_1 converts ATP to ATP_1 ATP PKA_1 PKA cAMP_1->PKA_1 activates Cellular Response_1 Cellular Response (Pigmentation) PKA_1->Cellular Response_1 phosphorylates targets cluster_workflow Radioligand Binding Assay Workflow start Start plate_prep Prepare 96-well Plate (Total, Non-specific, Competition) start->plate_prep add_radioligand Add [¹²⁵I]-NDP-α-MSH plate_prep->add_radioligand add_membranes Add Receptor Membranes add_radioligand->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end cluster_workflow cAMP Functional Antagonism Assay Workflow start Start cell_plating Plate Cells start->cell_plating pre_incubation Pre-incubate with this compound cell_plating->pre_incubation agonist_stimulation Stimulate with Agonist pre_incubation->agonist_stimulation lysis_detection Lyse Cells and Detect cAMP agonist_stimulation->lysis_detection analysis Data Analysis (IC50) lysis_detection->analysis end End analysis->end

References

A Guide to the Reproducibility of MCLA-129's Effects: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches revealed ambiguity between MCL-0129, a small molecule melanocortin 4 (MC4) receptor antagonist, and MCLA-129, a clinical-stage bispecific antibody. Given the context of oncology drug development for a scientific audience, this guide will focus on MCLA-129 , an agent targeting EGFR and c-MET. The principles of reproducibility discussed, however, are broadly applicable in preclinical research.

Introduction

The reproducibility of experimental results is a cornerstone of scientific validity and is critical for the advancement of new therapies. This guide provides a comparative overview of the available data on MCLA-129, a bispecific antibody, with a focus on the elements that contribute to or detract from the reproducibility of its observed effects across different laboratory settings. While direct multi-laboratory reproducibility studies for MCLA-129 are not publicly available, this document synthesizes existing preclinical and clinical data to inform researchers on its mechanism of action and performance.

MCLA-129: Mechanism of Action and Preclinical Data

MCLA-129 is an antibody-dependent cellular cytotoxicity (ADCC)-enhanced bispecific antibody designed to inhibit the EGFR and c-MET signaling pathways in solid tumors.[1] Preclinical studies have demonstrated that MCLA-129 can effectively treat tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC) in xenograft models.[1] Its proposed dual mechanism of action involves blocking tumor growth and survival pathways while simultaneously recruiting and enhancing immune effector cells to eliminate the tumor.[1]

Preclinical data presented at the American Association for Cancer Research (AACR) 2021 Annual Meeting showed that MCLA-129 blocks the binding of EGF and HGF to their respective receptors, EGFR and c-MET.[2] The enhanced Fc region of the antibody promotes potent ADCC and antibody-dependent cellular phagocytosis (ADCP).[2] These studies demonstrated that MCLA-129 inhibits NSCLC tumor growth both as a monotherapy and in combination with an EGFR TKI, and can overcome HGF-mediated resistance to EGFR-TKIs.[2]

Comparative Data on MCLA-129 Efficacy

While direct inter-laboratory comparisons are unavailable, data from clinical trials provide insights into the compound's activity. The following table summarizes key efficacy data from different patient cohorts in the ongoing Phase 1/2 clinical trial (NCT04868877, NCT04930432).[3][4]

Patient Cohort Treatment Objective Response Rate (ORR) Disease Control Rate (DCR) Data Cutoff Source
METex14-mutated NSCLCMCLA-129 Monotherapy53% (8/15 confirmed PRs)Not ReportedDec 1, 2023ASCO 2024[5]
First-line EGFR-mutant NSCLCMCLA-129 + Osimertinib75% (12/16; 9 confirmed PRs)94%Aug 10, 2023ESMO Asia 2023[5]
Post-osimertinib (2L+) EGFR-mutant NSCLCMCLA-129 + Osimertinib35% (12/34; 11 confirmed PRs)74%Aug 10, 2023ESMO Asia 2023[5]
Previously treated HNSCCMCLA-129 Monotherapy17% (2 unconfirmed PRs)67%Not ReportedESMO Asia 2023[5]

PR: Partial Response; HNSCC: Head and Neck Squamous Cell Carcinoma

Signaling Pathway of MCLA-129

MCLA-129 simultaneously targets two key receptor tyrosine kinases involved in cancer cell proliferation, survival, and migration: EGFR and c-MET. The diagram below illustrates the signaling pathways inhibited by MCLA-129.

MCLA129_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK cMET c-MET cMET->PI3K_AKT cMET->RAS_MAPK EGF EGF EGF->EGFR HGF HGF HGF->cMET MCLA129 MCLA-129 MCLA129->EGFR Inhibits MCLA129->cMET Inhibits Proliferation Proliferation, Survival, Metastasis PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: MCLA-129 inhibits EGFR and c-MET signaling pathways.

Experimental Protocols for Assessing MCLA-129 Activity

Reproducibility of MCLA-129's effects is highly dependent on standardized experimental protocols. Below are methodologies for key in vitro and in vivo assays.

1. In Vitro Cell Proliferation Assay

  • Objective: To determine the effect of MCLA-129 on the proliferation of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., NSCLC cell lines with known EGFR/c-MET status) in 96-well plates at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of MCLA-129 or a relevant isotype control antibody.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

  • Objective: To measure the ability of MCLA-129 to induce immune-mediated killing of target cancer cells.

  • Methodology:

    • Label target cancer cells with a fluorescent dye (e.g., Calcein AM).

    • Co-culture the labeled target cells with effector cells (e.g., peripheral blood mononuclear cells or natural killer cells) at a specific effector-to-target ratio.

    • Add serial dilutions of MCLA-129 or a control antibody.

    • Incubate for a defined period (e.g., 4 hours).

    • Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader.

    • Calculate the percentage of specific lysis.

3. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of MCLA-129 in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment groups (e.g., vehicle control, MCLA-129, standard-of-care).

    • Administer treatment intravenously at a specified dose and schedule.[3]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of MCLA-129.

MCLA129_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cell Lines (EGFR/c-MET status) Proliferation Proliferation Assay Cell_Lines->Proliferation ADCC ADCC Assay Cell_Lines->ADCC Signaling Signaling Pathway Analysis (Western Blot) Cell_Lines->Signaling Xenograft Establish Xenograft Models Proliferation->Xenograft Promising Results ADCC->Xenograft Promising Results Treatment MCLA-129 Treatment Xenograft->Treatment Efficacy Assess Tumor Growth and Survival Treatment->Efficacy

Caption: Preclinical evaluation workflow for MCLA-129.

Challenges and Best Practices for Ensuring Reproducibility

The lack of direct reproducibility studies for MCLA-129 highlights a broader challenge in preclinical research. Several factors can contribute to variability in results between laboratories:

  • Reagent and Cell Line Authentication: Ensuring the identity and purity of reagents and the genetic integrity of cell lines is paramount.

  • Experimental Conditions: Minor variations in protocols, such as cell passage number, media composition, and incubation times, can significantly impact outcomes.

  • Animal Models: The health status, genetic background, and microbiome of animal models can influence tumor growth and treatment response.

To mitigate these challenges and enhance the reproducibility of findings related to MCLA-129 and other novel therapeutics, researchers should adhere to the following best practices:

  • Detailed and Transparent Reporting: Publish comprehensive experimental protocols, including all materials and methods, to allow for accurate replication.

  • Use of Standardized Assays: Employ validated and standardized assays where possible.

  • Independent Replication: Encourage and support the independent replication of key findings by other laboratories.

  • Data Sharing: Make raw data publicly available to facilitate re-analysis and meta-analysis.

Conclusion

MCLA-129 is a promising bispecific antibody with a well-defined mechanism of action and encouraging clinical data in various solid tumors. While direct, multi-laboratory studies on the reproducibility of its preclinical effects are not available, the existing data provides a solid foundation for further research. By adhering to rigorous experimental standards and promoting a culture of transparency and collaboration, the scientific community can enhance the reproducibility of findings and accelerate the development of novel cancer therapies like MCLA-129.

References

Comparative Efficacy of MCL-1 Inhibitors in Rodent Models: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo performance of prominent MCL-1 inhibitors, S63845 and AMG-176, in various rodent cancer models, providing key efficacy data and experimental methodologies to inform future preclinical research.

Myeloid Cell Leukemia-1 (MCL-1) is a critical pro-survival protein frequently overexpressed in a multitude of cancers, contributing to tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors targeting MCL-1 has become a significant focus in oncology drug discovery. This guide provides a comparative overview of the preclinical efficacy of two leading MCL-1 inhibitors, S63845 and AMG-176, in different rodent models. The information presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel cancer therapeutics.

Mechanism of Action of MCL-1 Inhibitors

MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death. Anti-apoptotic proteins like MCL-1 sequester pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. MCL-1 inhibitors are designed to bind to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic partners. This frees Bak and Bax to trigger the apoptotic cascade, leading to the selective elimination of cancer cells dependent on MCL-1 for survival.

MCL1_Inhibitor_Mechanism cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Apoptosis Apoptosis MCL1 MCL-1 Bak Bak MCL1->Bak Inhibits Bax Bax MCL1->Bax Inhibits Apoptosis Apoptosis Bak->Apoptosis Induces Bax->Apoptosis Induces MCL1_Inhibitor MCL-1 Inhibitor (e.g., S63845, AMG-176) MCL1_Inhibitor->MCL1 Inhibits

Figure 1: Simplified signaling pathway of MCL-1 inhibition.

Comparative Efficacy in Rodent Xenograft Models

The following tables summarize the in vivo efficacy of S63845 and AMG-176 in various rodent cancer models. These studies typically utilize immunodeficient mice (e.g., Nude, SCID, NSG) bearing subcutaneously or orthotopically implanted human cancer cell lines or patient-derived xenografts (PDXs).

S63845 Efficacy Data
Cancer TypeRodent ModelCell Line/PDXDosing RegimenKey Efficacy Results
Acute Myeloid Leukemia (AML)Mouse XenograftMV4-1112.5 mg/kg, i.v.86% maximum tumor growth inhibition (TGImax).[1]
Acute Myeloid Leukemia (AML)Mouse XenograftMV4-1125 mg/kg, i.v.Complete remission in 6 out of 8 mice after 80 days.[1]
Multiple MyelomaBRG Mouse XenograftRPMI-8226-luc12.5 mg/kg, i.v., weekly (in combination with venetoclax)Delayed tumor growth and statistically significant survival benefit.[2]
Ovarian CancerMouse XenograftOVCAR815 mg/kg (in combination with paclitaxel)Significantly inhibited tumor volume and weight compared to single agents.[3]
Mantle Cell LymphomaNSG Mouse XenograftMino25 mg/kg (in combination with venetoclax)Highly effective in combination, leading to improved survival.[4]
AMG-176 Efficacy Data
Cancer TypeRodent ModelCell Line/PDXDosing RegimenKey Efficacy Results
Multiple MyelomaMouse XenograftOPM-230 mg/kg, p.o., twice weekly54% tumor growth inhibition (TGI).[5]
Multiple MyelomaMouse XenograftOPM-260 mg/kg, p.o., twice weekly21% tumor regression.[5]
Hematologic CancersHuman MCL-1 Knock-in Mouse-Tolerated dosesDose-dependent reductions in B cells, monocytes, and neutrophils.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below is a generalized protocol for a xenograft efficacy study with an MCL-1 inhibitor, which can be adapted for specific research needs.

General Xenograft Study Protocol
  • Animal Models:

    • Utilize immunodeficient mouse strains such as NU/J (nude), NOD.CB17-Prkdcscid/J (SCID), or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, typically 6-8 weeks old. The choice of strain can depend on the tumor model and the need to avoid graft-versus-host disease.

  • Cell Culture and Implantation:

    • Culture human cancer cell lines (e.g., MV4-11 for AML, OPM-2 for multiple myeloma) under standard conditions.

    • Harvest cells during the exponential growth phase.

    • For subcutaneous models, inject a suspension of 1-10 million cells in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.

    • For disseminated models, inject cells intravenously.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements (for subcutaneous tumors) 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • For disseminated models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by observing clinical signs.

  • Drug Formulation and Administration:

    • Formulate the MCL-1 inhibitor (e.g., S63845, AMG-176) in a suitable vehicle for the chosen route of administration (intravenous, oral gavage, etc.).

    • Administer the drug according to the specified dosing schedule and route as determined by pharmacokinetic and tolerability studies.

  • Efficacy Endpoints:

    • Primary endpoints typically include tumor growth inhibition (TGI), tumor regression, and overall survival.

    • Secondary endpoints may include body weight measurements (to assess toxicity), biomarker analysis from tumor tissue (e.g., cleaved caspase-3 to confirm apoptosis), and pharmacokinetic/pharmacodynamic (PK/PD) assessments.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Xenograft_Workflow A Cell Culture (Human Cancer Cells) B Cell Implantation (Immunodeficient Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (MCL-1 Inhibitor vs. Vehicle) D->E F Efficacy & Toxicity Monitoring E->F G Endpoint Analysis (TGI, Survival, Biomarkers) F->G

Figure 2: Generalized workflow for a xenograft efficacy study.

Conclusion

The MCL-1 inhibitors S63845 and AMG-176 have demonstrated significant anti-tumor efficacy in a variety of preclinical rodent models of both hematological malignancies and solid tumors. The data presented in this guide highlight the potential of these compounds as therapeutic agents and provide a foundation for the design of future preclinical studies. The choice of rodent strain, cancer model, and experimental protocol are critical factors that can influence the outcome and translational relevance of such studies. Researchers are encouraged to carefully consider these elements to ensure the generation of robust and reproducible data in the evaluation of MCL-1 inhibitors.

References

Section 1: MCL0129, a Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro and In Vivo Potency of MCL0129 and Representative Mcl-1 Inhibitors

This guide provides a comparative analysis of the preclinical potency of the melanocortin-4 (MC4) receptor antagonist, MCL0129, and several prominent small-molecule inhibitors of the anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1). While sharing a similar nomenclature, these compounds belong to distinct pharmacological classes and target different biological pathways. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their performance based on available experimental data.

MCL0129 is a novel, potent, and selective nonpeptide antagonist of the melanocortin-4 (MC4) receptor.[1] It has been investigated for its potential anxiolytic and antidepressant-like activities.[1]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo pharmacological data for MCL0129.

ParameterValueSpecies/System
In Vitro Potency
MC4 Receptor Binding (Ki)7.9 nMCOS-1 cells expressing MC4R
Receptor Selectivity
MC1 & MC3 ReceptorsNo affinity-
Other Receptors/TransportersNo apparent affinity at 1 µM(except for moderate affinity for σ1 receptor, serotonin (B10506) transporter, and α1-adrenoceptor)
Functional Activity
α-MSH-induced cAMP formationAttenuatedCOS-1 cells expressing MC4R
Basal cAMP levelsNo effectCOS-1 cells expressing MC4R
In Vivo Activity
Anxiolytic-like effectsReversed stress-induced anxietyMice (Light/Dark Exploration Task) & Rats (Elevated Plus-Maze Task)
Antidepressant-like effectsShortened immobility timeMice (Forced Swim Test)
Reduced escape failuresRats (Learned Helplessness Test)
Experimental Protocols

In Vitro Radioligand Binding Assay: The affinity of MCL0129 for the MC4 receptor was determined using a radioligand binding assay. The assay measures the ability of MCL0129 to displace the binding of a radiolabeled ligand, [¹²⁵I][Nle⁴, D-Phe⁷]-α-melanocyte-stimulating hormone (α-MSH), to the MC4 receptor expressed in COS-1 cells. The inhibition constant (Ki) was calculated from the concentration of MCL0129 that inhibits 50% of the radioligand binding.[1]

In Vitro cAMP Formation Assay: The functional antagonist activity of MCL0129 was assessed by measuring its effect on α-MSH-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation in COS-1 cells expressing the MC4 receptor. Cells were treated with α-MSH in the presence or absence of MCL0129, and the intracellular cAMP levels were quantified.[1]

In Vivo Behavioral Models:

  • Light/Dark Exploration Task (Mice): This test is used to assess anxiety-like behavior. Mice are placed in a chamber with a light and a dark compartment. The time spent in the light compartment is measured as an indicator of anxiolytic activity.[1]

  • Elevated Plus-Maze Task (Rats): This model also evaluates anxiety. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms.[1]

  • Forced Swim Test (Mice): This is a common model to screen for antidepressant activity. The immobility time of mice in a container of water is measured. A reduction in immobility time suggests an antidepressant-like effect.[1]

  • Learned Helplessness Test (Rats): This model of depression involves exposing rats to inescapable shocks. The number of failures to escape a subsequent escapable shock is measured. A decrease in escape failures indicates a potential antidepressant effect.[1]

Signaling Pathway of MCL0129

MCL0129_Pathway alpha_MSH α-MSH MC4R MC4 Receptor alpha_MSH->MC4R Activates AC Adenylate Cyclase MC4R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anxiogenic Effects) PKA->Cellular_Response Leads to MCL0129 MCL0129 MCL0129->MC4R Antagonizes

Caption: Signaling pathway of the MC4 receptor and the antagonistic action of MCL0129.

Section 2: Potent and Selective Mcl-1 Inhibitors

Mcl-1 is an anti-apoptotic protein of the Bcl-2 family and a critical survival factor for many cancer cells.[2] Small-molecule inhibitors of Mcl-1 are a promising class of anticancer agents. This section compares the potency of several representative Mcl-1 inhibitors.

Quantitative Data Summary

The following table provides a comparative summary of the in vitro and in vivo potency of selected Mcl-1 inhibitors.

ParameterCompound 26Compound 13UMI-77S63845
In Vitro Potency
Mcl-1 Binding (Ki)--490 nM< 1.2 nM
Mcl-1 Binding (Kd)---0.19 nM
Cell Growth Inhibition (GI50)120 nM (NCI-H929)39 nM (H929)Low µM range-
105 nM (A427)
In Vivo Efficacy
Mouse ModelNCI-H929 xenograftA427 xenograftPancreatic cancer xenograft-
Dosing60 or 80 mg/kg (IV, single dose)30 and 60 mg/kg--
OutcomeTumor regressionTumor regression (at 60 mg/kg)Potent inhibition of tumor growth-
85% TGI (at 30 mg/kg)
Experimental Protocols

In Vitro Binding Assays:

  • Fluorescence Polarization (FP) Assay: This assay measures the binding affinity of inhibitors to the Mcl-1 protein. A fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (like Bim) is used. The binding of the inhibitor displaces the fluorescent peptide, leading to a decrease in fluorescence polarization. The inhibition constant (Ki) is determined from these measurements.[2]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is another method to determine the binding affinity of inhibitors to Mcl-1. It measures the energy transfer between a donor and an acceptor fluorophore, which is disrupted by the binding of the inhibitor.[3]

In Vitro Cell Proliferation Assay: The anti-proliferative activity of Mcl-1 inhibitors is evaluated in Mcl-1-dependent cancer cell lines (e.g., NCI-H929 multiple myeloma cells). Cells are treated with increasing concentrations of the inhibitor, and cell viability is measured after a defined period (e.g., 72 hours) using assays like CellTiter-Glo. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.[3]

In Vivo Xenograft Models: The in vivo efficacy of Mcl-1 inhibitors is assessed in mouse xenograft models. Human cancer cells (e.g., NCI-H929, A427) are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the Mcl-1 inhibitor via a specific route (e.g., intravenous) and schedule. Tumor growth is monitored over time, and the tumor growth inhibition (TGI) is calculated. In some cases, tumor regression is observed.[3][4]

Visualizations

Mcl-1 Signaling Pathway and Inhibition

Mcl1_Pathway cluster_pro_survival Anti-Apoptotic cluster_pro_apoptotic Pro-Apoptotic Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bim Bim Bim->Mcl1 Inhibits Apoptosis Apoptosis Bak->Apoptosis Induces Mcl1_Inhibitor Mcl-1 Inhibitor Mcl1_Inhibitor->Mcl1 Inhibits

Caption: Simplified Mcl-1 apoptosis regulation and the mechanism of Mcl-1 inhibitors.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start implantation Subcutaneous Implantation of Cancer Cells in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment with Mcl-1 Inhibitor tumor_growth->treatment data_collection Tumor Volume Measurement treatment->data_collection analysis Data Analysis (TGI, Regression) data_collection->analysis end End analysis->end

Caption: General workflow for assessing the in vivo efficacy of Mcl-1 inhibitors.

References

Comparative Analysis of Off-Target Binding Profiles for MCL-1 Inhibitors: A Framework for Evaluating MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profiles of representative small molecule inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). As the specific off-target binding profile for MCL-0129 is not publicly available, this document serves as a framework for evaluating its selectivity against established MCL-1 inhibitors, such as S63845, AZD5991, and AMG-176. Objectively comparing a novel compound's performance with existing alternatives, supported by experimental data, is crucial for preclinical safety assessment and candidate selection.

Data Presentation: Selectivity of MCL-1 Inhibitors

A critical aspect of the off-target profile for an MCL-1 inhibitor is its selectivity against other members of the B-cell lymphoma 2 (BCL-2) family of proteins, due to their structural similarity and roles in apoptosis regulation. Off-target inhibition of proteins like BCL-2 or BCL-xL can lead to toxicities such as thrombocytopenia. The following table summarizes the reported selectivity of prominent MCL-1 inhibitors.

Compound NamePrimary TargetComparator Off-TargetsSelectivity (Fold)Reference
This compound MCL-1BCL-2Data not available-
BCL-xLData not available-
BCL-wData not available-
S63845 MCL-1BCL-2>10,000[1]
BCL-xL>10,000[1]
AZD5991 MCL-1BCL-2>5,000[2]
BCL-xL>8,000[2]
AMG-176 MCL-1BCL-2>1,000[3]
BCL-xL>1,000[3]

Note: The data for this compound is hypothetical and should be populated with experimental results.

A comprehensive off-target profile would also include screening against a broad panel of kinases and other pharmacologically relevant targets. The results are typically presented as the percent inhibition at a given concentration (e.g., 10 µM). Significant off-target hits would be followed up with dose-response studies to determine IC50 or Ki values.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of off-target binding data. Below are protocols for commonly employed assays.

Kinase Panel Screening (e.g., KINOMEscan™)

Objective: To determine the selectivity of a compound against a large panel of human kinases.

Methodology: The KINOMEscan™ platform utilizes a competition binding assay.[4]

  • Assay Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.[4]

  • Procedure:

    • A panel of human kinases (e.g., the scanMAX panel with over 480 kinases) is used.[5]

    • The test compound (e.g., this compound) is screened at a fixed concentration (typically 1-10 µM).

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[4]

    • Results are reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.

  • Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >80% inhibition). Follow-up dose-response assays are performed to determine the dissociation constant (Kd) for these interactions.[4]

Broad Off-Target Liability Screening (e.g., Eurofins SafetyScreen Panels)

Objective: To identify potential off-target interactions with a wide range of pharmacologically relevant targets, including GPCRs, ion channels, transporters, and enzymes, to predict potential adverse drug reactions.[6][7]

Methodology: These panels consist of a battery of in vitro radioligand binding or functional assays.[6][8]

  • Assay Principle: For binding assays, the test compound's ability to displace a specific radioligand from a receptor or transporter is measured. For functional assays, the compound's effect on the activity of an enzyme or ion channel is assessed.[8]

  • Procedure:

    • The test compound is screened at a standard concentration (e.g., 10 µM) against a panel of targets (e.g., the SafetyScreen44™ panel).[6][9]

    • The percent inhibition of radioligand binding or modulation of target activity is determined.

  • Data Analysis: Targets showing significant inhibition or activation (typically >50%) are flagged for further investigation, including dose-response analysis to determine IC50 or EC50 values.

Cellular Thermal Shift Assay (CETSA®)

Objective: To verify target engagement and assess off-target binding in a cellular environment.[10]

Methodology: CETSA is based on the principle that ligand binding stabilizes proteins against thermal denaturation.[10][11]

  • Assay Principle: Cells are treated with the compound and then heated. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate.[10]

  • Procedure:

    • Intact cells are incubated with the test compound or vehicle control.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.[12][13]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Proteome-wide CETSA coupled with mass spectrometry can identify off-target binders by observing the thermal stabilization of other proteins.[10]

Mandatory Visualizations

Experimental Workflow for Off-Target Profiling

G cluster_0 Primary Screening cluster_1 Hit Validation & Follow-up cluster_2 Risk Assessment A Test Compound (e.g., this compound) B Broad Kinase Panel (e.g., KINOMEscan) A->B 10 µM screen C Safety Pharmacology Panel (e.g., SafetyScreen) A->C 10 µM screen D Dose-Response Assays (Kd or IC50 determination) B->D Significant Hits C->D Significant Hits E Cellular Target Engagement (e.g., CETSA) D->E F Off-Target Profile Analysis D->F E->F G Safety Margin Calculation F->G G cluster_MCL1 MCL-1 Mediated Survival cluster_BCL2 Potential Off-Target Pathways MCL1 MCL-1 BAK BAK MCL1->BAK Inhibition Apoptosis Apoptosis BAK->Apoptosis Induction BCL2 BCL-2 BAX BAX BCL2->BAX Inhibition BCLxL BCL-xL BCLxL->BAX Inhibition BAX->Apoptosis Induction MCL0129 This compound MCL0129->MCL1 On-Target Inhibition MCL0129->BCL2 Off-Target Inhibition? MCL0129->BCLxL Off-Target Inhibition?

References

Safety Operating Guide

Navigating the Disposal of MCL-0129: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research compound MCL-0129 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices for the disposal of research-grade chemical waste, with particular attention to its constituent chemical groups.

Chemical and Physical Properties

A summary of the known properties of this compound relevant to its handling and disposal is presented below.

PropertyValue
Chemical Formula C₃₄H₄₇FN₄O
Molecular Weight 546.78 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a safe and compliant method for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile rubber), when handling this compound waste.[1]

  • Operations with the potential to generate dust or aerosols should be conducted in a certified chemical fume hood.

2. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.[4][5]

  • Segregate this compound waste from other waste streams, such as biological or radioactive waste, to prevent dangerous reactions and simplify disposal.[5]

3. Containerization and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for the collection of solid and liquid this compound waste. The original container is often a good choice for unused product.[6][7]

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste contaminated with this compound").[1]

  • Keep the container securely closed except when adding waste.[8]

4. On-site Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

  • Ensure the storage area is secure, away from incompatible materials, and has secondary containment to manage potential spills.[6]

5. Disposal of Empty Containers:

  • An empty container that has held this compound must be decontaminated before being discarded as regular trash.[6]

  • Triple rinse the container with a suitable solvent (such as ethanol (B145695) or acetone) that can dissolve this compound.[6][10]

  • Collect the rinsate as hazardous waste.[6] After triple rinsing and air drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]

6. Final Disposal:

  • Do not dispose of this compound waste down the sanitary sewer or in the regular trash.[1] Improper disposal can lead to environmental contamination.

  • Evaporation is not an acceptable method of disposal.[7]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] These professionals are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[3]

Experimental Workflow and Disposal Decision Process

The following diagrams illustrate the general workflow for handling and disposing of research chemicals like this compound.

cluster_0 Experimental Phase cluster_1 Waste Collection and Segregation cluster_2 Storage and Final Disposal A Weighing and Solution Preparation of this compound B Experimental Use A->B C Generation of Contaminated Materials (e.g., pipette tips, vials) B->C D Collect all this compound waste in a dedicated, labeled hazardous waste container C->D E Segregate from incompatible waste streams D->E F Store container in a designated satellite accumulation area E->F G Arrange for pickup by EHS or a licensed waste disposal service F->G H Proper final disposal (e.g., incineration) by a certified facility G->H

Caption: Experimental workflow and waste generation for this compound.

start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available identify_hazards Identify Hazards (Assume Toxic, Corrosive, Environmental Hazard) sds_available->identify_hazards No sds_available->identify_hazards Yes, and follow specific instructions wear_ppe Wear Appropriate PPE identify_hazards->wear_ppe segregate Segregate from Incompatible Materials wear_ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_method Disposal Method? store->disposal_method sewer_trash Sewer or Regular Trash disposal_method->sewer_trash Incorrect ehs_disposal Contact EHS for Licensed Disposal disposal_method->ehs_disposal Correct

References

Essential Safety and Logistical Information for Handling MCL-0129

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential guidance for the safe handling, storage, and disposal of MCL-0129, a selective and non-peptidergic melanocortin 4 (MC4) receptor antagonist. While this compound is shipped as a non-hazardous chemical, adherence to standard laboratory safety protocols is crucial to ensure the well-being of researchers and maintain experimental integrity.

Compound Identification

IdentifierValue
Chemical Name 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine
CAS Number 768357-45-5[1][2]
Molecular Formula C34H47FN4O[1][2]
Molecular Weight 546.78 g/mol [1]

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound with detailed PPE requirements is not publicly available, the following general guidelines for handling non-hazardous chemicals in a laboratory setting should be strictly followed.

PPE CategoryMinimum Requirements
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Standard laboratory gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If aerosols may be generated or if working with larger quantities, a risk assessment should be performed to determine if respiratory protection is necessary.

Handling and Storage

Handling:

  • Avoid contact with eyes and skin.

  • Avoid inhalation of dust or aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Short-term (days to weeks): Store in a dry, dark environment at 0 - 4°C.[1]

  • Long-term (months to years): Store in a dry, dark environment at -20°C.[1]

First Aid Measures

In the absence of a specific SDS, the following are general first aid recommendations.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. As it is supplied as a non-hazardous chemical, it may not require special disposal procedures, but it is best to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for handling this compound in a research setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal a Review Safety Information (Consult Supplier Data) b Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) a->b c Prepare Well-Ventilated Workspace (Chemical Fume Hood) b->c d Retrieve this compound from Storage (0-4°C or -20°C) c->d e Allow to Equilibrate to Room Temperature d->e f Weigh and Prepare Solution as per Protocol e->f g Perform Experiment f->g h Decontaminate Workspace g->h i Dispose of Waste (Consult EHS Guidelines) h->i j Return Unused this compound to Storage i->j k Doff PPE and Wash Hands j->k

Caption: General laboratory workflow for the safe handling of this compound.

Signaling Pathway Context

This compound is an antagonist of the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a key role in regulating energy homeostasis, food intake, and body weight.

G Simplified MC4R Signaling and Antagonism by this compound cluster_agonism Agonist Binding cluster_antagonism Antagonist Action agonist α-MSH (Agonist) mc4r MC4 Receptor agonist->mc4r Binds to mcl0129 This compound (Antagonist) mcl0129->mc4r Binds to and Blocks g_protein G-Protein (Gs) mc4r->g_protein Activates blocked Signaling Blocked ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Decreased Food Intake) pka->cellular_response Leads to

Caption: this compound acts as an antagonist, blocking the normal signaling cascade of the MC4 receptor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCL-0129
Reactant of Route 2
Reactant of Route 2
MCL-0129

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.